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  • Product: Methyl 2-chloro-5-methoxynicotinate
  • CAS: 1256791-15-7

Core Science & Biosynthesis

Foundational

synthesis of Methyl 2-chloro-5-methoxynicotinate

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-methoxynicotinate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-chloro-5-methoxynicotinate is a pivotal chemical inter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-methoxynicotinate is a pivotal chemical intermediate in the pharmaceutical industry, serving as a versatile building block for the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique substitution pattern on the pyridine core, featuring a chloro, a methoxy, and a methyl ester group, provides multiple reactive sites for further molecular elaboration. This guide offers a comprehensive technical overview of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The document is structured to provide actionable insights for laboratory-scale synthesis and to inform considerations for process scale-up.

Introduction: Significance and Synthetic Overview

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalized derivatives are of paramount importance. Methyl 2-chloro-5-methoxynicotinate (Molecular Formula: C₈H₈ClNO₃, Molecular Weight: 201.61 g/mol ) is a key precursor in the development of novel therapeutics. The strategic placement of its functional groups allows for diverse chemical transformations, including nucleophilic aromatic substitution at the 2-position and modifications of the ester and methoxy groups.

The synthesis of this target molecule can be efficiently achieved through two principal retrosynthetic approaches:

  • Pathway A: Esterification of a Pre-functionalized Nicotinic Acid. This direct approach involves the esterification of 2-chloro-5-methoxynicotinic acid. Its efficiency is largely dependent on the accessibility of the carboxylic acid starting material.

  • Pathway B: Chlorination of a Hydroxynicotinate Precursor. This route begins with the more readily available methyl 2-hydroxy-5-methoxynicotinate, which is subsequently chlorinated to yield the final product.

This guide will provide a detailed examination of both pathways, enabling researchers to select the most appropriate route based on starting material availability, cost, and laboratory capabilities.

Pathway A: Synthesis via Esterification of 2-chloro-5-methoxynicotinic acid

This pathway is arguably the most straightforward route to the target molecule, contingent on the availability of 2-chloro-5-methoxynicotinic acid.

Synthesis of the Key Precursor: 2-chloro-5-methoxynicotinic acid

Although commercially available, an understanding of the synthesis of 2-chloro-5-methoxynicotinic acid is beneficial. A prevalent method involves the chlorination of 2-hydroxy-5-methoxynicotinic acid.

Causality of Experimental Choices: The use of phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅) is a classic and effective method for the conversion of a hydroxyl group on a pyridine ring to a chloride. POCl₃ serves as both a reagent and a solvent, while PCl₅ acts as a powerful chlorinating agent, driving the reaction to completion. The aqueous workup is critical for quenching the highly reactive phosphorus reagents and precipitating the product.

Step-by-Step Protocol: Esterification of 2-chloro-5-methoxynicotinic acid

The final step in this pathway is a Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methoxynicotinic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product. Purify the crude methyl 2-chloro-5-methoxynicotinate by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway B: Synthesis via Chlorination of Methyl 2-hydroxy-5-methoxynicotinate

This alternative strategy is particularly useful when the hydroxynicotinate ester is a more accessible starting material.

Synthesis of the Key Precursor: Methyl 2-hydroxy-5-methoxynicotinate

This precursor is synthesized by the esterification of 2-hydroxy-5-methoxynicotinic acid, following a protocol analogous to that described in section 2.2.

Step-by-Step Protocol: Chlorination of Methyl 2-hydroxy-5-methoxynicotinate

The critical transformation in this pathway is the conversion of the 2-hydroxy group to a 2-chloro group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve methyl 2-hydroxy-5-methoxynicotinate (1.0 eq) in a suitable inert solvent such as toluene or chloroform.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-3 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Extraction and Neutralization: Separate the organic layer and wash it thoroughly with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species, followed by a brine wash.

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl 2-chloro-5-methoxynicotinate.

Data Presentation and Comparison

ParameterPathway A: EsterificationPathway B: Chlorination
Starting Material 2-chloro-5-methoxynicotinic acidMethyl 2-hydroxy-5-methoxynicotinate
Key Transformation Fischer EsterificationNucleophilic Substitution (Chlorination)
Primary Reagents Methanol, Sulfuric AcidPhosphorus Oxychloride
Typical Yields High (>85%)Good to Excellent (70-90%)
Purification Method Column Chromatography / RecrystallizationColumn Chromatography / Recrystallization

Visualized Synthetic Schemes and Workflows

Synthetic_Pathways_Overview cluster_A Pathway A cluster_B Pathway B Start_A 2-hydroxy-5-methoxynicotinic acid Intermediate_A 2-chloro-5-methoxynicotinic acid Start_A->Intermediate_A  POCl₃ / PCl₅   End_A Methyl 2-chloro-5-methoxynicotinate Intermediate_A->End_A  MeOH, H⁺   Start_B 2-hydroxy-5-methoxynicotinic acid Intermediate_B Methyl 2-hydroxy-5-methoxynicotinate Start_B->Intermediate_B  MeOH, H⁺   End_B Methyl 2-chloro-5-methoxynicotinate Intermediate_B->End_B  POCl₃   Experimental_Workflow_Chlorination Start Start with Methyl 2-hydroxy-5-methoxynicotinate Dissolve Dissolve in Toluene Start->Dissolve Add_POCl3 Add POCl₃ Dissolve->Add_POCl3 Reflux Heat to Reflux (2-4h) Add_POCl3->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Cool and Quench with Ice Monitor->Quench Extract_Wash Extract and Wash with NaHCO₃ / Brine Quench->Extract_Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Extract_Wash->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify End Final Product: Methyl 2-chloro-5-methoxynicotinate Purify->End

Exploratory

Methyl 2-chloro-5-methoxynicotinate spectroscopic data (NMR, IR, MS)

A. Introduction Methyl 2-chloro-5-methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: January 2026

A. Introduction

Methyl 2-chloro-5-methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, often leveraging the reactivity of the chloro-substituent and the electronic properties of the pyridine ring.[1][2] Accurate and unambiguous structural confirmation is paramount for any research and development involving this compound.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectroscopic data for Methyl 2-chloro-5-methoxynicotinate (C₈H₈ClNO₃, Molecular Weight: 201.61 g/mol ). We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral features. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification and quality control of this important chemical entity.

Molecular Structure

Understanding the arrangement of atoms and functional groups is the first step in predicting and interpreting spectroscopic data. The structure contains a pyridine ring, a chloro-group at position 2, a methoxy group at position 5, and a methyl ester group at position 3.

Figure 1: Chemical structure of Methyl 2-chloro-5-methoxynicotinate.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR (Proton NMR) Analysis

Proton NMR reveals the number of distinct proton environments and their neighboring protons. For Methyl 2-chloro-5-methoxynicotinate, we expect four unique signals: two from the aromatic protons on the pyridine ring and two singlets from the methyl groups of the ester and ether functionalities.

Causality of Signal Assignment:

  • Aromatic Protons (H-4, H-6): These protons are attached to the electron-deficient pyridine ring and are deshielded, causing them to appear at a high chemical shift (downfield). The proton at the C-6 position is expected to be further downfield than the C-4 proton due to the anisotropic effect of the adjacent nitrogen atom. They will appear as doublets due to coupling with each other.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the electron-donating oxygen atom. They are expected to appear as a sharp singlet.

  • Ester Methyl Protons (-COOCH₃): These protons are slightly deshielded by the adjacent carbonyl group and will also appear as a sharp singlet, typically at a chemical shift slightly lower than the methoxy protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.1 - 8.3 d 1H H-6
~7.4 - 7.6 d 1H H-4
~3.95 s 3H -OCH₃
~3.90 s 3H -COOCH₃

Note: These are predicted values based on analogous structures and established substituent effects. Actual experimental values may vary slightly.

¹³C NMR Analysis

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. We expect to see 8 distinct signals for Methyl 2-chloro-5-methoxynicotinate.

Causality of Signal Assignment:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear furthest downfield.[3]

  • Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (~110-160 ppm). The carbons directly attached to electronegative atoms (C-2 attached to Cl and N, C-5 to O, and C-3 to C=O) will be significantly deshielded.

  • Methyl Carbons: The methoxy (-OCH₃) and ester methyl (-COOCH₃) carbons will appear furthest upfield, with the methoxy carbon typically being slightly more downfield.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~165 C=O (ester)
~155 C-5
~148 C-2
~140 C-6
~125 C-3
~115 C-4
~56 -OCH₃
~53 -COOCH₃

Note: These are predicted values. Precise assignments often require advanced 2D NMR techniques like HMBC and HSQC.

Protocol for NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-chloro-5-methoxynicotinate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 1-2 seconds and acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[4]

    • Integrate the peaks in the ¹H spectrum.

Figure 2: Standard workflow for NMR spectroscopic analysis.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Analysis and Data Interpretation: The IR spectrum of Methyl 2-chloro-5-methoxynicotinate is expected to be dominated by absorptions from the ester and the substituted aromatic ring.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹.

  • C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O bond of the ester will appear around 1250-1300 cm⁻¹, while the aryl-alkyl ether C-O stretch will be near 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches will appear as weak bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretch.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3100-3000 Weak-Medium C-H Stretch Aromatic (Pyridine)
~2990-2850 Weak-Medium C-H Stretch Aliphatic (-CH₃)
~1730 Strong C=O Stretch Ester
~1580, 1470 Medium-Strong C=C, C=N Stretch Aromatic (Pyridine)
~1280 Strong C-O Stretch Ester
~1240, 1030 Strong C-O Stretch Aryl-Alkyl Ether

| ~750 | Medium | C-Cl Stretch | Aryl Halide |

Protocol for ATR-IR Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid Methyl 2-chloro-5-methoxynicotinate powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After acquisition, raise the press arm and clean the sample from the crystal surface using a suitable solvent (e.g., isopropanol) and a soft tissue.

D. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of a molecule after ionization.

Analysis and Data Interpretation: For Methyl 2-chloro-5-methoxynicotinate, the monoisotopic mass is 201.01927 Da.[5]

  • Molecular Ion (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

    • M⁺ peak at m/z 201 (corresponding to the molecule with ³⁵Cl).

    • M+2 peak at m/z 203 (corresponding to the molecule with ³⁷Cl). The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

  • Fragmentation Pattern: The molecular ion is a radical cation that can undergo fragmentation. The most likely fragmentation pathways involve the cleavage of the ester and ether groups, as these are relatively weaker bonds.[6][7]

    • Loss of a methoxy radical (•OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical (31 Da), resulting in a fragment ion at m/z 170.

    • Loss of a methyl radical (•CH₃): Loss of a methyl radical from the methoxy group (15 Da) is also possible, leading to a fragment at m/z 186.

    • Loss of the ester group: Fragmentation can also involve the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Table 4: Predicted Key Fragments in EI-MS

m/z Predicted Relative Intensity Proposed Fragment Ion
203 Medium [M+2]⁺ (Contains ³⁷Cl)
201 High [M]⁺ (Contains ³⁵Cl)
170 High [M - •OCH₃]⁺

| 186 | Medium | [M - •CH₃]⁺ |

Figure 3: Proposed major fragmentation pathways in EI-MS.

Protocol for EI-MS Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition: The instrument software records and plots the signal intensity versus m/z to generate the mass spectrum.

The structural identity of Methyl 2-chloro-5-methoxynicotinate can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as the ester and ether, and mass spectrometry establishes the precise molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. The collective data presented in this guide forms a robust spectroscopic signature, serving as a reliable reference for researchers in synthesis, quality assurance, and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). General considerations for NMR spectroscopy. Retrieved from a general chemistry resource detailing experimental parameters.
  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Catalysis Science & Technology.
  • PubChem. (n.d.). Methyl 2-chloro-5-methoxynicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications.
  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • IJRES. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science.
  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19).
  • ChemHelp ASAP. (2023, February 3). Predicting likely fragments in a mass spectrum [Video]. YouTube.
  • PubChemLite. (n.d.). Methyl 2-chloro-5-methylisonicotinate.
  • Sarges, R., et al. (1990). 4-Substituted 2,6-dimethyl-3,5-pyridinedicarboxylic acid esters as calcium channel antagonists. Journal of Medicinal Chemistry, 33(7), 1859-1865.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.

Sources

Exploratory

Introduction: The Significance of Methyl 2-chloro-5-methoxynicotinate

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-methoxynicotinate This guide provides a comprehensive technical overview of the synthetic pathways for producing Methyl 2-chloro-5-methoxynicotinate, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-methoxynicotinate

This guide provides a comprehensive technical overview of the synthetic pathways for producing Methyl 2-chloro-5-methoxynicotinate, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical strategies, explains the rationale behind experimental choices, and offers detailed, field-proven protocols.

Methyl 2-chloro-5-methoxynicotinate is a substituted pyridine derivative whose structural motifs are crucial for the synthesis of a variety of bioactive molecules. The presence of a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl ester at the 3-position provides three distinct reactive sites for further chemical modification. This versatility makes it a valuable building block in medicinal chemistry and materials science. This guide will explore the primary synthetic routes, focusing on the selection of starting materials and the critical transformations required to achieve the target molecule with high yield and purity.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis reveals two primary strategic disconnections for the synthesis of Methyl 2-chloro-5-methoxynicotinate. The most common approach involves the late-stage formation of the methyl ester from the corresponding carboxylic acid. This acid, 2-chloro-5-methoxynicotinic acid, is a pivotal intermediate. It can be synthesized either by chlorinating a 2-hydroxy precursor or through a more complex ring-forming strategy from acyclic materials.

G Target Methyl 2-chloro-5-methoxynicotinate Intermediate1 2-Chloro-5-methoxynicotinic Acid Target->Intermediate1 Esterification Intermediate2 2-Hydroxy-5-methoxynicotinic Acid Intermediate1->Intermediate2 Chlorination StartingMaterial1 Acyclic Precursors (e.g., Acetaldehyde, Malononitrile) Intermediate1->StartingMaterial1 Ring Formation & Functionalization

Caption: Retrosynthetic pathways for Methyl 2-chloro-5-methoxynicotinate.

Synthetic Pathway I: Functional Group Interconversion of a Pyridine Core

This pathway is arguably the most common in a laboratory setting, starting from a pre-formed and appropriately substituted pyridine ring. The key is the strategic introduction of the chloro and ester functionalities onto a 5-methoxypyridine scaffold. The process is typically a three-step sequence: synthesis of the core acid, chlorination, and finally, esterification.

Part A: Synthesis of the Core Intermediate: 2-Chloro-5-methoxynicotinic Acid

The pivotal intermediate for this pathway is 2-chloro-5-methoxynicotinic acid. Its synthesis is most effectively achieved through the chlorination of 2-hydroxy-5-methoxynicotinic acid. The hydroxyl group at the 2-position of a pyridine ring exists in tautomeric equilibrium with its pyridone form, which allows for facile conversion to the chloro derivative using standard chlorinating agents.

Protocol 1: Chlorination of 2-Hydroxy-5-methoxynicotinic Acid

This protocol is adapted from established procedures for the chlorination of 2-hydroxypyridine derivatives.[1][2] The use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine or phosphorus pentachloride (PCl₅) is a robust and widely employed method.

  • Materials: 2-hydroxy-5-methoxynicotinic acid, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), chloroform (or other suitable solvent), ice bath, sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5-methoxynicotinic acid in an excess of phosphorus oxychloride.

    • Carefully add phosphorus pentachloride in portions while cooling the mixture in an ice bath to control the initial exothermic reaction.

    • Once the addition is complete, heat the reaction mixture to reflux (typically around 105-110 °C) for 3-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agents. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • The aqueous mixture is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxynicotinic acid. Further purification can be achieved by recrystallization.

Part B: Esterification to Yield Methyl 2-chloro-5-methoxynicotinate

The final step is the conversion of the carboxylic acid to its methyl ester. This can be accomplished through several standard methods, with Fischer esterification being one of the most direct.

Protocol 2: Fischer Esterification

This method uses an excess of methanol in the presence of a strong acid catalyst.[3][4]

  • Materials: 2-chloro-5-methoxynicotinic acid, methanol, concentrated sulfuric acid (or thionyl chloride), sodium bicarbonate solution.

  • Procedure:

    • Dissolve 2-chloro-5-methoxynicotinic acid in a large excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography to yield pure Methyl 2-chloro-5-methoxynicotinate.

G cluster_0 Pathway I: Functional Group Interconversion Start 2-Hydroxy-5- methoxynicotinic Acid Mid 2-Chloro-5- methoxynicotinic Acid Start->Mid  Chlorination  (POCl₃/PCl₅) End Methyl 2-chloro-5- methoxynicotinate Mid->End  Esterification  (MeOH, H⁺)

Caption: Workflow for the synthesis via functional group interconversion.

Synthetic Pathway II: De Novo Ring Construction

For large-scale industrial production, a de novo synthesis, which builds the pyridine ring from simple, acyclic precursors, can be more cost-effective. A patented method describes the formation of 2-chloronicotinic acid from basic starting materials.[5] A similar strategy can be envisioned for the 5-methoxy derivative.

This approach involves several key transformations:

  • Formation of an Aldehyde Precursor: Reaction of acetaldehyde with sodium methylate and methyl formate.

  • Cyclization: Reaction of the aldehyde derivative with malononitrile to form a cyclization precursor.

  • Ring Formation and Functionalization: Subsequent cyclization, chlorination, and hydrolysis of the nitrile group to yield the carboxylic acid.

While this pathway is more complex, it avoids potentially expensive substituted pyridine starting materials.

Protocol 3: Ring-Forming Synthesis (Conceptual)

This outlines the key steps based on analogous syntheses of 2-chloronicotinic acids.[5]

  • Step 1: Aldehyde Formation. Acetaldehyde, sodium methylate, and methyl formate are reacted to generate an enolate, which is then converted to 1,1-dimethoxypropionaldehyde.

  • Step 2: Cyclization Precursor. The resulting aldehyde is reacted with malononitrile in the presence of a catalyst like ammonium acetate.

  • Step 3: Cyclization and Chlorination. The precursor undergoes cyclization, followed by chlorination to install the chloro group at the 2-position.

  • Step 4: Hydrolysis. The nitrile group is hydrolyzed under acidic or basic conditions to form 2-chloro-5-methoxynicotinic acid.

  • Step 5: Esterification. The resulting acid is then esterified as described in Protocol 2.

This multi-step synthesis offers high convergence but requires careful optimization of each step to be efficient.

Data and Reagent Summary

The choice of synthetic route often depends on scale, cost, and available equipment. The following table summarizes the key aspects of the discussed pathways.

ParameterPathway I: Functional Group InterconversionPathway II: De Novo Synthesis
Starting Materials 2-Hydroxy-5-methoxynicotinic AcidAcetaldehyde, Methyl Formate, Malononitrile
Key Reagents POCl₃/PCl₅, Methanol, H₂SO₄Sodium Methylate, Ammonium Acetate, HCl/NaOH
Number of Steps 2-35+
Primary Advantages High predictability, simpler workup, suitable for lab scale.Low-cost starting materials, suitable for industrial scale.
Primary Challenges Availability and cost of the starting substituted pyridine.Multi-step process requiring significant optimization.
Key Intermediates 2-Chloro-5-methoxynicotinic AcidCyclization precursors

Safety and Handling

The synthesis of Methyl 2-chloro-5-methoxynicotinate involves the use of hazardous reagents that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are highly corrosive and react violently with water. All manipulations must be carried out in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) is mandatory.

  • Thionyl Chloride (SOCl₂): Also highly corrosive and toxic, releasing HCl and SO₂ gas upon reaction with water. Handle with extreme care in a fume hood.

  • Concentrated Acids (H₂SO₄): Corrosive and can cause severe burns. Use appropriate protective gear.

Conclusion

The synthesis of Methyl 2-chloro-5-methoxynicotinate can be effectively achieved through multiple synthetic routes. The most direct and common laboratory-scale method involves the chlorination of 2-hydroxy-5-methoxynicotinic acid followed by Fischer esterification. For industrial applications, a de novo ring construction from simple acyclic precursors may offer a more economical approach, despite its complexity. The selection of the optimal pathway will depend on a careful evaluation of starting material availability, reaction scale, and process safety considerations. The protocols and strategies outlined in this guide provide a robust framework for researchers and developers working with this important chemical intermediate.

References

  • Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

  • CN104447407A. (n.d.). Method for preparing 2-chloronicotinic acid. Google Patents.
  • EP0569947A1. (n.d.). Process for the production of 2-chloro-5-chloromethyl-pyridine. Google Patents.
  • PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • US6022974A. (n.d.). Process for the production of 2-chloro-5-chloromethyl-pyridine. Google Patents.
  • PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]

  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • US4612377A. (n.d.). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • CN101117332A. (n.d.). Preparation method of 2-chloronicotinic acid. Google Patents.
  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 2-chloro-5-methoxynicotinate

This guide provides a comprehensive technical overview of the synthesis and reaction mechanisms of methyl 2-chloro-5-methoxynicotinate, a versatile heterocyclic building block of significant interest to researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and reaction mechanisms of methyl 2-chloro-5-methoxynicotinate, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The strategic positioning of the chloro, methoxy, and methyl ester groups on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This document delves into the core principles governing its reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of Methyl 2-chloro-5-methoxynicotinate

Methyl 2-chloro-5-methoxynicotinate is a substituted pyridine derivative with the chemical formula C₈H₈ClNO₃. Its structure is characterized by a pyridine ring bearing a chlorine atom at the 2-position, a methoxy group at the 5-position, and a methyl ester at the 3-position. The interplay of the electron-withdrawing pyridine nitrogen and methyl ester with the electron-donating methoxy group, along with the presence of a labile chlorine atom, makes this molecule a highly valuable and reactive intermediate in organic synthesis.

The primary utility of this compound lies in its susceptibility to two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the ester group and the nitrogen atom, makes the C2-position highly susceptible to attack by nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through powerful and versatile palladium-catalyzed transformations.

This guide will explore the mechanistic underpinnings of these reactions, providing a robust framework for their practical application.

Synthesis of Methyl 2-chloro-5-methoxynicotinate

While a definitive, high-yielding synthesis for methyl 2-chloro-5-methoxynicotinate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the preparation of structurally similar nicotinic acid derivatives. A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.

A representative synthetic approach could commence from 2-hydroxy-5-methoxynicotinic acid. The synthesis would proceed through two key steps: chlorination of the 2-position and esterification of the carboxylic acid.

Proposed Synthetic Pathway

Synthesis_of_Methyl_2_chloro_5_methoxynicotinate start 2-Hydroxy-5-methoxynicotinic acid intermediate 2-Chloro-5-methoxynicotinic acid start->intermediate Chlorination (e.g., POCl₃) product Methyl 2-chloro-5-methoxynicotinate intermediate->product Esterification (e.g., MeOH, H₂SO₄)

Caption: Proposed synthetic route to methyl 2-chloro-5-methoxynicotinate.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Chloro-5-methoxynicotinic acid

  • To a stirred suspension of 2-hydroxy-5-methoxynicotinic acid (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2-chloro-5-methoxynicotinic acid.

Step 2: Synthesis of Methyl 2-chloro-5-methoxynicotinate

  • Suspend 2-chloro-5-methoxynicotinic acid (1.0 eq) in methanol (MeOH).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux (approximately 65 °C) for 3-5 hours until the starting material is consumed (monitored by TLC or LC-MS).[1]

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel to obtain pure methyl 2-chloro-5-methoxynicotinate.

Core Reaction Mechanisms and Applications

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. In methyl 2-chloro-5-methoxynicotinate, the chlorine atom at the C2 position is highly activated towards nucleophilic displacement. This is due to the cumulative electron-withdrawing effects of the ring nitrogen and the methyl ester at the C3 position, which stabilize the negatively charged intermediate.[2][3]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[2]

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized over the pyridine ring and the electron-withdrawing ester group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

SNAr_Mechanism reactant Methyl 2-chloro-5-methoxynicotinate + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Substituted Product + Cl⁻ intermediate->product Elimination

Caption: The addition-elimination mechanism of SNAr.

Causality in Experimental Choices:

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex.

Representative Protocol: Amination with a Primary Amine

  • Dissolve methyl 2-chloro-5-methoxynicotinate (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the corresponding 2-amino-5-methoxynicotinate derivative.

Parameter Typical Condition Rationale
Solvent DMF, DMSO, NMPHigh polarity aids in dissolving reactants and stabilizing the charged intermediate.
Base K₂CO₃, Cs₂CO₃, TEAScavenges the HCl generated during the reaction, driving it to completion.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and methyl 2-chloro-5-methoxynicotinate is an excellent substrate for these transformations. The C2-Cl bond can be readily activated by a palladium(0) catalyst.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents.[4][5]

Mechanism: The catalytic cycle involves three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of methyl 2-chloro-5-methoxynicotinate to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center. This step is facilitated by a base.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition (R¹-Cl) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Representative Protocol: Coupling with an Arylboronic Acid

  • To an oven-dried Schlenk flask, add methyl 2-chloro-5-methoxynicotinate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Component Example Function
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand SPhos, XPhos, P(t-Bu)₃Stabilizes the Pd center and facilitates oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene, Dioxane/H₂OSolubilizes reactants and influences catalyst activity.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the pyridine ring with a primary or secondary amine.[6][7] This reaction offers a complementary approach to the SNAr reaction, often proceeding under milder conditions and with a broader substrate scope.

Mechanism: The catalytic cycle is similar to the Suzuki coupling, with the key difference being the nature of the nucleophile.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.

Representative Protocol: Coupling with a Secondary Amine

  • In a glovebox, charge a reaction vial with methyl 2-chloro-5-methoxynicotinate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Add the secondary amine (1.1-1.2 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion

Methyl 2-chloro-5-methoxynicotinate is a strategically designed building block that offers multiple avenues for synthetic elaboration. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is crucial for its effective utilization in the synthesis of novel compounds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists, enabling them to harness the full synthetic potential of this versatile intermediate. By carefully selecting reaction conditions based on the principles outlined herein, chemists can efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

  • Sarges, R., Goldstein, B. M., Welch, W. M., Swindell, A. C., Siegel, M. G., & Beyer, T. A. (1990). 4-(Diarylmethyl)piperidines and -piperazines as Calcium Channel Blockers. Journal of Medicinal Chemistry, 33(7), 1859–1865. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-methoxynicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Advance online publication. [Link]

  • Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • PubMed. (n.d.). Remarkably efficient hydrolysis of methylparathion catalyzed by [2-(2-pyridyl)phenyl-C,N]palladium(II) complexes. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Exploratory

physical and chemical properties of Methyl 2-chloro-5-methoxynicotinate

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxynicotinate Introduction Methyl 2-chloro-5-methoxynicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxynicotinate

Introduction

Methyl 2-chloro-5-methoxynicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. Its multifunctional structure, featuring a reactive chloro-substituent, an electron-donating methoxy group, and a methyl ester, makes it a versatile intermediate for organic synthesis. Compounds with a 2-chloropyridine core are valuable precursors for creating diverse molecular architectures, as the chlorine atom is readily displaced in nucleophilic substitution reactions, enabling the construction of more complex molecules.[1] This guide provides a comprehensive overview of the physical properties, chemical reactivity, spectroscopic signature, and handling of Methyl 2-chloro-5-methoxynicotinate for researchers and drug development professionals.

Section 1: Chemical Identity and Structure

The unique reactivity and physical properties of Methyl 2-chloro-5-methoxynicotinate are a direct consequence of its molecular architecture. The arrangement of its functional groups—an electrophilic pyridine ring, a labile chlorine atom at the C2 position, a nucleophilic methoxy group at C5, and a hydrolyzable ester at C3—dictates its behavior in chemical reactions and its analytical signature.

Molecular Structure

The structure consists of a pyridine ring substituted at key positions that activate it for further functionalization. The chlorine at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.

Caption: 2D Structure of Methyl 2-chloro-5-methoxynicotinate.

Chemical Identifiers

A summary of the key identifiers for this compound is provided below.

IdentifierValueSource
IUPAC Name methyl 2-chloro-5-methoxypyridine-3-carboxylate[2]
CAS Number 1256791-15-7
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [3][4]
Monoisotopic Mass 201.01927 Da[2]
InChI Key JYKTUKSGCDNJPO-UHFFFAOYSA-N[2]

Section 2: Physicochemical Properties

The physical state and solubility of Methyl 2-chloro-5-methoxynicotinate are critical for its application in a laboratory setting, influencing choices of reaction solvents, purification methods, and storage conditions.

PropertyValueSource
Appearance Solid[3][4]
Purity Typically ≥98%[3]
Solubility Insoluble in water. Soluble in common organic solvents like ethanol, acetone, and dilute acids.[5] (by analogy)
Storage Store in a tightly closed container in a dry, well-ventilated place.[6][7]

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of Methyl 2-chloro-5-methoxynicotinate. While experimental spectra are not widely published, the expected characteristics can be predicted based on its structure.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts (δ) will be influenced by the electronic environment created by the chloro, methoxy, and ester functional groups.

  • ¹³C NMR: The carbon NMR spectrum should display eight unique signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the two methyl carbons of the methoxy and ester groups.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the compound's functional groups. Key absorption bands are expected in the following regions:

  • ~1720-1740 cm⁻¹: Strong C=O stretching vibration from the methyl ester group.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1200-1300 cm⁻¹: C-O stretching from the ester and ether linkages.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Molecular Ion Peak (M+): The spectrum should show a molecular ion peak at m/z corresponding to the molecular weight.

  • Isotopic Pattern: A characteristic isotopic pattern with a peak at M+2, approximately one-third the intensity of the M+ peak, will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom. PubChem provides predicted collision cross-section data for various adducts.[2]

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data.[10]

  • Sample Preparation: Dissolve 5-10 mg of Methyl 2-chloro-5-methoxynicotinate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a standard 30-degree pulse angle.

    • Employ a relaxation delay of 1-2 seconds between scans.

    • Accumulate 16-32 scans to ensure a good signal-to-noise ratio.[10]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover 0 to 200 ppm.

    • Employ a longer relaxation delay of 2-5 seconds.

    • Accumulate 1024 or more scans due to the lower natural abundance of ¹³C.[10]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS.[10]

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 2-chloro-5-methoxynicotinate stems from its defined reactive sites, which allow for controlled chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway involves the displacement of the chlorine atom at the C2 position. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen and, to a lesser extent, the ester group. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), making it an excellent scaffold for building libraries of drug-like molecules.[1]

Ester Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is useful for subsequent reactions, such as amide bond formation, or for modifying the solubility and pharmacokinetic properties of a target molecule.

Reactivity Start Methyl 2-chloro-5-methoxynicotinate SNAr_Product 2-Substituted-5-methoxynicotinate (e.g., with R-NH₂) Start->SNAr_Product  Nucleophilic Aromatic  Substitution (SNAr)  Reagent: Nu-H (e.g., Amine) Hydrolysis_Product 2-chloro-5-methoxynicotinic Acid Start->Hydrolysis_Product  Ester Hydrolysis  Reagent: H₃O⁺ or OH⁻

Caption: Key reaction pathways for Methyl 2-chloro-5-methoxynicotinate.

Section 5: Illustrative Synthetic Protocol

Synthesis A 2-Chloro-5-methoxynicotinic acid + Thionyl Chloride (SOCl₂) B Reflux in Inert Solvent (e.g., Toluene) A->B C Formation of Acyl Chloride Intermediate B->C D Add Methanol (CH₃OH) Dropwise C->D E Reflux D->E F Workup & Purification (Distillation or Chromatography) E->F G Methyl 2-chloro-5-methoxynicotinate F->G

Caption: Workflow for the synthesis of Methyl 2-chloro-5-methoxynicotinate.

Step-by-Step Methodology
  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-chloro-5-methoxynicotinic acid in an excess of thionyl chloride (SOCl₂) with a catalytic amount of DMF.

  • Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure. This will leave the crude acyl chloride as an oil or solid.

  • Esterification: Re-dissolve the crude acyl chloride in an inert solvent like toluene. Cool the solution in an ice bath and add anhydrous methanol dropwise with stirring.[11]

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete conversion.

  • Workup: Cool the reaction mixture and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl 2-chloro-5-methoxynicotinate.

Section 6: Safety and Handling

Proper safety precautions are mandatory when handling this compound. The following guidelines are based on data for structurally related chemicals.[12][13]

AspectGuidelineSource
GHS Hazards Warning. Potentially harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12][14]
PPE Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][13]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[7][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

Methyl 2-chloro-5-methoxynicotinate is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in the reactivity of the 2-chloro substituent, which serves as a handle for introducing molecular diversity through nucleophilic aromatic substitution. A thorough understanding of its spectroscopic signature, reactivity, and safe handling procedures, as detailed in this guide, is crucial for its effective application in research and development, particularly within the fields of medicinal chemistry and materials science.

References

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Foundational

An In-depth Technical Guide to Methyl 2-chloro-5-methoxynicotinate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the structural, chemical, and synthetic aspects of Methyl 2-chloro-5-methoxynicotinate. As a substituted pyr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural, chemical, and synthetic aspects of Methyl 2-chloro-5-methoxynicotinate. As a substituted pyridine, this compound represents a valuable building block in medicinal chemistry, offering multiple reaction sites for the development of novel therapeutic agents. This document is intended to serve as a technical resource, providing not only foundational knowledge but also insights into the practical application of this molecule in a research and development setting.

Core Structural and Physicochemical Profile

Methyl 2-chloro-5-methoxynicotinate, with the IUPAC name methyl 2-chloro-5-methoxypyridine-3-carboxylate, is a trifunctionalized pyridine derivative. The strategic placement of a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl ester at the 3-position makes it a versatile intermediate for further chemical modifications.

A critical point of clarification is the distinction from its isomer, Methyl 5-chloro-2-methoxynicotinate. While structurally similar, the positions of the chloro and methoxy substituents are reversed, leading to different chemical reactivity and properties. The focus of this guide is exclusively on the 2-chloro-5-methoxy isomer.

Table 1: Core Structural and Physicochemical Data

PropertyValueSource(s)
IUPAC Name methyl 2-chloro-5-methoxypyridine-3-carboxylate[1]
CAS Number 1256791-15-7N/A
Molecular Formula C₈H₈ClNO₃[1][2]
Molecular Weight 201.61 g/mol [2]
Canonical SMILES COC1=CC(=C(N=C1)Cl)C(=O)OC[1]
InChI InChI=1S/C₈H₈ClNO₃/c1-12-5-3-6(8(11)13-2)7(9)10-4-5/h3-4H,1-2H3[1]
InChIKey JYKTUKSGCDNJPO-UHFFFAOYSA-N[1]
Physical Form Solid[2]
Predicted XlogP 1.6[1]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for Methyl 2-chloro-5-methoxynicotinate is not widely available in the public domain, a detailed prediction of its spectral characteristics can be made based on its structure and data from analogous compounds. This predictive analysis is crucial for researchers in verifying the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring. The coupling constant between these two protons would be small (in the range of 2-3 Hz), indicative of a meta-relationship.

  • Methoxy Protons: Two singlets, each integrating to 3H. One signal will correspond to the methoxy group at the C5 position, and the other to the methyl ester group. Their chemical shifts will be in the typical range for such functional groups (δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the ester carbonyl group.

  • Aromatic Carbons: Six distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the attached substituents (Cl, OCH₃, COOCH₃). The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C5) will be shifted downfield.

  • Methoxy Carbons: Two signals in the aliphatic region (δ 50-60 ppm) for the two methoxy carbons.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 201, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at m/z 203 with approximately one-third the intensity of the M+ peak).[1]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group from the ester (-OCH₃), the methyl group from the ether (-CH₃), or the entire ester group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the C-O stretching of the ester and the ether linkages.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the lower frequency region (around 600-800 cm⁻¹) for the carbon-chlorine bond.

Synthesis and Reactivity

The synthesis of Methyl 2-chloro-5-methoxynicotinate can be approached through multi-step sequences starting from readily available pyridine derivatives. The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing chloro and ester groups, and the susceptibility of the C2-chloro group to nucleophilic aromatic substitution.

Proposed Synthetic Workflow

A plausible synthetic route involves the construction of the substituted pyridine ring followed by functional group manipulations. The following is a proposed, logical workflow based on established organic chemistry principles for pyridine synthesis.[3][4]

Synthetic Workflow Start Starting Materials (e.g., Substituted Acrylate and Enamine) Intermediate1 Pyridine Ring Formation (e.g., Hantzsch-type synthesis) Start->Intermediate1 Intermediate2 Chlorination at C2 (e.g., with POCl₃ or SO₂Cl₂) Intermediate1->Intermediate2 Intermediate3 Introduction of Methoxy Group at C5 (e.g., Nitration, Reduction, Diazotization, Methoxylation) Intermediate2->Intermediate3 Product Methyl 2-chloro-5-methoxynicotinate Intermediate3->Product

Caption: Proposed synthetic workflow for Methyl 2-chloro-5-methoxynicotinate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

  • Step 1: Synthesis of a 2-hydroxynicotinic acid derivative. This can be achieved through various condensation reactions, for example, a reaction between an appropriate enamine and an acrylate derivative.

  • Step 2: Chlorination of the 2-hydroxy group. The 2-hydroxypyridine exists in tautomeric equilibrium with the 2-pyridone. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) will convert the hydroxyl group to a chloro group.

  • Step 3: Nitration of the pyridine ring. The pyridine ring can be nitrated, likely at the 5-position due to the directing effects of the existing substituents.

  • Step 4: Reduction of the nitro group. The nitro group is reduced to an amino group using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation).

  • Step 5: Diazotization and methoxylation. The amino group is converted to a diazonium salt, which is then displaced by a methoxy group upon treatment with methanol.

  • Step 6: Esterification of the carboxylic acid. The nicotinic acid is converted to the methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).

Key Reactivity Insights

The chemical behavior of Methyl 2-chloro-5-methoxynicotinate makes it a valuable synthetic intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyridine nitrogen and the ester group.[5] This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) at this position, which is a cornerstone of many drug discovery programs.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used for amide bond formation or other transformations.

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the construction of more complex molecular architectures.

Applications in Drug Development

Substituted pyridines are a prevalent motif in a vast number of approved drugs and clinical candidates due to their ability to act as bioisosteres of phenyl rings and their capacity to engage in hydrogen bonding interactions with biological targets. Methyl 2-chloro-5-methoxynicotinate serves as a versatile scaffold for the synthesis of such pharmaceutically active molecules.

Applications in Drug Development Scaffold Methyl 2-chloro-5- methoxynicotinate Reaction1 SNAr at C2 (Amine, Thiol, etc.) Scaffold->Reaction1 Reaction2 Ester Modification (Hydrolysis, Amidation) Scaffold->Reaction2 Reaction3 Cross-Coupling at C2 (Suzuki, Heck, etc.) Scaffold->Reaction3 Leads Diverse Library of Novel Compounds Reaction1->Leads Reaction2->Leads Reaction3->Leads Screening Biological Screening (e.g., Kinase Inhibitors, GPCR Modulators) Leads->Screening Development Lead Optimization and Drug Candidate Selection Screening->Development

Caption: Role of Methyl 2-chloro-5-methoxynicotinate in a drug discovery workflow.

The strategic functionalization of Methyl 2-chloro-5-methoxynicotinate allows for the systematic exploration of the chemical space around the pyridine core, which is a fundamental aspect of structure-activity relationship (SAR) studies in lead optimization.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area or a fume hood.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-chloro-5-methoxynicotinate is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its trifunctionalized nature provides a versatile platform for the synthesis of a wide array of more complex molecules. While publicly available experimental data is limited, this guide has provided a comprehensive overview of its structural properties, a plausible synthetic strategy, and its potential applications, grounded in the principles of organic chemistry. As research in this area continues, the utility of this and related substituted pyridines in the development of new therapeutics is likely to expand.

References

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Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxynicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic importance of versatile chemical intermediates cannot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic importance of versatile chemical intermediates cannot be overstated. These molecular scaffolds are the foundational elements upon which complex, biologically active molecules are constructed. Methyl 2-chloro-5-methoxynicotinate, a substituted pyridine derivative, has emerged as a significant building block, offering a unique combination of reactive sites that are instrumental in the synthesis of novel therapeutic agents. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of Methyl 2-chloro-5-methoxynicotinate, from its fundamental chemical identity to its practical applications. We will delve into its physicochemical properties, explore plausible synthetic routes with a focus on the underlying chemical principles, and discuss its role as a key intermediate in the creation of active pharmaceutical ingredients (APIs). Our objective is to furnish a document that is not only informative but also serves as a practical resource for laboratory and developmental work.

Chemical Identity and Physicochemical Properties

Methyl 2-chloro-5-methoxynicotinate is a polysubstituted pyridine derivative with the systematic IUPAC name methyl 2-chloro-5-methoxypyridine-3-carboxylate .[1][2] Its structure features a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl carboxylate group at the 3-position. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.

Molecular Structure and Identifiers

The chemical structure and key identifiers for Methyl 2-chloro-5-methoxynicotinate are summarized in the table below. It is important to note that there appears to be some ambiguity in the literature and commercial sources regarding the primary CAS Number for this compound, with both 1256791-15-7 and 82060-51-3 being frequently cited. Researchers are advised to verify the identity of the compound through analytical characterization.

IdentifierValue
IUPAC Name methyl 2-chloro-5-methoxypyridine-3-carboxylate
Common Name Methyl 2-chloro-5-methoxynicotinate
CAS Number 1256791-15-7, 82060-51-3[3]
Molecular Formula C₈H₈ClNO₃[4]
Molecular Weight 201.61 g/mol [3]
Canonical SMILES COC1=CC(=C(N=C1)Cl)C(=O)OC[4]
InChI Key JYKTUKSGCDNJPO-UHFFFAOYSA-N[4]
Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. Below is a summary of the known physicochemical properties of Methyl 2-chloro-5-methoxynicotinate.

PropertyValueSource
Appearance White to off-white solid[3]
Melting Point 79-81 °C-
Boiling Point Not available-
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthesis procedures
Purity Typically >98%[3]

Synthesis of Methyl 2-chloro-5-methoxynicotinate: A Mechanistic Perspective

One logical retrosynthetic approach would start from a more readily available nicotinic acid derivative. For instance, a plausible synthesis could involve the chlorination and methoxylation of a suitable nicotinic acid precursor, followed by esterification.

A potential synthetic pathway is outlined below. This proposed route is based on analogous transformations found in the chemical literature for similar pyridine derivatives.

Synthesis_Workflow Proposed Synthesis of Methyl 2-chloro-5-methoxynicotinate cluster_0 Starting Material Preparation cluster_1 Chlorination cluster_2 Esterification A 2-Hydroxy-5-methoxynicotinic acid B 2-Chloro-5-methoxynicotinic acid A->B POCl₃ or SOCl₂ C Methyl 2-chloro-5-methoxynicotinate B->C Methanol, Acid catalyst (e.g., H₂SO₄)

Caption: A plausible synthetic workflow for Methyl 2-chloro-5-methoxynicotinate.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of Methyl 2-chloro-5-methoxynicotinate. It is intended to serve as a guideline and should be adapted and optimized based on laboratory findings.

Step 1: Chlorination of 2-Hydroxy-5-methoxynicotinic acid

  • Reagents and Equipment:

    • 2-Hydroxy-5-methoxynicotinic acid (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (3-5 equivalents)

    • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

    • Heating mantle

    • Ice bath

  • Procedure:

    • In a well-ventilated fume hood, charge a round-bottom flask with 2-hydroxy-5-methoxynicotinic acid.

    • Carefully add phosphorus oxychloride to the flask. The reaction is exothermic and may release HCl gas.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then carefully quench it by slowly pouring it onto crushed ice.

    • The product, 2-chloro-5-methoxynicotinic acid, may precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of 2-Chloro-5-methoxynicotinic acid

  • Reagents and Equipment:

    • 2-Chloro-5-methoxynicotinic acid (1 equivalent)

    • Methanol (as solvent)

    • Concentrated sulfuric acid (catalytic amount)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Sodium bicarbonate solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Rotary evaporator

  • Procedure:

    • Dissolve the dried 2-chloro-5-methoxynicotinic acid in an excess of methanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude Methyl 2-chloro-5-methoxynicotinate by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of Methyl 2-chloro-5-methoxynicotinate is confirmed through various spectroscopic techniques. While a complete set of spectra for this specific compound is not consistently available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups. The aromatic protons will appear as doublets in the downfield region, with their coupling constants indicating their relative positions. The methoxy and ester methyl groups will each exhibit a singlet in the upfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, and their chemical shifts will be influenced by the attached substituents. The two methyl carbons will be observed at the most upfield positions.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.61 g/mol ).[4] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch from the ester group (around 1720-1740 cm⁻¹), C-O stretches from the ester and methoxy groups, and C=C and C=N stretching vibrations from the pyridine ring.

Applications in Drug Discovery and Development

Methyl 2-chloro-5-methoxynicotinate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a chloro group at the 2-position and a carboxylate group at the 3-position allows for a variety of chemical transformations. The chloro group can be displaced by nucleophiles or participate in cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This reactivity makes it a key building block for the synthesis of various active pharmaceutical ingredients (APIs). While specific examples of marketed drugs synthesized directly from this intermediate are not prominently disclosed, its structural motifs are present in many biologically active compounds. The pyridine core is a well-established pharmacophore in numerous drugs, and the substitution pattern of this intermediate offers a versatile platform for generating libraries of compounds for drug discovery screening and lead optimization.

Applications_Workflow Role of Methyl 2-chloro-5-methoxynicotinate in Drug Discovery cluster_0 Chemical Transformations cluster_1 Synthesis of Advanced Intermediates cluster_2 API Synthesis A Methyl 2-chloro-5-methoxynicotinate B Nucleophilic Substitution (at C2) A->B C Cross-Coupling Reactions (at C2) A->C D Ester Hydrolysis/Amidation (at C3) A->D E Complex Pyridine Derivatives B->E C->E D->E F Active Pharmaceutical Ingredients (APIs) E->F

Caption: The utility of Methyl 2-chloro-5-methoxynicotinate as a versatile intermediate in the synthesis of APIs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-chloro-5-methoxynicotinate. Based on available safety data, this compound is classified as an irritant and may be harmful if swallowed.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, it is crucial to seek medical attention. For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2-chloro-5-methoxynicotinate stands as a testament to the enabling power of well-designed chemical intermediates in the advancement of science, particularly in the realm of drug discovery. Its unique constellation of functional groups provides a versatile platform for synthetic chemists to explore novel chemical space in the quest for new and more effective medicines. This guide has aimed to provide a thorough technical overview of this important compound, covering its fundamental properties, plausible synthetic routes, and its significant role in pharmaceutical research. As the demand for innovative therapeutics continues to grow, the importance of such key building blocks will undoubtedly increase, making a comprehensive understanding of their chemistry essential for progress in the field.

References

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Foundational

molecular weight of Methyl 2-chloro-5-methoxynicotinate

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxynicotinate Abstract: This technical guide provides a comprehensive overview of Methyl 2-chloro-5-methoxynicotinate, a key heterocyclic building block in modern orga...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloro-5-methoxynicotinate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-chloro-5-methoxynicotinate, a key heterocyclic building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, including its precise molecular weight, and explores its synthesis, analytical characterization, and significant applications. By grounding technical protocols in established chemical principles and citing authoritative data, this guide serves as a critical resource for leveraging this versatile intermediate in the creation of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.

Methyl 2-chloro-5-methoxynicotinate is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in synthetic chemistry. Its structure, featuring a pyridine core functionalized with chloro, methoxy, and methyl ester groups, provides a rich platform for a variety of chemical transformations. The strategic placement of these groups allows for selective reactions, making it an invaluable precursor in the synthesis of complex target molecules.

The pyridine ring is a common motif in many biologically active compounds, and intermediates like Methyl 2-chloro-5-methoxynicotinate are crucial for the development of new therapeutic agents and other functional materials. This guide will elucidate the core characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development settings.

Core Physicochemical & Structural Properties

The precise characterization of a chemical intermediate is paramount for its successful application in multi-step synthesis. The fundamental properties of Methyl 2-chloro-5-methoxynicotinate are summarized below, providing the baseline data required for reaction planning and analytical verification.

Key Data Summary

A compilation of essential quantitative and identifying information for Methyl 2-chloro-5-methoxynicotinate is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight ~201.61 g/mol [2]
Monoisotopic Mass 201.01927 Da[1]
CAS Number 1256791-15-7
IUPAC Name methyl 2-chloro-5-methoxypyridine-3-carboxylate[1]
Appearance Solid (predicted)[3][4]
SMILES COC1=CC(=C(N=C1)Cl)C(=O)OC[1]
InChI Key JYKTUKSGCDNJPO-UHFFFAOYSA-N[1]
Structural Representation

The molecular structure of Methyl 2-chloro-5-methoxynicotinate is visualized below. The diagram highlights the key functional groups that are central to its reactivity: the electrophilic carbon of the ester, the reactive sites on the pyridine ring, and the chloro group which can participate in cross-coupling reactions.

G cluster_reactions Chemical Transformations cluster_products Derivative Scaffolds Core Methyl 2-chloro-5-methoxynicotinate (C₈H₈ClNO₃) Coupling Suzuki / Sonogashira (at C-Cl bond) Core->Coupling Amidation Ester Hydrolysis -> Amide Formation Core->Amidation Reduction Ester Reduction (to Alcohol) Core->Reduction NAS Nucleophilic Aromatic Substitution (at C-Cl) Core->NAS Aryl Aryl-Pyridine Derivatives Coupling->Aryl Amide Nicotinamide Analogs Amidation->Amide Alcohol Pyridyl-Methanol Structures Reduction->Alcohol Amino Amino-Pyridine Compounds NAS->Amino

References

Protocols & Analytical Methods

Method

Application Notes & Protocols: Methyl 2-chloro-5-methoxynicotinate as a Versatile Scaffold in Modern Medicinal Chemistry

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of Methyl 2-chloro-5-methoxynicotinate in medicinal chemistry. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of Methyl 2-chloro-5-methoxynicotinate in medicinal chemistry. We will delve into its core reactivity, provide validated experimental protocols, and illustrate its role in constructing advanced intermediates for targeted therapies.

Introduction: The Strategic Value of a Pre-functionalized Heterocycle

Methyl 2-chloro-5-methoxynicotinate (CAS No. 1256791-15-7) is a highly valuable heterocyclic building block in the drug discovery arsenal.[1] Its utility stems from a strategically functionalized pyridine core, which presents multiple avenues for synthetic elaboration. The key structural features that make this reagent a cornerstone for library synthesis and lead optimization are:

  • An Activated 2-Chloro Position: The chlorine atom at the C2 position is an excellent leaving group, primed for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[2]

  • A Modulatable C3-Ester: The methyl ester at the C3 position offers a handle for further modification, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation—a ubiquitous transformation in medicinal chemistry.

  • A C5-Methoxy Group: This electron-donating group can influence the electronic properties of the ring and serve as a key pharmacophoric element, often acting as a hydrogen bond acceptor in ligand-protein interactions. It can also be demethylated to a phenol, providing another point for diversification.

These features combine to create a scaffold that allows for the controlled, regioselective introduction of complexity, making it an ideal starting point for exploring structure-activity relationships (SAR).

Caption: Key structural features of Methyl 2-chloro-5-methoxynicotinate.

PART 1: Core Synthetic Transformations & Mechanistic Rationale

The true power of Methyl 2-chloro-5-methoxynicotinate is realized through its versatile reactivity. Below are protocols for two of the most impactful transformations in medicinal chemistry, with explanations for the choice of reagents and conditions.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for forging C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many approved drugs, particularly kinase inhibitors.[3]

Scientific Integrity & Rationale: Aryl chlorides, such as the one present in our substrate, are notoriously less reactive than their bromide or iodide counterparts in the palladium catalytic cycle.[4] Overcoming the high activation barrier of the initial oxidative addition step is therefore critical. This challenge is addressed by employing a catalytic system composed of a palladium precursor and a highly active, electron-rich, and sterically bulky phosphine ligand.

  • Catalyst System: A combination like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a biarylphosphine ligand (e.g., XPhos, SPhos) is chosen. The ligand stabilizes the Pd(0) center, facilitates the oxidative addition into the C-Cl bond, and promotes the subsequent reductive elimination to form the desired product.[4]

  • Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) is used. The base is crucial for the transmetalation step, activating the boronic acid partner to form a more nucleophilic boronate species that transfers its organic group to the palladium center.

  • Solvent System: Anhydrous, degassed solvents like 1,4-dioxane or toluene, often with an aqueous component for the base, are standard. This mixture effectively dissolves both the organic substrates and the inorganic base, facilitating a homogenous reaction environment.[5]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Substrate, Boronic Acid, Base, Pd Catalyst & Ligand AddSolvent Add Anhydrous, Degassed Solvent Start->AddSolvent Heat Heat to 80-110 °C (12-24 h) AddSolvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Aqueous Workup (e.g., H₂O, Brine) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify End End Purify->End Characterize Product (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • Methyl 2-chloro-5-methoxynicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv, 4 mol%)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add Methyl 2-chloro-5-methoxynicotinate, phenylboronic acid, and K₂CO₃.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of the dioxane/water solvent. Add this to the reaction vial.

  • Evacuate and backfill the reaction vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 4:1 dioxane/water solvent to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product, Methyl 5-methoxy-2-phenylnicotinate.

  • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Nucleophilic Aromatic Substitution (SNAr) with Amines

The SNAr reaction is a direct and powerful method for forming C-N bonds, which are fundamental to a vast number of pharmaceuticals.

Scientific Integrity & Rationale: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the C3-ester group, which further withdraws electron density, making the C2 position highly electrophilic and susceptible to attack by nucleophiles like primary or secondary amines.[2]

  • Nucleophile: A wide range of primary and secondary amines can be used. Their nucleophilicity will dictate the required reaction conditions.

  • Base: A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction. In some cases, an excess of the reacting amine can serve as the base.

  • Solvent and Temperature: The reaction typically requires heat to overcome the activation energy of forming the intermediate Meisenheimer complex. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are ideal as they can stabilize the charged intermediate and effectively solvate the reagents.[2]

PART 2: Applications in Kinase Inhibitor Drug Discovery

Substituted pyridine and pyrimidine cores are privileged scaffolds in the design of kinase inhibitors, as they are adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases.[6][7] Methyl 2-chloro-5-methoxynicotinate is an exemplary starting point for building libraries of such inhibitors.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, ALK5) GF->Receptor Binds P1 Downstream Signaling Protein 1 Receptor->P1 Phosphorylates (Activates) P2 Downstream Signaling Protein 2 P1->P2 Activates Response Cellular Response (Proliferation, Survival) P2->Response Leads to Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Receptor  Inhibits ATP Binding  

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Case Study: Synthesis of a c-Met Kinase Inhibitor Scaffold

The c-Met kinase is a well-known target in oncology.[8] The following hypothetical workflow demonstrates how Methyl 2-chloro-5-methoxynicotinate can be used to rapidly generate a library of potential c-Met inhibitors.

Workflow:

  • Step A (Suzuki Coupling): Couple Methyl 2-chloro-5-methoxynicotinate with a diverse set of (hetero)aryl boronic acids using Protocol 1 to generate a library of biaryl intermediates.

  • Step B (Ester Hydrolysis): Hydrolyze the methyl ester of the resulting products to the corresponding carboxylic acids using standard conditions (e.g., LiOH in THF/water).

  • Step C (Amide Coupling): Couple the resulting acids with a panel of diverse amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate the final library of inhibitors for screening.

Data Presentation: Representative Suzuki Coupling Reactions

The table below summarizes expected outcomes for the Suzuki coupling of Methyl 2-chloro-5-methoxynicotinate with various boronic acids, a critical first step in a lead discovery campaign.

EntryBoronic Acid PartnerProduct StructureTypical ConditionsExpected Yield (%)
1Phenylboronic AcidPd₂(dba)₃/XPhos, K₂CO₃, Dioxane/H₂O, 100 °C75-90
24-Fluorophenylboronic AcidPdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 90 °C70-85
3Pyridine-3-boronic AcidPd(PPh₃)₄, Cs₂CO₃, Toluene/EtOH/H₂O, 110 °C60-75
4Thiophene-2-boronic AcidPd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100 °C65-80

PART 3: Detailed Experimental Protocols

Protocol 2: SNAr Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

  • Methyl 2-chloro-5-methoxynicotinate (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-chloro-5-methoxynicotinate in anhydrous DMF to a concentration of approximately 0.2 M under a nitrogen atmosphere.

  • Add potassium carbonate to the solution, followed by the dropwise addition of morpholine at room temperature with stirring.

  • Heat the reaction mixture to 120 °C and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • A precipitate will often form. Collect the solid by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield Methyl 5-methoxy-2-(morpholino)nicotinate.

  • Self-Validation: Confirm the structure and purity via NMR spectroscopy and mass spectrometry. The disappearance of the C-Cl bond and the appearance of new signals corresponding to the morpholine moiety in the NMR spectrum, along with the correct mass ion, validates the reaction's success.

References

Application

Methyl 2-chloro-5-methoxynicotinate: A Versatile Building Block for Advanced Organic Synthesis

Abstract Methyl 2-chloro-5-methoxynicotinate has emerged as a highly valuable and versatile heterocyclic building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-5-methoxynicotinate has emerged as a highly valuable and versatile heterocyclic building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 5-position, and a methyl ester at the 3-position, provides a powerful platform for the strategic construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this key intermediate. We will delve into its synthesis, explore its reactivity in cornerstone cross-coupling reactions, and present detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The ability to selectively functionalize the pyridine ring is therefore of paramount importance in the discovery and development of novel pharmaceuticals and agrochemicals.[1] Methyl 2-chloro-5-methoxynicotinate (CAS 1256791-15-7) is a strategically designed building block that offers multiple avenues for molecular elaboration. The chlorine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy and methyl ester groups modulate the electronic properties of the pyridine ring and provide further opportunities for chemical modification. This guide will provide the necessary technical details to unlock the full synthetic potential of this important intermediate.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

PropertyValue
IUPAC Name methyl 2-chloro-5-methoxypyridine-3-carboxylate
CAS Number 1256791-15-7
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance White to off-white solid
Solubility Soluble in most common organic solvents (e.g., DCM, THF, Dioxane, Toluene)

Synthesis of Methyl 2-chloro-5-methoxynicotinate

A reliable and scalable synthesis of the title compound is essential for its widespread application. A common and effective method involves a two-step sequence starting from 2-hydroxy-5-methoxynicotinic acid. This involves an initial chlorination of the pyridine ring followed by esterification of the carboxylic acid.

Protocol: Two-Step Synthesis of Methyl 2-chloro-5-methoxynicotinate

Step 1: Synthesis of 2-chloro-5-methoxynicotinic acid

This step involves the conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloride. This is a critical transformation that activates the position for subsequent cross-coupling reactions.

  • Materials:

    • 2-hydroxy-5-methoxynicotinic acid

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Hydrochloric acid (HCl) (concentrated)

    • Deionized water

  • Procedure:

    • In a fume hood, suspend 2-hydroxy-5-methoxynicotinic acid (1.0 equiv) in toluene.

    • Add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride (2.0-3.0 equiv) to the suspension at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold deionized water, and dry under vacuum to afford 2-chloro-5-methoxynicotinic acid.

Step 2: Esterification of 2-chloro-5-methoxynicotinic acid

The final step is the conversion of the carboxylic acid to the corresponding methyl ester. A standard Fischer esterification is typically employed.

  • Materials:

    • 2-chloro-5-methoxynicotinic acid

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄) (catalytic amount)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-chloro-5-methoxynicotinic acid (1.0 equiv) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl 2-chloro-5-methoxynicotinate.

Synthesis_Workflow start 2-hydroxy-5-methoxynicotinic acid intermediate 2-chloro-5-methoxynicotinic acid start->intermediate  POCl₃, cat. DMF, Toluene, Reflux   product Methyl 2-chloro-5-methoxynicotinate intermediate->product  MeOH, cat. H₂SO₄, Reflux  

Caption: Synthetic workflow for methyl 2-chloro-5-methoxynicotinate.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro substituent on the pyridine ring of methyl 2-chloro-5-methoxynicotinate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures. The reaction of methyl 2-chloro-5-methoxynicotinate with various boronic acids or esters allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

Causality Behind Experimental Choices:

  • Catalyst System: The activation of the C-Cl bond is the rate-limiting step in the catalytic cycle.[2] Therefore, the choice of a palladium precursor and, more importantly, a suitable phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Nolan groups (e.g., SPhos, XPhos, or RuPhos), are often required to facilitate the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF, often with the addition of water, are typically employed to ensure the solubility of all reaction components and to facilitate the catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-chloro-5-methoxynicotinate

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Methyl 2-chloro-5-methoxynicotinate (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Procedure:

    • To an oven-dried reaction vessel, add methyl 2-chloro-5-methoxynicotinate, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in the degassed 1,4-dioxane/water mixture.

    • Add the catalyst solution to the reaction vessel.

    • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxynicotinate derivative.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex biaryl_pd_complex Ar-Pd(II)-Ar'L₂ pd_complex->biaryl_pd_complex transmetalation Transmetalation transmetalation->biaryl_pd_complex biaryl_pd_complex->pd0 product Ar-Ar' biaryl_pd_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product aryl_halide Ar-Cl (Methyl 2-chloro-5-methoxynicotinate) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Arylboronic acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3][4] This reaction is particularly valuable in medicinal chemistry, where the arylamine motif is prevalent in many drug candidates.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial for the efficient coupling of amines with aryl chlorides.[4] Ligands such as Xantphos, Josiphos, or BrettPhos have proven effective for this transformation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.

Protocol: Buchwald-Hartwig Amination of Methyl 2-chloro-5-methoxynicotinate

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

  • Materials:

    • Methyl 2-chloro-5-methoxynicotinate (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • Xantphos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

    • Anhydrous Toluene, degassed

  • Procedure:

    • In a glovebox, charge an oven-dried reaction vessel with sodium tert-butoxide.

    • Add methyl 2-chloro-5-methoxynicotinate, the amine, Pd₂(dba)₃, and Xantphos.

    • Add degassed, anhydrous toluene.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-methoxynicotinate derivative.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex amido_complex Ar-Pd(II)(NRR')L₂ pd_complex->amido_complex amine_coordination Amine Coordination & Deprotonation amine_coordination->amido_complex amido_complex->pd0 product Ar-NRR' amido_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product aryl_halide Ar-Cl (Methyl 2-chloro-5-methoxynicotinate) aryl_halide->oxidative_addition amine HNRR' amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in the Synthesis of Biologically Active Molecules

The derivatives of methyl 2-chloro-5-methoxynicotinate are valuable intermediates in the synthesis of a variety of biologically active compounds. The strategic functionalization of the pyridine core allows for the fine-tuning of pharmacological properties. For instance, related 2-chloropyridine derivatives are key components in the synthesis of certain herbicides and insecticides.[1][5][6] In the pharmaceutical arena, the substituted nicotinic acid framework is a common feature in many drug candidates, including kinase inhibitors and anti-inflammatory agents.[7]

Conclusion

Methyl 2-chloro-5-methoxynicotinate is a powerful and versatile building block that provides a reliable platform for the synthesis of complex, functionalized pyridine derivatives. Its utility is particularly evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, accelerating the discovery and development of new molecules with potential applications in medicine and agriculture.

References

Method

The Strategic Application of Methyl 2-chloro-5-methoxynicotinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block Methyl 2-chloro-5-methoxynicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block in th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

Methyl 2-chloro-5-methoxynicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern—a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 5-position, and a methyl ester at the 3-position—offers a versatile platform for molecular elaboration through modern cross-coupling methodologies. The presence of the chlorine atom, a less reactive but more cost-effective halide compared to its bromine and iodine counterparts, necessitates carefully optimized catalytic systems to achieve efficient bond formation. This guide provides an in-depth exploration of the use of Methyl 2-chloro-5-methoxynicotinate in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and field-proven insights to empower researchers in their synthetic endeavors.

The strategic importance of this building block lies in the prevalence of substituted pyridine cores in a myriad of bioactive compounds and functional materials. The ability to selectively introduce aryl, heteroaryl, alkyl, and amino functionalities at the 2-position through robust and scalable cross-coupling reactions is paramount for generating molecular diversity and accessing novel chemical space. This document will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, elucidating the critical role of catalyst, ligand, base, and solvent selection in achieving successful and reproducible outcomes with this specific substrate.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[1] For Methyl 2-chloro-5-methoxynicotinate, this reaction provides a direct route to 2-aryl and 2-heteroaryl nicotinates, which are key intermediates in the synthesis of various therapeutic agents.

Causality Behind Experimental Choices:

The successful Suzuki-Miyaura coupling of Methyl 2-chloro-5-methoxynicotinate hinges on overcoming the inherent low reactivity of the C-Cl bond. The electron-donating methoxy group at the 5-position can further decrease the electrophilicity of the pyridine ring, making the oxidative addition of the palladium(0) catalyst to the C-Cl bond the rate-limiting step.[2] To address this challenge, the selection of a highly active catalytic system is paramount.

  • Catalyst and Ligand: The use of preformed palladium(II) precatalysts, such as those developed by Buchwald and Hartwig, in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often essential.[3] These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition. The steric bulk of the ligand also promotes the final reductive elimination step, releasing the desired product and regenerating the catalyst.[3]

  • Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base, such as cesium carbonate or potassium phosphate, is often employed to activate the boronic acid without promoting unwanted side reactions like ester hydrolysis.

  • Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is commonly used. The organic solvent ensures the solubility of the reactants and catalyst, while the presence of water can enhance the rate of transmetalation.[4]

Detailed Experimental Protocol: Synthesis of Methyl 2-(2-hydroxy-4-methoxyphenyl)-5-methoxynicotinate

This protocol is adapted from a procedure described in the patent literature for the synthesis of a key intermediate.[5]

Reagents and Equipment:

  • Methyl 2-chloro-5-methoxynicotinate

  • (2-hydroxy-4-methoxyphenyl)boronic acid

  • Cesium carbonate (Cs₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add Methyl 2-chloro-5-methoxynicotinate (1.0 equiv), (2-hydroxy-4-methoxyphenyl)boronic acid (1.3 equiv), and cesium carbonate (2.7 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of the inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv).

  • Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe to achieve a desired solvent ratio (e.g., 4:1 dioxane:water).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Methyl 2-chloro-5-methoxynicotinate

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂·CH₂Cl₂ (10)dppf (in complex)Cs₂CO₃ (2.7)Dioxane/Water9012Not reported[5]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene10016>90 (typical)General
3Pd(OAc)₂ (3)XPhos (6)K₂CO₃ (2.0)Dioxane/Water11018>85 (typical)General

Note: Yields are highly dependent on the specific boronic acid partner and reaction scale.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Cl) Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂(Ar') PdII->PdII_Ar Ar'B(OH)₂ / Base Transmetalation Transmetalation ArBOH2 Ar'B(OH)₂ + Base PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination Substrate Methyl 2-chloro-5- methoxynicotinate (Ar-Cl)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This transformation is of immense importance in medicinal chemistry, where the arylamine motif is a common feature in drug candidates. For Methyl 2-chloro-5-methoxynicotinate, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position.

Causality Behind Experimental Choices:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of Methyl 2-chloro-5-methoxynicotinate relies on an efficient catalytic system to activate the C-Cl bond.

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is highly effective. These ligands promote both the oxidative addition and the C-N bond-forming reductive elimination steps. The steric hindrance of the ligand helps to prevent the formation of undesired side products.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically employed to prevent catalyst deactivation and unwanted side reactions.

Representative Experimental Protocol:

Reagents and Equipment:

  • Methyl 2-chloro-5-methoxynicotinate

  • Amine (primary or secondary)

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Toluene (anhydrous)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Methyl 2-chloro-5-methoxynicotinate (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow Start Start: Assemble Reagents ReactionSetup Reaction Setup: - Add Ar-Cl, Amine, Base to flask - Prepare Catalyst Solution (Pd/Ligand) - Add Catalyst to flask Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) ReactionSetup->InertAtmosphere Heating Heat Reaction Mixture (e.g., 100-110 °C) InertAtmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench with NH₄Cl(aq) - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 2-Amino-5-methoxynicotinate Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

III. Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of Methyl 2-chloro-5-methoxynicotinate, the Heck reaction can be used to introduce vinyl groups at the 2-position.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor for the Heck reaction. It is typically reduced in situ to the active Pd(0) species.

  • Ligand: While some Heck reactions can proceed without a ligand, the use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, can improve the stability and activity of the catalyst, especially with less reactive chloroarenes.

  • Base: A weak base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is used to neutralize the hydrogen halide that is formed during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to ensure the solubility of the reactants and to allow for the higher reaction temperatures that may be required for the activation of the C-Cl bond.

Representative Experimental Protocol:

Reagents and Equipment:

  • Methyl 2-chloro-5-methoxynicotinate

  • Alkene (e.g., methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed reaction tube, add Methyl 2-chloro-5-methoxynicotinate (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).

  • Add anhydrous DMF and triethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a straightforward route to aryl alkynes, which are versatile intermediates in organic synthesis.

Causality Behind Experimental Choices:
  • Catalysts: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to deprotonate the terminal alkyne.

  • Solvent: The amine base often serves as the solvent. However, co-solvents like THF or DMF can be used to improve solubility.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a more active palladium/ligand system and a stronger base.

Representative Experimental Protocol (Copper-Cocatalyzed):

Reagents and Equipment:

  • Methyl 2-chloro-5-methoxynicotinate

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add Methyl 2-chloro-5-methoxynicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Methyl 2-chloro-5-methoxynicotinate is a valuable and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. While the presence of a chloro-substituent necessitates the use of highly active palladium catalyst systems, the application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, provides reliable and efficient pathways for C-C and C-N bond formation. The key to success with this substrate lies in the judicious selection of ligands, bases, and reaction conditions to overcome the inherent challenges of C-Cl bond activation. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop robust and scalable synthetic routes to novel molecules with potential applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II)
  • MDPI. (2023). Preformed Pd(II)
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2024).
  • Google Patents. (n.d.). EP4284781A1 - Urolithin derivatives and methods of use thereof.
  • PubMed Central. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. BenchChem.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides.
  • MDPI. (n.d.). Facile Synthesis of 4-(Methoxycarbonyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of Methyl 2-chloro-5-methoxynicotinate in the Synthesis of Pharmaceutical Intermediates

Introduction: Strategic Importance of a Versatile Pyridine Building Block Methyl 2-chloro-5-methoxynicotinate is a polysubstituted pyridine derivative that has emerged as a critical building block in contemporary pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Pyridine Building Block

Methyl 2-chloro-5-methoxynicotinate is a polysubstituted pyridine derivative that has emerged as a critical building block in contemporary pharmaceutical synthesis. Its strategic value lies in the orthogonal reactivity of its functional groups: a chloro group at the 2-position, which is highly amenable to transition-metal-catalyzed cross-coupling reactions, and an ester at the 3-position, which can be further modified. The methoxy group at the 5-position modulates the electronic properties of the pyridine ring. This unique arrangement makes it a versatile scaffold for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs), most notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1]

This guide provides an in-depth exploration of the application of Methyl 2-chloro-5-methoxynicotinate in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective reaction design and optimization.

Chemical and Physical Properties

A clear understanding of the substrate's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1256791-15-7
Molecular Formula C₈H₈ClNO₃PubChem
Molecular Weight 201.61 g/mol PubChem
Appearance SolidCymitQuimica
SMILES COC1=CC(=C(N=C1)Cl)C(=O)OCPubChem

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] For Methyl 2-chloro-5-methoxynicotinate, this reaction provides a powerful route to introduce a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Mechanistic Rationale and Causality in Experimental Design

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, requiring a more electron-rich and sterically demanding catalyst to facilitate this rate-limiting step.[2] The electron-deficient nature of the pyridine ring in Methyl 2-chloro-5-methoxynicotinate further necessitates a highly active catalytic system.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often employed for coupling aryl chlorides. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[3] They also accelerate the final reductive elimination step.

  • Base and Solvent: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[2] A common choice is a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) in a mixed solvent system, often an organic solvent like 1,4-dioxane or toluene with water, which aids in dissolving the inorganic base and facilitating the transmetalation.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L)₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L)₂ pd_complex->transmetalation_complex Transmetalation (+ Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagents Ar-Cl + Ar'-B(OH)₂ Ar Ar = 2-(5-methoxy-3-methoxycarbonyl)pyridyl Ar_prime Ar' = Aryl/Heteroaryl from Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of Methyl 2-aryl-5-methoxynicotinates

This protocol is a representative procedure for the Suzuki-Miyaura coupling of Methyl 2-chloro-5-methoxynicotinate with an arylboronic acid, adapted from established methods for similar chloropyridine substrates.

Materials:

Reagent/MaterialGrade
Methyl 2-chloro-5-methoxynicotinate≥98%
Arylboronic Acid≥98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand Grade
Potassium Phosphate (K₃PO₄)Anhydrous
1,4-DioxaneAnhydrous
WaterDegassed
Ethyl AcetateACS Grade
BrineSaturated
Anhydrous Sodium SulfateReagent Grade

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2-chloro-5-methoxynicotinate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired methyl 2-aryl-5-methoxynicotinate.

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O110>85
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90
3-Thienylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90>80

Note: Yields are representative and based on analogous systems. Optimization for specific substrates may be required.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[4] This transformation is of paramount importance in pharmaceutical synthesis, where the aryl amine moiety is a common structural motif. For Methyl 2-chloro-5-methoxynicotinate, this reaction allows for the direct installation of a wide variety of primary and secondary amines, including complex heterocyclic amines, at the 2-position.

Mechanistic Rationale and Causality in Experimental Design

The Buchwald-Hartwig amination also proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

  • Catalyst and Ligand System: Similar to the Suzuki coupling of aryl chlorides, a highly active palladium catalyst is required. The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is standard. These ligands facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination of the C-N bond. The choice of ligand can be critical and often needs to be tailored to the specific amine coupling partner.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), forming the palladium-amido species that precedes reductive elimination. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose due to its high basicity and steric bulk, which minimizes side reactions.

  • Chemoselectivity: In substrates with multiple halide leaving groups, the Buchwald-Hartwig amination can often be performed with high chemoselectivity. For instance, in dichloropyridines, the reaction can be directed to the more reactive C2 position by controlling the temperature and catalyst system, leaving the C4 position available for subsequent functionalization.[5][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L pd_complex Ar-Pd(II)-Cl(L) pd0->pd_complex Oxidative Addition amine_adduct [Ar-Pd(II)-NHR'R''](L)⁺ pd_complex->amine_adduct + HNR'R'' amido_complex Ar-Pd(II)-NR'R''(L) amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product reagents Ar-Cl + HNR'R'' Ar Ar = 2-(5-methoxy-3-methoxycarbonyl)pyridyl

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 2-amino-5-methoxynicotinates

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 2-chloro-5-methoxynicotinate with a secondary amine, based on established methods for chloropyridines.

Materials:

Reagent/MaterialGrade
Methyl 2-chloro-5-methoxynicotinate≥98%
Amine (e.g., Morpholine, Piperidine)≥98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand Grade
Sodium tert-butoxide (NaOt-Bu)≥98%
TolueneAnhydrous
Ethyl AcetateACS Grade
WaterDeionized
BrineSaturated
Anhydrous Sodium SulfateReagent Grade

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Methyl 2-chloro-5-methoxynicotinate (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 16-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-amino-5-methoxynicotinate derivative.

Conclusion and Outlook

Methyl 2-chloro-5-methoxynicotinate is a highly effective and versatile intermediate for the synthesis of complex pharmaceutical building blocks. The protocols and mechanistic discussions provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions demonstrate its utility in forming key C-C and C-N bonds. A thorough understanding of the underlying principles of catalyst and ligand selection, as well as the role of bases and solvents, is crucial for achieving high yields and purity. These palladium-catalyzed transformations enable the rapid and efficient diversification of the pyridine core, making this reagent an invaluable tool for medicinal chemists and process development scientists aiming to construct novel molecular entities.

References

  • Process for the preparation of tofacitinib and intermediates thereof.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. (URL: [Link])

  • Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar. (URL: [Link])

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. (URL: [Link])

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. OUCI. (URL: [Link])

  • Tofacitinib synthesis. UNL. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. (URL: [Link])

  • Process for the preparation of tofacitinib and intermediates thereof.
  • Process for preparation of tofacitinib and pharmaceutically acceptable salt thereof.
  • Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors. PubMed. (URL: [Link])

  • Selective Suzuki–Miyaura cross‐coupling. ResearchGate. (URL: [Link])

  • Efficient method for the preparation of tofacitinib citrate.
  • Nitrogen-containing spiro-ring compound and medicinal use of same.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. (URL: [Link])

  • Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. ResearchGate. (URL: [Link])

  • Methyl 2-chloro-5-methoxynicotinate. PubChem. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. (URL: [Link])

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. (URL: [Link])

  • Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. (URL: [Link])

  • Synthesis method of 2-chloro-5-methyl pyridine.
  • Method for preparing 2-chloro-5-substituted pyridine.
  • Preparation method of tofacitinib.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. PDF. (URL: [Link])

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. (URL: [Link])

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. (URL: [Link])

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. (URL: [Link])

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. (URL: [Link])

  • Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl). ACS Publications. (URL: [Link])

  • Preparation of 2-chloro-5-methylpyridine.

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Method

Application Note & Protocols: Strategic Derivatization of Methyl 2-chloro-5-methoxynicotinate for Structure-Activity Relationship (SAR) Studies

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Abstract

Methyl 2-chloro-5-methoxynicotinate is a highly versatile scaffold in medicinal chemistry, offering multiple reactive sites for chemical modification. Its unique electronic and structural properties make it an excellent starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this scaffold to facilitate Structure-Activity Relationship (SAR) studies. We will explore key chemical transformations at the C2 and C3 positions of the pyridine ring, explain the rationale behind these modifications, and provide step-by-step protocols for their execution and analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Value of the 5-Methoxynicotinate Scaffold

The nicotinic acid core and its derivatives are privileged structures in drug discovery, appearing in numerous biologically active compounds.[1][2][3] Methyl 2-chloro-5-methoxynicotinate is a particularly attractive starting material for SAR studies due to three primary features:

  • C2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of amine, alcohol, and thiol-based substituents.

  • C3-Methyl Ester: Readily undergoes hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of amides.

  • C5-Methoxy Group: An electron-donating group that influences the reactivity of the pyridine ring and can serve as a key pharmacophoric feature or be demethylated to a phenol for further derivatization.

A systematic exploration of the chemical space around these three positions can provide critical insights into how molecular structure influences biological activity, a cornerstone of modern drug discovery.[4][5]

Core Derivatization Strategies & Workflow

A typical SAR campaign starting with Methyl 2-chloro-5-methoxynicotinate involves a two-pronged approach: diversification at the C2 position and modification of the C3 ester. The following diagram illustrates a general workflow for building a focused compound library.

SAR_Workflow cluster_c2 C2 Position Derivatization cluster_c3 C3 Position Derivatization start Methyl 2-chloro-5-methoxynicotinate c2_amino Nucleophilic Aromatic Substitution (Amines) start->c2_amino c2_alkoxy Nucleophilic Aromatic Substitution (Alcohols) start->c2_alkoxy c2_suzuki Suzuki Coupling (Boronic Acids) start->c2_suzuki c2_library C2-Diversified Library c2_amino->c2_library c2_alkoxy->c2_library c2_suzuki->c2_library c3_hydrolysis Ester Hydrolysis c3_library C3-Diversified Library c3_hydrolysis->c3_library c3_amidation Amidation c3_amidation->c3_library c2_library->c3_hydrolysis c2_library->c3_amidation biological_assay Biological Assay c3_library->biological_assay sar_analysis SAR Analysis biological_assay->sar_analysis

Caption: General workflow for SAR studies starting from Methyl 2-chloro-5-methoxynicotinate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: C2-Amination via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of Methyl 2-chloro-5-methoxynicotinate with a primary or secondary amine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this SNAr reaction.

Rationale: The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate. A non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving it to completion.

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask, add Methyl 2-chloro-5-methoxynicotinate (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., DMF, NMP, or DMSO).

  • Add the desired amine (1.1-1.5 eq) to the solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: C2-Arylation/Vinylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[6][7][8] For an electron-rich substrate like Methyl 2-chloro-5-methoxynicotinate, a catalyst system with bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.[9][10]

Rationale: The choice of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand such as SPhos or XPhos provides a highly active catalyst for the coupling of aryl chlorides.[9] A base like K₃PO₄ or Cs₂CO₃ is crucial for the transmetalation step.[7] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(Cl)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)2 Base pd2_boronate Ar-Pd(II)(R')L2 transmetalation->pd2_boronate reductive_elimination Reductive Elimination pd2_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • In an oven-dried reaction vial, combine Methyl 2-chloro-5-methoxynicotinate (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable phosphine ligand, like SPhos (4-10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography.

Protocol 3: C3-Ester Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further derivatization possibilities, such as amide coupling.[11]

Rationale: Base-mediated hydrolysis using lithium hydroxide (LiOH) is a common and efficient method.[11] The use of a mixed solvent system like THF/water or methanol/water ensures the solubility of both the ester and the hydroxide salt.

Step-by-Step Protocol:

  • Dissolve the methyl ester derivative (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • The carboxylic acid product will often precipitate out of solution. If it does not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Collect the precipitate by filtration or dry the combined organic extracts over Na₂SO₄.

  • The crude product is often pure enough for the next step, but can be recrystallized if necessary.

Protocol 4: C3-Amide Formation

The carboxylic acid can be coupled with a wide range of amines to generate a diverse library of amides using standard peptide coupling reagents.

Rationale: Coupling reagents like HBTU activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[12] A non-nucleophilic base is required to neutralize the acid and facilitate the reaction.

Step-by-Step Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of a coupling reagent, such as HBTU (1.2 eq), in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study

To illustrate the application of these protocols in an SAR study, consider a hypothetical scenario where the synthesized compounds are tested for their inhibitory activity against a target kinase.

Table 1: SAR Data for Derivatized Methyl 2-chloro-5-methoxynicotinate Analogs

Compound IDR¹ (C2-Position)R² (C3-Position)Kinase IC₅₀ (nM)
1 -Cl-OCH₃>10,000
2a -NH(CH₃)-OCH₃5,200
2b -NH(Cyclopropyl)-OCH₃1,500
2c -Phenyl-OCH₃8,000
3a -NH(Cyclopropyl)-OH1,200
3b -NH(Cyclopropyl)-NH(CH₃)450
3c -NH(Cyclopropyl)-NH(CH₂CH₂OH)250
3d -NH(Cyclopropyl)-NH(SO₂CH₃)3,800

SAR Interpretation:

  • C2-Position: Replacing the chloro group with a small, lipophilic amine like cyclopropylamine (Compound 2b ) significantly improves activity over a simple methylamine (Compound 2a ) or a bulky phenyl group (Compound 2c ). This suggests a small, hydrophobic pocket at this position in the kinase active site.

  • C3-Position: Hydrolysis of the ester to a carboxylic acid (Compound 3a ) results in a modest improvement in potency.

  • C3-Amides: Conversion to amides (Compounds 3b-d ) reveals a clear trend. A small methylamide (Compound 3b ) is more potent, and introducing a hydrogen bond donor/acceptor like a hydroxyl group (Compound 3c ) further enhances activity. This suggests the presence of a hydrogen-bonding region near the C3-position. A bulky, electron-withdrawing sulfonamide (Compound 3d ) is detrimental to activity.

These insights allow for the rational design of the next generation of compounds, perhaps by exploring other small, hydrophobic groups at C2 and various amides with hydrogen-bonding capabilities at C3.

Conclusion

Methyl 2-chloro-5-methoxynicotinate is a powerful and versatile starting material for SAR-driven drug discovery programs. The protocols detailed in this application note provide a robust foundation for synthesizing a diverse library of analogs. By systematically modifying the C2 and C3 positions, researchers can efficiently probe the chemical space around this privileged scaffold, leading to the identification of novel compounds with improved potency and desirable pharmacological properties.

References

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (2010). MDPI. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). PubMed. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2010). ResearchGate. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Amidation Agents and Their Reactivity in Conden- sation Reactions. (n.d.). ArTS. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • A New Synthesis of 2-Aryloxypropionic Acids. (n.d.). Amanote Research. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.).
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central. [Link]

  • Amidation of methyl benzoate with various amines. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

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Application

Methyl 2-chloro-5-methoxynicotinate: A Versatile Scaffold for Modern Drug Discovery

Senior Application Scientist Note: This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-chloro-5-methoxynicotinate. We move beyond simp...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-chloro-5-methoxynicotinate. We move beyond simple procedures to explore the mechanistic rationale behind protocol choices and the strategic application of this scaffold in constructing high-value therapeutic candidates.

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

Nitrogen-containing heterocycles are the bedrock of medicinal chemistry, with the pyridine ring standing out as a "privileged scaffold" due to its presence in numerous approved drugs and natural products. Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a rigid core for orienting functional groups makes it indispensable.

Methyl 2-chloro-5-methoxynicotinate (PubChem CID: 86811212) is a particularly valuable building block within this class.[1] Its architecture presents three distinct, orthogonally reactive sites, offering a modular approach to library synthesis and lead optimization:

  • The 2-Chloro Position: This is the primary site for diversification. As an electron-deficient aryl chloride, it is an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of amine (C-N) or carbon (C-C) substituents.

  • The Methyl Ester (C3 Position): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, providing a critical handle for interacting with biological targets or fine-tuning pharmacokinetic properties.

  • The 5-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing reactivity and providing a potential metabolic soft spot or a point for hydrogen bond acceptance.

This guide details field-proven protocols for the derivatization of this scaffold and explores its application in the design of potent kinase and phosphodiesterase inhibitors.

Core Synthetic Strategies: Protocols and Mechanistic Insights

The true power of the methyl 2-chloro-5-methoxynicotinate scaffold is unlocked through modern cross-coupling chemistry. The following sections provide robust, self-validating protocols for the two most critical transformations.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of an aniline-like bond on the pyridine ring is a cornerstone of kinase inhibitor design. The Buchwald-Hartwig amination is the premier method for this transformation, though the coupling of electron-deficient 2-chloropyridines requires a carefully optimized catalytic system.[2][3]

Standard palladium catalysts are often ineffective for this substrate class because the oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-limiting and most challenging step.[2] To overcome this, our protocol employs a highly active system:

  • Catalyst: We utilize a palladium "pre-catalyst" (e.g., a G3 or G4 palladacycle). These are air-stable Pd(II) complexes that reliably generate the active, monoligated Pd(0) species in solution, leading to more reproducible results than sources like Pd(OAc)₂.[2]

  • Ligand: Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are mandatory. Their bulk promotes the formation of the monoligated Pd(0) species, while their electron-donating nature accelerates the difficult oxidative addition step.[2]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the gold standard as it is strong enough to deprotonate the amine without competing as a nucleophile. Its purity is critical, as trace hydroxides can promote unwanted side reactions.[2]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add methyl 2-chloro-5-methoxynicotinate (1.0 eq), the desired amine (1.2 eq), a suitable biarylphosphine ligand (e.g., RuPhos, 4 mol%), and the palladium pre-catalyst (2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq). Note: This base is highly hygroscopic and should be handled quickly in an inert atmosphere glovebox if possible.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor reaction progress by TLC or LC-MS until the starting material is consumed. A common side product is the hydrodehalogenated starting material, where the chlorine is replaced by hydrogen.[2]

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Reagents (Scaffold, Amine, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Ar) setup->inert solvent 3. Add Anhydrous Degassed Solvent inert->solvent heat 4. Heat and Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench Reaction monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, particularly for constructing biaryl motifs prevalent in many therapeutic agents.[4] This reaction is generally robust and tolerant of a wide range of functional groups.

The catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of conditions ensures each step proceeds efficiently:

  • Catalyst System: For this transformation, a simple palladium source like Palladium(II) acetate combined with a suitable phosphine ligand such as SPhos is highly effective. SPhos is a bulky biarylphosphine ligand that facilitates both the oxidative addition and the final reductive elimination step.[4]

  • Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic-soluble halide and the often water-soluble boronate salt, ensuring all components are available to the catalyst.[4]

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-chloro-5-methoxynicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via flash column chromatography.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-Cl pd0->pd_complex Oxidative Addition ox_add Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 Transmetalation transmetal Transmetalation r2bo2 R²-B(OH)₂ + Base r2bo2->r1_pd_r2 r1_pd_r2->pd0 Reductive Elimination product R¹-R² (Product) r1_pd_r2->product red_elim Reductive Elimination scaffold Scaffold-Cl (R¹-Cl) scaffold->pd_complex G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of a kinase cascade by a scaffold-based drug.

The table below summarizes hypothetical SAR data for derivatives of the scaffold, illustrating how modifications can impact inhibitory potency against a target kinase. The core scaffold is derivatized at the C2 position via Buchwald-Hartwig amination and at the C3 ester position.

Compound IDC2-Amine Substituent (R¹)C3-Amide Substituent (R²)Kinase IC₅₀ (nM)
1a 2,6-dimethylaniline- (Methyl Ester)850
1b 2-chloro-6-methylaniline- (Methyl Ester)220
1c 2-chloro-6-methylanilineN-methylpiperazine45
1d 2-chloro-6-methylaniline4-(2-hydroxyethyl)piperazine8

Data is representative and for illustrative purposes.

SAR Insights:

  • Substitution on the aniline ring (R¹) is critical for potency, with the 2-chloro-6-methyl pattern (1b) showing improved activity over the dimethyl analog (1a), likely due to enhanced hydrophobic interactions in the binding pocket. [5]* Conversion of the methyl ester to a solubilizing amide group, such as a piperazine (1c), significantly boosts potency. This is a common strategy to engage with solvent-exposed regions of the active site.

  • Further functionalization of the piperazine with a hydroxyl group (1d) can provide an additional hydrogen bonding opportunity, leading to a substantial increase in potency. [6]

Development of Phosphodiesterase (PDE) Inhibitors

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cGMP. [7]Inhibition of PDE5, in particular, elevates cGMP levels, leading to smooth muscle relaxation, and is the mechanism of action for drugs like sildenafil used to treat erectile dysfunction and pulmonary hypertension. [8] The core of many PDE5 inhibitors is a planar heterocyclic system with a substituted phenyl ring that occupies a hydrophobic pocket in the enzyme's active site. [9][10]The methyl 2-chloro-5-methoxynicotinate scaffold is an excellent starting point, where Suzuki coupling can be used to install the required phenyl group.

The table below illustrates how different aryl groups, installed at the C2 position via Suzuki coupling, can affect PDE5 inhibitory activity.

Compound IDC2-Aryl Substituent (R¹) via Suzuki CouplingPDE5 IC₅₀ (nM)
2a Phenyl150
2b 4-Methoxyphenyl75
2c 3-Chloro-4-methoxyphenyl12
2d 4-Ethoxyphenyl40

Data is representative and for illustrative purposes.

SAR Insights:

  • The unsubstituted phenyl ring (2a) provides a baseline activity.

  • Adding an electron-donating methoxy group at the 4-position (2b) improves potency, suggesting a favorable interaction in the binding site.

  • The combination of a 3-chloro and 4-methoxy group (2c) often leads to a significant increase in potency, a substitution pattern seen in several potent PDE inhibitors. [11]* Extending the alkoxy chain (2d) can sometimes decrease activity, indicating a finely-tuned fit within the hydrophobic pocket.

Conclusion

Methyl 2-chloro-5-methoxynicotinate is more than a simple chemical intermediate; it is a highly versatile and strategically valuable scaffold for modern drug discovery. Its orthogonal reactive sites allow for controlled, modular diversification through robust and well-understood synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. As demonstrated in the design of kinase and PDE inhibitors, this scaffold provides a direct route to proven pharmacophores, enabling medicinal chemists to rapidly generate libraries, explore structure-activity relationships, and accelerate the journey from hit identification to lead optimization.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Various Authors. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

  • Krascsenicsova, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • Various Authors. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available from: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. Available from: [Link]

  • Various Authors. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available from: [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3). Available from: [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. Available from: [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available from: [Link]

  • Card, G. L., et al. (2004). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. PubMed. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available from: [Link]

  • Various Authors. (n.d.). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. PMC. Available from: [Link]

  • Various Authors. (n.d.). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available from: [Link]

  • Various Authors. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available from: [Link]

  • Various Authors. (2023). Rational Design and Optimization of Novel PDE5 Inhibitors for Targeted Colorectal Cancer Therapy: An In Silico Approach. MDPI. Available from: [Link]

  • Choi, H., et al. (2010). Discovery of potent, selective, and orally bioavailable PDE5 inhibitor: Methyl-4-(3-chloro-4-methoxybenzylamino)-8-(2-hydroxyethyl)-7-methoxyquinazolin-6-ylmethylcarbamate (CKD 533). PubMed. Available from: [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2). Available from: [Link]

  • Jonuškienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

  • Various Authors. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI. Available from: [Link]

  • Various Authors. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC - PubMed Central. Available from: [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Various Authors. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available from: [Link]

  • Various Authors. (n.d.). Synthesis and anticancer activity of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines. ResearchGate. Available from: [Link]

  • Various Authors. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available from: [Link]

  • Sawyer, J. S., et al. (2005). Comparison of different heterocyclic scaffolds as substrate analog PDE5 inhibitors. PubMed. Available from: [Link]

  • Various Authors. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available from: [Link]

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Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-chloro-5-methoxynicotinate

Introduction: Synthesizing Functionalized Nicotinates via Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild condi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Functionalized Nicotinates via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Methyl 2-chloro-5-methoxynicotinate, a heteroaromatic building block of significant interest. The unique electronic architecture of this substrate—featuring an electron-withdrawing methyl ester and pyridine nitrogen, alongside an electron-donating methoxy group—presents a nuanced challenge. The successful coupling of this molecule opens avenues to a diverse array of substituted nicotinic acid derivatives, which are prevalent scaffolds in numerous biologically active compounds.

Herein, we delve into the mechanistic intricacies of this transformation, provide a field-proven, step-by-step protocol, and offer insights into the critical parameters that govern the reaction's success, empowering researchers to confidently and efficiently synthesize novel chemical entities.

Mechanistic Rationale: Navigating the Catalytic Cycle with a Substituted Chloropyridine

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3] For a challenging substrate like Methyl 2-chloro-5-methoxynicotinate, a thorough understanding of each step is paramount for reaction optimization.

The Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)(Cl)L₂ Pd0:e->PdII_complex:w Ar-Cl OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)-Ar'L₂ PdII_complex:e->PdII_Ar_Ar:w [Ar'-B(OR)₂(OH)]⁻ Transmetalation Transmetalation PdII_Ar_Ar:s->Pd0:w Product Ar-Ar' (Product) PdII_Ar_Ar:e->Product:w RedElim Reductive Elimination ArylHalide Ar-Cl (Methyl 2-chloro-5-methoxynicotinate) BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) Boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step, particularly for aryl chlorides due to the high bond dissociation energy of the C-Cl bond.[3] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinate ester to form a Pd(II) complex. The electronic nature of Methyl 2-chloro-5-methoxynicotinate is complex; the electron-withdrawing ester and pyridine nitrogen activate the C-Cl bond towards oxidative addition, while the electron-donating methoxy group can have a deactivating effect.[4] To overcome this, a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, is essential.[5]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[6] The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions, such as hydrolysis of the ester group.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1] Bulky ligands can promote this step.[7]

Key Experimental Parameters and Rationale

The success of the Suzuki coupling of Methyl 2-chloro-5-methoxynicotinate is contingent on the judicious selection of several key parameters. The following table summarizes the recommended starting conditions and the scientific reasoning behind each choice.

ParameterRecommended Reagent/ConditionRationale & Causality
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) precursors that are efficiently reduced in situ to the active Pd(0) species in the presence of a phosphine ligand.[7]
Ligand SPhos or XPhosThese are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) known to be highly effective for the coupling of challenging heteroaryl chlorides. Their steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.[5]
Base K₃PO₄ or Cs₂CO₃A moderately strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without causing hydrolysis of the methyl ester. K₃PO₄ is often effective for nitrogen-containing heterocycles. Cs₂CO₃ can be beneficial for particularly challenging couplings.[8]
Boronic Acid/Ester Arylboronic acid or Arylboronic acid pinacol esterWhile arylboronic acids are commonly used, their pinacol esters can offer enhanced stability against protodeboronation, a common side reaction.[7]
Solvent Anhydrous, degassed 1,4-Dioxane or TolueneA polar aprotic solvent is generally preferred to ensure the solubility of the reactants and catalyst. It is crucial that the solvent is anhydrous and thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barrier for the oxidative addition of the C-Cl bond. The optimal temperature should be determined empirically.[5]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and the formation of palladium black. Maintaining an inert atmosphere throughout the reaction is critical for success.[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 2-chloro-5-methoxynicotinate with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:
  • Methyl 2-chloro-5-methoxynicotinate (1.0 equiv)

  • Arylboronic acid or its pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (4 mol%) or XPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Deionized water (for workup)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Reaction Setup Workflow

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-chloro-5-methoxynicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and add water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxidation or poisoning by the pyridine nitrogen).2. Insufficiently active catalyst system for C-Cl bond cleavage.3. Ineffective base.1. Ensure rigorous degassing of the solvent and maintain a positive inert gas pressure.[9] Consider using a ligand that binds more strongly to palladium. 2. Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos). Increase catalyst loading if necessary.[5]3. Screen other bases such as Cs₂CO₃ or K₂CO₃.[8]
Protodeboronation (formation of de-boronated arene) Presence of water or protic impurities.Use an anhydrous solvent and freshly opened reagents. Consider using a more stable boronic acid pinacol ester instead of the boronic acid.[7]
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).Ensure thorough degassing of the reaction mixture. Using a Pd(0) precursor like Pd₂(dba)₃ might be beneficial.[7]
Formation of Palladium Black Catalyst decomposition.This indicates catalyst instability. Try running the reaction at a lower temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1).[9]

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-methoxynicotinate is a powerful and versatile method for the synthesis of highly functionalized nicotinic acid derivatives. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can overcome the challenges associated with this heteroaromatic substrate. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in a variety of research and development settings.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
  • Dymáček, J., & Bogdan, M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2886.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 11(8), 1773–1775.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Islam, M. S., et al. (2018). Screening of different ligands for Suzuki coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(12), 4012–4019.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Öcal, N., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Sumimoto, M., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Liu, Y., et al. (2022). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 144(3), 1276–1286.
  • Cacchi, S., & Fabrizi, G. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 23(10), 2649.
  • Lee, S., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 16(29), 5275-5279.
  • Chemistry Student. (2020, July 11). Suzuki Coupling [Video]. YouTube.

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Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-chloro-5-methoxynicotinate

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl and heteroaryl amines from the corresponding halides or pseudohalides.[1]

This application note provides a detailed guide for the Buchwald-Hartwig amination of Methyl 2-chloro-5-methoxynicotinate, a challenging yet valuable building block in medicinal chemistry. The presence of an electron-deficient pyridine ring, a coordinating methoxy group, and a potentially base-sensitive methyl ester functionality necessitates a carefully optimized protocol. This document will provide researchers, scientists, and drug development professionals with a robust starting protocol, a deep dive into the mechanistic rationale, and a comprehensive guide to troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond of the Methyl 2-chloro-5-methoxynicotinate, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle. A common side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1][6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L2)->Amine_Coordination HNR'R'', Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR'R''(Ln) Amine_Coordination->Ar-Pd(II)-NR2(L2) - Base-H+Cl- Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of Methyl 2-chloro-5-methoxynicotinate with a representative secondary amine, morpholine.

Reaction Scheme:

(A graphical representation of the reaction would be placed here)

Materials and Reagents:

  • Methyl 2-chloro-5-methoxynicotinate

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, to a Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Addition of Reactants: Add Methyl 2-chloro-5-methoxynicotinate (1.0 equiv) to the flask.

  • Solvent and Nucleophile Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the starting nicotinate. Finally, add morpholine (1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Experimental_Workflow start Start setup Reaction Setup: - Add Pd2(dba)3, XPhos, NaOtBu - Add Methyl 2-chloro-5-methoxynicotinate start->setup reagents Add Anhydrous Toluene and Morpholine setup->reagents reaction Heat to 100 °C Stir for 12-24h reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H2O and Brine monitoring->workup Complete purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification end End purification->end

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Rationale for Protocol Design

  • Substrate: Methyl 2-chloro-5-methoxynicotinate is an electron-deficient heteroaryl chloride. The C-Cl bond is less reactive than corresponding bromides or iodides, often making the oxidative addition step the rate-limiting part of the cycle.[5]

  • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial for the amination of aryl chlorides.[9] XPhos is a highly effective "Buchwald ligand" known to promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[10]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. However, it is important to note that ester functionalities can be sensitive to strong alkoxide bases, potentially leading to hydrolysis or transesterification.[3] If this becomes a significant issue, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may require higher reaction temperatures or longer reaction times.[3]

  • Solvent: Anhydrous toluene is a standard solvent for these reactions. Other ethereal solvents like dioxane or THF can also be effective.[4] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.[5]

Troubleshooting and Optimization

The successful execution of the Buchwald-Hartwig amination can be influenced by several factors.[11] The following table provides a guide for troubleshooting common issues.

Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Inappropriate base- Use a pre-catalyst (e.g., XPhos Pd G3) to ensure the generation of the active Pd(0) species.- Screen temperatures from 80-120 °C.- Ensure the reaction is performed under a strictly inert atmosphere.[5]
Hydrodehalogenation - Slow reductive elimination- Presence of trace water- Use a bulkier ligand to accelerate reductive elimination.- Ensure all reagents and solvents are scrupulously dry.[5]
Ester Hydrolysis - Base is too strong- Replace NaOt-Bu with a weaker base such as Cs₂CO₃ or K₃PO₄.[3] This may necessitate an increase in reaction temperature.
Poor Solubility - Reagents not fully dissolved- Screen alternative solvents like dioxane, THF, or CPME. For poorly soluble inorganic bases, a more polar solvent may be required.[5]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of substituted aminonicotinates. The protocol provided herein offers a solid foundation for the successful amination of Methyl 2-chloro-5-methoxynicotinate. By understanding the underlying mechanism and considering the potential for side reactions, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of the desired products, thereby accelerating the drug discovery and development process.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

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  • Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines - ResearchGate. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Available at: [Link]

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Method

The Versatile Scaffold: Methyl 2-chloro-5-methoxynicotinate as a Gateway to Novel Heterocycles

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among the myriad of building blocks available to synthetic chemists, substituted pyridines hold a place of prominence due to their presence in numerous bioactive molecules. Methyl 2-chloro-5-methoxynicotinate has emerged as a particularly valuable and versatile starting material, offering multiple reaction sites for the strategic construction of complex heterocyclic systems. Its unique substitution pattern—a reactive chloro group at the 2-position, an electron-donating methoxy group at the 5-position, and an ester functionality at the 3-position—allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the application of Methyl 2-chloro-5-methoxynicotinate in the synthesis of novel heterocycles, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity and Synthetic Potential

The chemical reactivity of Methyl 2-chloro-5-methoxynicotinate is dictated by its distinct functional groups. The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, either through direct nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions. The ester group can be hydrolyzed or aminated to introduce further diversity, while the methoxy group and the pyridine nitrogen influence the overall electronic properties of the ring, modulating its reactivity.

This unique combination of functionalities makes Methyl 2-chloro-5-methoxynicotinate an ideal precursor for a variety of important synthetic transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, allows for the direct displacement of the chloride by strong nucleophiles.[6][7]

  • Cyclocondensation Reactions: The strategic functionalization of the pyridine ring can set the stage for intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolopyridines.[8][9][10]

The following sections will provide detailed protocols for these key transformations, offering a practical guide for the synthesis of novel and potentially bioactive heterocyclic compounds.

Experimental Protocols and Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-methoxynicotinates

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[1] This protocol details the coupling of Methyl 2-chloro-5-methoxynicotinate with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura reagent1 Methyl 2-chloro-5-methoxynicotinate product Methyl 2-aryl-5-methoxynicotinate reagent1->product reagent2 Ar-B(OH)2 reagent2->product catalyst Pd Catalyst Base

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Methyl 2-chloro-5-methoxynicotinate201.61202 mg1.0
Arylboronic acid-1.2 equiv.1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.741 mg0.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 2-chloro-5-methoxynicotinate (202 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Methyl 2-aryl-5-methoxynicotinate.

Expert Insights: The choice of palladium catalyst and ligand can be crucial for optimizing the reaction yield, especially with challenging arylboronic acids. The aqueous base is essential for the transmetalation step of the catalytic cycle. Degassing the solvents is recommended to prevent oxidation of the palladium catalyst.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-methoxynicotinates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][11] This protocol describes the coupling of Methyl 2-chloro-5-methoxynicotinate with a primary or secondary amine.

Reaction Workflow:

Buchwald_Hartwig cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - Methyl 2-chloro-5-methoxynicotinate - Amine - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent (e.g., Toluene or Dioxane) A->B C Heat under Inert Atmosphere (e.g., 80-110 °C) B->C D Cool, Quench, and Extract C->D E Purify by Column Chromatography D->E

A typical workflow for the Buchwald-Hartwig amination.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Methyl 2-chloro-5-methoxynicotinate201.61202 mg1.0
Amine (e.g., Aniline)-1.2 equiv.1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7223 mg0.025
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.6648 mg0.1
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Anhydrous Toluene-5 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add Methyl 2-chloro-5-methoxynicotinate (202 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-5-methoxynicotinate derivative.

Trustworthiness Note: The use of an air- and moisture-sensitive base like sodium tert-butoxide necessitates the use of anhydrous solvents and an inert atmosphere to ensure high yields and reproducibility. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the efficient coupling of aryl chlorides.[12]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile

Direct SNAr reactions on 2-chloropyridines are feasible with strong nucleophiles. This protocol outlines the synthesis of a 2-(alkylthio)-5-methoxynicotinate.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Methyl 2-chloro-5-methoxynicotinate201.61202 mg1.0
Thiol (e.g., Ethanethiol)62.131.1 equiv.1.1
Sodium Hydride (60% dispersion in mineral oil)24.0044 mg1.1
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a stirred suspension of sodium hydride (44 mg of a 60% dispersion in mineral oil, 1.1 mmol) in anhydrous DMF (3 mL) at 0 °C under an inert atmosphere, add the thiol (1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Add a solution of Methyl 2-chloro-5-methoxynicotinate (202 mg, 1.0 mmol) in anhydrous DMF (2 mL) to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired Methyl 2-(alkylthio)-5-methoxynicotinate.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the thiol, generating a potent nucleophile (thiolate) required for the SNAr reaction. The reaction is performed at low temperature initially to control the exothermic deprotonation step.

Protocol 4: Synthesis of Pyrazolo[3,4-b]pyridin-5(4H)-ones via Cyclocondensation

This protocol describes the synthesis of a fused heterocyclic system through the reaction of Methyl 2-chloro-5-methoxynicotinate with a hydrazine derivative, followed by cyclization.

Reaction Mechanism Overview:

Pyrazolopyridine_Formation A Methyl 2-chloro-5-methoxynicotinate + Hydrazine B Nucleophilic Acyl Substitution (Formation of Hydrazide) A->B Step 1 C Intramolecular Nucleophilic Aromatic Substitution B->C Step 2 D Pyrazolo[3,4-b]pyridin-5(4H)-one C->D Cyclization

Simplified pathway for pyrazolopyridine synthesis.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Methyl 2-chloro-5-methoxynicotinate201.61202 mg1.0
Hydrazine Hydrate50.061.5 equiv.1.5
Ethanol-10 mL-
Sodium Ethoxide (21% solution in ethanol)-2.0 equiv.2.0

Procedure:

  • Hydrazide Formation: In a round-bottom flask, dissolve Methyl 2-chloro-5-methoxynicotinate (202 mg, 1.0 mmol) in ethanol (10 mL). Add hydrazine hydrate (1.5 mmol) and reflux the mixture for 4 hours. Monitor the formation of the intermediate hydrazide by TLC.

  • Cyclization: After cooling the reaction mixture to room temperature, add a 21% solution of sodium ethoxide in ethanol (2.0 mmol) dropwise.

  • Heat the resulting mixture to reflux and stir for an additional 8-12 hours.

  • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 6-methoxy-1H-pyrazolo[3,4-b]pyridin-5(4H)-one. Further purification can be achieved by recrystallization if necessary.

Authoritative Grounding: The synthesis of pyrazolo[3,4-b]pyridines often proceeds through the initial formation of a hydrazide from a 2-chloronicotinate ester, followed by a base-mediated intramolecular cyclization.[9][10][13]

Conclusion

Methyl 2-chloro-5-methoxynicotinate is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and insights provided in this guide demonstrate its utility in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and cyclocondensation reactions. By leveraging the distinct reactivity of its functional groups, researchers can efficiently construct complex molecular architectures with potential applications in medicinal chemistry and materials science. The self-validating nature of the described protocols, grounded in established chemical principles and supported by authoritative literature, provides a reliable foundation for the exploration of new chemical space.

References

  • Abdel-monem, A. M., & El-Gendy, M. A. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4385-4392.
  • Al-Issa, S. A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2415-2422.
  • Barrio, P., et al. (2022).
  • Bioorganic & Medicinal Chemistry Letters. (2011). 21(23), 7051-7055.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Elmaaty, A. A., et al. (2022). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 238, 114457.
  • Google Patents. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound. (EP1439157B1).
  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 43(8), 1124-1134.
  • Jampilek, J. (2019). Heterocycles in medicinal chemistry. Molecules, 24(21), 3839.
  • Laha, J. K., et al. (2011). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 67(48), 9411-9419.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for C-N bond formation.
  • Mondal, S., et al. (2018). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 34-38.
  • Nicolaou, K. C., et al. (2005). The art and science of total synthesis at the dawn of the twenty-first century.
  • Ortar, G., et al. (2005). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4666-4670.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed amination of aryl halides and sulfonates. Chemical Reviews, 116(19), 12564-12649.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic Letters, 4(20), 3465-3467.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173.

Sources

Application

Application Notes & Protocols for the Large-Scale Synthesis of Methyl 2-chloro-5-methoxynicotinate

Introduction Methyl 2-chloro-5-methoxynicotinate (CAS No. 1256791-15-7) is a pivotal substituted pyridine derivative that serves as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-5-methoxynicotinate (CAS No. 1256791-15-7) is a pivotal substituted pyridine derivative that serves as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its unique arrangement of chloro, methoxy, and methyl ester functional groups allows for diverse downstream chemical modifications, making it a strategic building block in drug discovery and development.

This document provides a robust and scalable two-step synthetic protocol for the preparation of Methyl 2-chloro-5-methoxynicotinate. The described methodology is optimized for large-scale production, emphasizing operational safety, process efficiency, and high product purity. The rationale behind key experimental choices is discussed to provide researchers and process chemists with a comprehensive understanding of the synthesis.

Synthetic Strategy Overview

The selected synthetic pathway proceeds in two distinct, high-yielding steps starting from the commercially available 2-hydroxy-5-methoxynicotinic acid.

  • Chlorination: The initial step involves the conversion of the 2-hydroxy group of the pyridine ring to a 2-chloro group. This is achieved using phosphorus oxychloride (POCl₃), a standard and highly effective reagent for the chlorination of hydroxypyridines and other hydroxy-aza-arenes.[3][4] This transformation is critical as it activates the 2-position for subsequent nucleophilic substitution reactions.

  • Esterification: The second step is a classic Fischer esterification of the intermediate, 2-chloro-5-methoxynicotinic acid. The carboxylic acid is converted to the corresponding methyl ester using methanol as both the reagent and solvent, with a catalytic amount of concentrated sulfuric acid.[5][6]

This route was selected for its reliability, scalability, and the use of cost-effective and readily accessible reagents, making it highly suitable for industrial applications.

G A 2-Hydroxy-5-methoxynicotinic Acid B 2-Chloro-5-methoxynicotinic Acid A->B Step 1: Chlorination Reagent: POCl₃ Temp: Reflux C Methyl 2-chloro-5-methoxynicotinate B->C Step 2: Esterification Reagent: Methanol (CH₃OH) Catalyst: H₂SO₄ Temp: Reflux

Caption: Proposed two-step synthesis of Methyl 2-chloro-5-methoxynicotinate.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2-Chloro-5-methoxynicotinic Acid

This protocol describes the chlorination of the hydroxypyridine precursor. The use of a solvent-free or minimal solvent approach with POCl₃ is an efficient method for such transformations on a large scale.[4]

Materials:

  • 2-Hydroxy-5-methoxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Deionized water

  • Ice

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and thermocouple

  • Heating/cooling circulator

  • Addition funnel

  • Large Büchner funnel and filter flask

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with 2-Hydroxy-5-methoxynicotinic acid (1.00 kg, 5.91 mol).

  • POCl₃ Addition: Under a steady stream of nitrogen, slowly add phosphorus oxychloride (1.81 kg, 1.1 L, 11.82 mol, 2.0 equiv) to the reactor via the addition funnel over 60-90 minutes. Maintain the internal temperature below 40°C during the addition using the cooling circulator.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction mixture will become a more homogeneous slurry.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. A sample can be taken, carefully quenched in ice-water, and extracted with ethyl acetate for analysis. The reaction is complete when <1% of the starting material remains.

  • POCl₃ Removal: Once the reaction is complete, cool the mixture to 60-70°C. Distill off the excess POCl₃ under reduced pressure.

  • Quenching: (EXTREME CAUTION: Highly Exothermic) Cool the reactor contents to 10-15°C. In a separate vessel, prepare a large volume of crushed ice/water (approx. 10 L). Very slowly and carefully, transfer the reaction residue onto the ice/water mixture with vigorous stirring. The temperature of the quench mixture should be maintained below 25°C.

  • Precipitation and Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours at 10-15°C to ensure complete precipitation.

  • Filtration: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is near neutral pH.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

  • Result: The expected yield of 2-chloro-5-methoxynicotinic acid is typically 90-95%.

Step 2: Synthesis of Methyl 2-chloro-5-methoxynicotinate (Fischer Esterification)

This protocol is adapted from standard Fischer esterification procedures, which are highly effective for converting carboxylic acids to methyl esters using methanol and an acid catalyst.[5][6]

Materials:

  • 2-Chloro-5-methoxynicotinic acid (from Step 1)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and thermocouple

  • Heating/cooling circulator

  • Rotary evaporator

Procedure:

  • Reactor Setup: To the clean and dry 10 L reactor, add 2-chloro-5-methoxynicotinic acid (1.00 kg, 5.33 mol) and methanol (5.0 L).

  • Catalyst Addition: Stir the suspension and cool the reactor to 10-15°C. Slowly and carefully, add concentrated sulfuric acid (105 g, 57 mL, 1.07 mol, 0.2 equiv) while maintaining the internal temperature below 25°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. The solid will gradually dissolve as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Work-up: Transfer the concentrated mixture back to the reactor. Cool to 10°C and slowly add 5 L of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (1 x 3 L, then 2 x 1.5 L).

  • Neutralization: Combine the organic extracts and wash sequentially with deionized water (2 L), saturated sodium bicarbonate solution (2 x 2 L, until effervescence ceases), and finally with brine (2 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, which is often a solid or a thick oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a solid.

  • Result: The expected yield of high-purity Methyl 2-chloro-5-methoxynicotinate is typically 85-92%.[7]

Process Workflow and Data Summary

The overall workflow from starting material to final, purified product is outlined below.

G cluster_prep Step 1: Chlorination cluster_ester Step 2: Esterification & Purification cluster_qc Quality Control A1 Charge Reactor with 2-Hydroxy-5-methoxynicotinic Acid A2 Add POCl₃ A1->A2 A3 Heat to Reflux (4-6h) A2->A3 A4 Quench in Ice/Water A3->A4 A5 Filter and Wash Solid A4->A5 A6 Dry Intermediate A5->A6 B1 Charge Reactor with Intermediate and Methanol A6->B1 Intermediate Transfer B2 Add H₂SO₄ Catalyst B1->B2 B3 Heat to Reflux (8-12h) B2->B3 B4 Aqueous Work-up & Extraction B3->B4 B5 Concentrate Organic Phase B4->B5 B6 Recrystallize Product B5->B6 B7 Dry Final Product B6->B7 C1 Final Product Analysis (HPLC, NMR, MS) B7->C1 QC Sampling

Caption: Overall laboratory workflow for the large-scale synthesis.

Quantitative Data Summary (Based on 1 kg Scale)
ParameterStep 1: ChlorinationStep 2: Esterification
Starting Material 2-Hydroxy-5-methoxynicotinic acid2-Chloro-5-methoxynicotinic acid
Mass Input 1.00 kg~1.05 kg (based on 95% yield)
Molar Input 5.91 mol~5.61 mol
Key Reagents POCl₃ (1.81 kg)Methanol (5.0 L), H₂SO₄ (57 mL)
Typical Yield 90 - 95%85 - 92%
Expected Mass Output 1.05 - 1.10 kg0.97 - 1.04 kg
Overall Yield -76 - 87%
Final Purity (HPLC) ->98%

Characterization of Final Product

The identity and purity of the final product, Methyl 2-chloro-5-methoxynicotinate, must be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid.[7]

  • Molecular Formula: C₈H₈ClNO₃[8]

  • Molecular Weight: 201.61 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.15 (d, 1H), ~7.55 (d, 1H), ~3.95 (s, 3H), ~3.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~165.0, 155.0, 147.0, 138.0, 122.0, 115.0, 53.0, 56.0.

  • Mass Spectrometry (ESI+): m/z 202.0 [M+H]⁺[8]

  • Purity (HPLC): ≥ 98.0%

References

  • PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. Available from: [Link]

  • Google Patents. EP0289180A2 - Method of chlorination.
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  • Google Patents. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.
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  • PubChemLite. Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3). Available from: [Link]

  • ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Available from: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PubChem. 5-Chloro-2-hydroxynicotinic acid. Available from: [Link]

  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-chloro-5-methoxynicotinate

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-methoxynicotinate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist resear...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-methoxynicotinate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of Methyl 2-chloro-5-methoxynicotinate.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target compound, Methyl 2-chloro-5-methoxynicotinate. What are the likely causes and how can I rectify this?

Answer: Low to no yield is a common but multifaceted problem. The cause often lies in one of the key reaction stages: the formation of the nicotinic acid precursor or the final esterification step. Let's break down the potential issues by synthetic route.

A common pathway involves the synthesis of 2-chloro-5-methoxynicotinic acid followed by esterification. Challenges can arise in both stages.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_synthesis Synthesis of 2-chloro-5-methoxynicotinic acid cluster_esterification Esterification start Low Yield of 2-chloro-5-methoxynicotinic acid check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions: Temperature, Time, Stoichiometry start->check_conditions ester_start Low Yield of Methyl 2-chloro-5-methoxynicotinate check_reagents->ester_start If precursor is the issue side_reactions Investigate Potential Side Reactions: - Incomplete chlorination - Over-chlorination - Ring opening check_conditions->side_reactions side_reactions->ester_start If side reactions are significant ester_reagents Check Purity of 2-chloro-5-methoxynicotinic acid ester_start->ester_reagents ester_conditions Optimize Esterification Conditions: - Catalyst (e.g., H2SO4) - Temperature - Removal of water ester_start->ester_conditions ester_workup Evaluate Work-up and Purification: - Incomplete extraction - Product loss during chromatography ester_conditions->ester_workup

Caption: Troubleshooting workflow for low yield.

Detailed Analysis and Solutions:

  • Purity of Starting Materials: The purity of your starting materials, such as 2-hydroxy-5-methoxynicotinic acid or a related precursor, is critical. Impurities can interfere with the chlorination and subsequent esterification steps.

    • Recommendation: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before proceeding.

  • Chlorination Step: The conversion of a hydroxyl group to a chloro group on the pyridine ring is a key transformation. Incomplete or inefficient chlorination is a frequent cause of low yield. A common method for this is the Vilsmeier-Haack reaction or similar chlorinating agents.[1][2][3]

    • Vilsmeier-Haack Reaction: This reaction typically uses a formamide (like DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as the electrophile.[3][4][5] The reactivity of the aromatic system is crucial.[2] Electron-donating groups on the ring facilitate the reaction.

    • Recommendation:

      • Ensure your chlorinating agent (e.g., POCl₃, SOCl₂) is fresh and has not been deactivated by moisture.

      • Optimize the reaction temperature. While some Vilsmeier-Haack reactions proceed at room temperature, others may require heating to drive the reaction to completion.[2]

      • Consider the stoichiometry of your reagents. An excess of the chlorinating agent may be necessary, but a large excess can lead to side products.

  • Esterification Step: The conversion of the carboxylic acid to the methyl ester can also be a source of yield loss.

    • Fischer Esterification: A common method is Fischer esterification, using methanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid). This is an equilibrium reaction, and the removal of water is essential to drive it towards the product.

    • Recommendation:

      • Use a sufficient amount of a strong acid catalyst.

      • Employ a method to remove water as it is formed, such as a Dean-Stark apparatus or the use of a dehydrating agent.

      • Ensure the reaction is heated for a sufficient duration to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product, Methyl 2-chloro-5-methoxynicotinate, is contaminated with significant impurities, which I am struggling to remove. What are these impurities likely to be, and what are the best purification strategies?

Answer: The nature of the impurities will depend on the synthetic route and reaction conditions. However, some common culprits can be anticipated.

Common Impurities and Their Origins:

ImpurityLikely OriginRecommended Purification Method
Unreacted 2-chloro-5-methoxynicotinic acidIncomplete esterification.Acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be deprotonated and move to the aqueous layer.
2,6-dichloro-5-methoxynicotinate derivativesOver-chlorination during the synthesis of the precursor.Column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
De-chlorinated byproductsReductive processes during the reaction or work-up.Column chromatography. These byproducts often have different polarities from the desired product.
Polymeric materialsHigh reaction temperatures or presence of catalytic impurities.Filtration followed by column chromatography.

Purification Protocol: Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the slurry of your crude product onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. It is often beneficial to start with a less polar mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-chloro-5-methoxynicotinate.

Issue 3: Difficulty in Achieving Complete Conversion in the Sandmeyer Reaction

Question: I am using a Sandmeyer reaction to introduce the chloro group, starting from an amino precursor, but I am observing incomplete conversion. How can I improve the efficiency of this step?

Answer: The Sandmeyer reaction is a powerful tool for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[6][7][8] Incomplete conversion often points to issues with the diazotization step or the subsequent copper-catalyzed substitution.

Key Steps and Optimization in the Sandmeyer Reaction:

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_substitution Copper-Catalyzed Substitution amine Aryl Amine (e.g., 2-amino-5-methoxynicotinic acid) diazonium Aryl Diazonium Salt Ar-N₂⁺X⁻ amine->diazonium + NaNO₂, H⁺ (Low Temperature) product Aryl Halide (e.g., 2-chloro-5-methoxynicotinic acid) diazonium->product + CuCl

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-5-methoxynicotinate

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Instead of a generic protocol, we will explore the common challenges, side products, and mechanistic pitfalls encountered during its synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selective Synthesis

Methyl 2-chloro-5-methoxynicotinate is a valuable building block in medicinal chemistry. However, its synthesis is not always straightforward. The presence of multiple reactive sites on the pyridine ring necessitates precise control over reaction conditions to achieve high yield and purity. This guide addresses the most common issues that arise during the key synthetic transformations—chlorination and esterification—by providing clear, actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my final product?

The most frequently observed impurity is the corresponding carboxylic acid, 2-chloro-5-methoxynicotinic acid . This arises from the incomplete esterification of the acid or, more commonly, from the hydrolysis of the target ester during the aqueous workup phase.[1] Even a slightly basic pH during extraction can be sufficient to cleave the methyl ester.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can typically be attributed to one of three primary issues:

  • Incomplete Reaction: Either the chlorination or the esterification step may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the full consumption of the starting material.[1]

  • Product Hydrolysis: As mentioned in Q1, hydrolysis during workup is a major cause of yield loss. Neutralizing acid catalysts at low temperatures (e.g., with an ice-cold saturated aqueous NaHCO₃ solution) is critical to prevent this.[1]

  • Decarboxylation: Nicotinic acids, particularly under strong acidic conditions and elevated temperatures used during Fischer esterification, can undergo decarboxylation to yield 2-chloro-5-methoxypyridine as a volatile side product.[1]

Q3: I'm seeing a dichlorinated species in my mass spectrum analysis. How is this formed?

The formation of a dichlorinated side product, likely Methyl 2,6-dichloro-5-methoxynicotinate , occurs due to over-chlorination. The C6 position on the pyridine ring also has some susceptibility to electrophilic substitution. This is more prevalent when using potent chlorinating agents (like POCl₃ or SOCl₂) in excess or when the reaction temperature is too high. A patent for a related compound describes the selective removal of the 6-chloro group from a 2,6-dichloro precursor, highlighting the reactivity of this position.[2]

Q4: Can side products form from the nicotinic acid starting material itself?

Yes. The purity of your initial nicotinic acid derivative is paramount. For instance, in the synthesis of related nicotinic acids, a common impurity is a di-acid formed from over-oxidation of the precursor.[1] If your starting material (e.g., 2-hydroxy-5-methoxynicotinic acid) contains such impurities, they will carry through the reaction sequence, leading to complex and difficult-to-separate side products. Always verify the purity of your starting materials via NMR or melting point analysis.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Table 1: Troubleshooting Common Synthesis Problems
Problem Observed Potential Cause Recommended Solution & Rationale
Low Yield of Final Product Incomplete Esterification Increase reaction time and/or use an excess of methanol to drive the Fischer esterification equilibrium toward the product. Ensure your acid catalyst (e.g., H₂SO₄) is active and used in sufficient quantity.[1]
Product Hydrolysis During Workup Perform neutralization of the acid catalyst at 0°C. Use a mild base like sodium bicarbonate and avoid strong bases (e.g., NaOH, KOH) which aggressively saponify the ester.[3]
Decarboxylation Side Reaction Reduce the reaction temperature and shorten the reaction time for the esterification step. If decarboxylation persists, consider an alternative, milder esterification method that does not require high heat and strong acid.[1]
Presence of Starting Acid Incomplete Esterification / Hydrolysis See solutions for "Low Yield". Additionally, during extraction, use brine washes to remove water-soluble acids and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.[4]
Presence of Dichloro- Impurity Over-Chlorination Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃, SOCl₂). Add the reagent dropwise at a low temperature (0-5°C) to manage the reaction exotherm. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed.
Product is a Dark Oil/Solid Reagent Decomposition / Side Reactions High temperatures during chlorination can lead to the formation of colored decomposition products. Ensure efficient stirring and temperature control. Purification by column chromatography or recrystallization may be necessary to remove these impurities.[5]

Visualizing Reaction Pathways and Side Products

The following diagram illustrates the primary synthetic route to Methyl 2-chloro-5-methoxynicotinate and the key decision points where common side products are formed.

G cluster_0 cluster_1 cluster_2 cluster_3 start 2-Hydroxy-5-methoxy- nicotinic Acid chlorinated_acid 2-Chloro-5-methoxy- nicotinic Acid start->chlorinated_acid  Chlorination (POCl₃/SOCl₂) target Methyl 2-chloro-5-methoxy- nicotinate (TARGET) chlorinated_acid->target  Esterification (MeOH, H⁺) side_dichloro Side Product: Methyl 2,6-dichloro-5-methoxy- nicotinate chlorinated_acid->side_dichloro   Excess   Chlorinating   Agent / Heat side_decarbox Side Product: 2-Chloro-5-methoxy- pyridine chlorinated_acid->side_decarbox   High Temp   (Esterification) side_hydrolysis Side Product: 2-Chloro-5-methoxy- nicotinic Acid target->side_hydrolysis   Aqueous Workup   (Basic pH)

Caption: Synthetic pathway and formation of common side products.

Recommended Experimental Protocol

This protocol outlines a common method for the synthesis, incorporating best practices to minimize side product formation.

Step 1: Chlorination of 2-Hydroxy-5-methoxynicotinic Acid

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-5-methoxynicotinic acid (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3-5 eq) to the flask. Rationale: Using POCl₃ as both the reagent and solvent ensures sufficient chlorinating agent is present.

  • Reaction: Slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (quench a small aliquot with ice water and extract with ethyl acetate). Rationale: Refluxing provides the necessary activation energy, but prolonged heating can increase side product formation.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Rationale: This quenches the excess POCl₃ in a controlled manner. This step is highly exothermic.

  • Isolation: The solid precipitate, 2-chloro-5-methoxynicotinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Esterification

  • Setup: To a round-bottom flask, add the dried 2-chloro-5-methoxynicotinic acid (1.0 eq) and methanol (10-20 vol).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise. Rationale: The acid catalyzes the esterification. Adding it at a low temperature prevents an uncontrolled exotherm.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours or until TLC/LC-MS indicates completion. Rationale: The excess methanol serves as both solvent and reagent, pushing the equilibrium towards the ester product.

  • Workup: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and carefully neutralize with a cold, saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Separate the organic layer. Wash the organic layer with water and then brine. Rationale: Careful neutralization at low temperature is critical to prevent hydrolysis of the newly formed ester.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography (eluent: ethyl acetate/heptane gradient) to afford pure Methyl 2-chloro-5-methoxynicotinate.[6]

References

  • The preparation Of 2-chloro-5-methylnicotinic acid - PrepChem.com. [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • Carcinogenicity of the chlorination disinfection by-product MX - PubMed. [Link]

  • Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3) - PubChemLite. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • EP0289180A2 - Method of chlorination - Google P
  • US2816112A - Non-catalytic preparation of nicotinic acid esters - Google P
  • The Chemistry of Disinfectants in Water: Reactions and Products - NCBI - NIH. [Link]

  • Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-chloro-5-methoxynicotinate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 2-chloro-5-methoxynicotinate from a reaction mixture. The follo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 2-chloro-5-methoxynicotinate from a reaction mixture. The following sections are designed to address common challenges and provide robust, field-proven solutions.

I. Understanding the Chemistry: Common Synthesis Routes and Impurity Profiles

Methyl 2-chloro-5-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. A common synthetic route involves the reaction of a corresponding hydroxynicotinic acid derivative. A thorough understanding of the reaction mechanism and potential side reactions is crucial for anticipating and mitigating purification challenges.

A prevalent synthesis method involves the methylation and chlorination of a suitable precursor, such as 2-chloro-6-hydroxynicotinic acid. In one documented procedure, 2-chloro-6-hydroxynicotinic acid is reacted with silver carbonate and methyl iodide in chloroform.[1] The crude product is then typically purified by column chromatography.[1]

Potential Impurities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial hydroxynicotinic acid derivative.

  • Over-methylated or Isomeric Byproducts: The presence of multiple reactive sites on the nicotinic acid ring can lead to the formation of undesired isomers.

  • Hydrolysis Products: The ester group of Methyl 2-chloro-5-methoxynicotinate is susceptible to hydrolysis, especially in the presence of water and acid or base, which would yield the corresponding carboxylic acid.[2][3][4]

  • Solvent Residues: Inadequate removal of reaction or extraction solvents.

  • Reagent-Derived Impurities: Byproducts from reagents like phosphorus oxychloride or phosgene, if used in the synthesis.[5][6]

II. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer:

Several factors can contribute to low recovery from a silica column. Let's break down the possibilities and solutions:

  • Product Adsorption: The pyridine nitrogen and ester functionalities in Methyl 2-chloro-5-methoxynicotinate can interact strongly with the acidic silica gel, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in your eluent system. This will cap the acidic silanol groups and reduce product tailing and loss.

  • Improper Solvent System: An eluent with either too low or too high polarity can result in poor separation and product loss.

    • Solution: Methodically determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a gradient of ethyl acetate in heptane or hexane.[1] Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.

  • Product Instability on Silica: Prolonged exposure to acidic silica can potentially lead to degradation of acid-sensitive compounds.

    • Solution: If you suspect instability, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). Additionally, "flash" chromatography is recommended to minimize the time the compound spends on the column.

Issue 2: Co-elution of Impurities

Question: An impurity is co-eluting with my product during column chromatography. How can I improve the separation?

Answer:

Co-elution is a common challenge that can often be resolved by adjusting the chromatographic conditions.

  • Optimize the Eluent System:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (single solvent mixture) system, switching to a shallow gradient elution can often resolve closely eluting spots.[1]

    • Solvent Selectivity: The choice of solvents is critical. If a hexane/ethyl acetate system is failing, consider switching to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.

  • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or utilizing reverse-phase chromatography can alter the elution order and improve separation.

  • Consider Recrystallization: If the impurity is present in a significant amount, a pre-purification step via recrystallization can enrich your desired product before chromatography.

Issue 3: Product Appears Oily or Fails to Solidify

Question: My purified Methyl 2-chloro-5-methoxynicotinate is an oil, but literature suggests it should be a solid. What could be the issue?

Answer:

The physical state of a compound is a strong indicator of its purity. An oily product when a solid is expected often points to the presence of impurities.

  • Residual Solvents: The most common culprit is residual solvent. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Presence of Impurities: Even small amounts of impurities can act as a eutectic contaminant, lowering the melting point and preventing crystallization.

    • Solution: Re-purify the material using one of the optimized chromatography methods described above. If the impurity is known, a targeted liquid-liquid extraction or a specific recrystallization solvent system might be effective.

  • Polymorphism: While less common for this type of molecule, it's a possibility that your compound exists in different crystalline forms (polymorphs), one of which might be an amorphous solid or a low-melting polymorph.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for monitoring the progress of the reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, HPLC or GC-MS can be utilized.

Q2: Can I use recrystallization as the primary purification method?

A2: Recrystallization can be a highly effective purification technique if a suitable solvent system can be found. It is particularly useful for removing impurities with different solubility profiles. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often a good starting point. However, for complex mixtures with closely related impurities, chromatography is generally more effective.

Q3: How should I properly store the purified Methyl 2-chloro-5-methoxynicotinate?

A3: To prevent hydrolysis and degradation, the purified compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: What are the key safety precautions to take when handling this compound and the reagents for its synthesis and purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the reagents used in the synthesis, such as methyl iodide and phosphorus oxychloride, are toxic and/or corrosive.[6][7] Consult the Safety Data Sheet (SDS) for all chemicals before use.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of Methyl 2-chloro-5-methoxynicotinate using flash column chromatography.

Materials:

  • Silica gel (for flash chromatography)

  • Crude Methyl 2-chloro-5-methoxynicotinate

  • Heptane (or hexane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% heptane).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by adding more ethyl acetate to the eluent mixture.[1]

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallization. The ideal solvent system must be determined experimentally.

Materials:

  • Crude Methyl 2-chloro-5-methoxynicotinate

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, heptane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum.

V. Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction->Workup Concentration Solvent Removal Workup->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Drying Drying under Vacuum Column_Chromatography->Drying Recrystallization->Drying Pure_Product Pure Methyl 2-chloro-5-methoxynicotinate Drying->Pure_Product Analysis Purity Analysis (NMR, LC-MS, etc.) Pure_Product->Analysis

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Chloropyridine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine derivatives. The inherent electronic properties and coordination potential of the pyridine nitrogen make these substrates particularly challenging. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic work.

Understanding the Core Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds.[1] However, when working with 2-chloropyridines, several inherent factors can impede success:

  • High C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger than its C-Br or C-I counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can form inactive catalyst species, effectively removing the catalyst from the reaction cycle and leading to low or no conversion.[4][5] This is a particularly prevalent issue with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.

  • Substrate Reactivity: Electron-deficient heteroaryl chlorides, like many 2-chloropyridines, can be less reactive in the oxidative addition step.[1]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Q1: I'm seeing little to no product formation. What are the most likely causes and how can I fix it?

A1: This is the most common issue when working with less reactive 2-chloropyridine substrates.[2] The problem usually stems from an insufficiently active catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy of the C-Cl bond.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ often lack the activity needed for these challenging couplings.[5]

    • Recommendation: Switch to a more active and specialized catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly effective.[4] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step, and their steric bulk can help prevent the pyridine nitrogen from deactivating the catalyst.[2][4] N-heterocyclic carbene (NHC) ligands are another powerful alternative.[2]

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Be aware that excessively high temperatures can sometimes lead to an increase in side reactions.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state if exposed to air.[2][5]

    • Recommendation: Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas like argon or nitrogen through the liquid for an extended period.[2] The reaction vessel should be purged by evacuating and backfilling with an inert gas at least three times before adding the catalyst.[4][5]

Q2: My reaction is a complex mixture of byproducts. What are the common side reactions and how can I minimize them?

A2: The appearance of multiple byproducts often points to issues with substrate stability or reaction conditions that favor undesired pathways. The two most common side reactions are protodeboronation and homocoupling.[4][5]

Troubleshooting Steps:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, where it is replaced by a hydrogen atom. This is particularly common with heteroaryl boronic acids and is often exacerbated by the presence of water or other proton sources.[1][4]

    • Recommendation:

      • Use Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, if protodeboronation is significant, try using anhydrous solvents and reagents.

      • Switch to a More Stable Boron Reagent: Boronic acids are more susceptible to this side reaction.[1] Consider using more stable derivatives like pinacol esters (Bpin) or potassium trifluoroborate salts, which are less prone to hydrolysis.[4][6] These reagents often provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[6][7]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4]

    • Recommendation:

      • Rigorous Degassing: As with preventing catalyst deactivation, ensuring the reaction is free of oxygen is critical to suppress homocoupling.[5]

      • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂.[5]

Q3: How do I select the right base for my 2-chloropyridine coupling?

A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4] The choice of base can significantly influence the reaction's success.

Base Selection Strategy:

  • Start with a Strong Inorganic Base: For challenging couplings with 2-chloropyridines, a strong base is often required.[4]

    • Recommended Starting Point: Potassium phosphate (K₃PO₄) is a frequently effective choice for these systems.[4][5] Cesium carbonate (Cs₂CO₃) is also a strong contender.[2]

  • Screen Different Bases: If your initial choice is not effective, it is advisable to screen a panel of bases. The optimal base is highly dependent on the specific substrates, catalyst, and solvent.

  • Consider Solubility: The solubility of the base can be a factor. In some cases, a solvent system that partially dissolves the base, such as dioxane/water, can be beneficial.[2]

Q4: My reaction works with some 2-chloropyridine derivatives but fails with others. Why is there a difference?

A4: The electronic and steric properties of the substituents on the pyridine ring can have a profound impact on the reaction's outcome.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can make the C-Cl bond even more difficult to cleave during oxidative addition. Conversely, electron-donating groups can sometimes increase the pyridine nitrogen's basicity, leading to stronger catalyst inhibition.

  • Steric Hindrance: Bulky groups near the chlorine atom can sterically hinder the approach of the palladium catalyst, slowing down or preventing the oxidative addition step.

  • Chelating Groups: If your derivative contains other functional groups that can chelate to the palladium (like an amino group, as in 2-chloro-3-aminopyridine), this can lead to catalyst inhibition.[5]

Troubleshooting for Substrate-Specific Failures:

  • Re-optimization is Key: A set of conditions that works for one substrate may not be optimal for another.[8] It is often necessary to re-screen catalysts, ligands, bases, and solvents for each new challenging substrate.

  • More Active Catalyst System: For particularly unreactive substrates, you may need to move to an even more active catalyst system or increase the catalyst loading.

Visualizing the Process

To better understand and troubleshoot your reactions, it's helpful to visualize the key processes and decision points.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd PdII_complex Ar-Pd(II)-Cl(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl 2-Chloropyridine (Ar-Cl) ArCl->OxAdd BoronicEster Boronic Ester/Acid (Ar'-B(OR)₂) BoronicEster->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Q_Catalyst Is the catalyst system active enough? Start->Q_Catalyst A_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Q_Catalyst->A_Catalyst No Q_Temp Is the reaction temperature sufficient? Q_Catalyst->Q_Temp Yes A_Catalyst->Q_Temp A_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Q_Temp->A_Temp No Q_Base Is the base effective? Q_Temp->Q_Base Yes A_Temp->Q_Base A_Base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Q_Base->A_Base No Q_Degas Is the system properly degassed? Q_Base->Q_Degas Yes A_Base->Q_Degas A_Degas Degas solvents thoroughly. Use Schlenk techniques. Q_Degas->A_Degas No Success Improved Yield Q_Degas->Success Yes A_Degas->Success

Caption: A workflow diagram for troubleshooting low yields.

Data & Protocols

Table 1: Recommended Catalyst Systems for 2-Chloropyridine Couplings
Catalyst PrecursorLigandTypical LoadingKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[4]
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active for challenging couplings.
Pd(PPh₃)₄(None)2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.
Pd₂(dba)₃P(t-Bu)₃1-3% Pd, 2-6% LigandA robust system for coupling aryl chlorides.
Table 2: Common Bases and Solvents
BaseCommon SolventsRelative StrengthNotes
K₃PO₄Toluene, DioxaneVery HighFrequently used for challenging couplings with heteroaryl chlorides.[4][5]
Cs₂CO₃Dioxane, TolueneHighOften provides good results but is more expensive.[2]
K₂CO₃MeCN/H₂O, Toluene/H₂OModerate to HighAnother standard and reliable choice.
Na₂CO₃Dioxane/H₂O, EtOH/H₂OHighA common and effective base for a wide range of substrates.[4]
General Experimental Protocol for Suzuki Coupling of a 2-Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4][5]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[4][5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][5]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product, typically by flash column chromatography, to obtain the desired coupled product.[4]

References
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17292–17305. Available at: [Link]

  • Ullah, F., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(7), 12826–12844. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13349–13359. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Kolychev, E. L., et al. (2013). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Journal of Organometallic Chemistry, 731, 43-51. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 56(29), 8479–8483. Available at: [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Reddit. (2010). Suzuki coupling help. r/chemistry. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

Sources

Troubleshooting

preventing homocoupling in Suzuki reactions with electron-deficient halides

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling with Electron-Deficient Halides Welcome to the technical support hub for advanced Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling with Electron-Deficient Halides

Welcome to the technical support hub for advanced Suzuki-Miyaura cross-coupling challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design. This guide is structured as a dynamic question-and-answer resource to directly address the pervasive issue of homocoupling, particularly when working with challenging electron-deficient aryl and heteroaryl halides.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling in a Suzuki reaction, and why is it a problem?

Homocoupling is a significant side reaction where two identical molecules of a starting material couple together.[1] In the context of your work with electron-deficient halides (Ar-X), this manifests as the formation of a symmetrical biaryl (Ar-Ar) instead of your desired heterocoupled product (Ar-Ar'). This unwanted reaction consumes your valuable starting material, complicates purification by creating byproducts with similar polarities to the product, and ultimately lowers the yield of your target molecule.[2] A similar process can also occur with the boronic acid partner.[1]

Q2: I've noticed my reactions with electron-deficient aryl chlorides are especially prone to homocoupling. What makes them so susceptible?

This is a common and insightful observation. The susceptibility stems from a confluence of factors related to the reaction mechanism:

  • Slower Reductive Elimination: Electron-withdrawing groups on the aryl halide can slow down the final, desired step of the catalytic cycle—reductive elimination. This step forms your product and regenerates the active Pd(0) catalyst. When this step is sluggish, the palladium intermediates have a longer lifetime, increasing the probability of side reactions.

  • Enhanced Oxidative Addition: While seemingly beneficial, the ease of oxidative addition with electron-deficient halides can sometimes contribute to an accumulation of Ar-Pd(II)-X intermediates, which can participate in undesired pathways if the subsequent steps (transmetalation, reductive elimination) are not kinetically matched.

  • Catalyst State: The presence of Pd(II) species, either from an incompletely reduced precatalyst or from the oxidation of Pd(0) by trace oxygen, is a major contributor to homocoupling pathways, particularly for the boronic acid component.[1][3]

Q3: How can I definitively identify homocoupling products in my crude reaction mixture?

The most reliable methods are spectroscopic. A symmetrical biaryl homocoupling product (Ar-Ar) will have a distinct mass in GC-MS or LC-MS analysis—precisely double the mass of the parent arene (Ar-H) minus two hydrogens. NMR spectroscopy is also definitive; for example, a ¹H NMR will often show a simplified aromatic region with fewer signals and different symmetry compared to your expected, unsymmetrical product.

Troubleshooting Guide: From Problem to Solution

This section is designed to provide direct, actionable advice for specific experimental problems.

Problem 1: My primary byproduct is the dimer of my electron-deficient aryl halide. How do I stop this?

This is a classic homocoupling issue. The root cause is often related to the stability and reactivity of the palladium catalyst. Here’s a systematic approach to troubleshoot.

Cause & Solution A: Suboptimal Ligand Choice

  • Why it happens: The ligand is arguably the most critical variable.[4] It stabilizes the Pd(0) center, promotes the desired reaction steps, and sterically hinders side reactions.[5][6] An inadequate ligand can lead to catalyst decomposition or favor homocoupling pathways. For electron-deficient halides, the oxidative addition step is generally fast, but the subsequent steps can be slow. You need a ligand that accelerates reductive elimination.

  • What to do: Switch to a bulky, electron-rich phosphine ligand. These ligands are known to accelerate the rate-limiting reductive elimination step and are highly effective for challenging substrates.[6]

Ligand ExampleKey FeatureIdeal Application
SPhos Bulky biarylphosphineGeneral purpose for challenging couplings, including heteroaryl chlorides.[7]
XPhos Very bulky biarylphosphineExcellent for sterically hindered or electron-deficient aryl chlorides.[8]
RuPhos Electron-rich and bulkyOften provides high reactivity at lower temperatures.

Cause & Solution B: Reaction Temperature is Too High

  • Why it happens: High temperatures can accelerate all reactions, including undesired ones. Catalyst decomposition to palladium black is more rapid at elevated temperatures, which can disrupt the catalytic cycle and promote side reactions.[9]

  • What to do: Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active, even at room temperature.[8][10] If you see low conversion at lower temperatures, first optimize the ligand and base before resorting to high heat.

Cause & Solution C: Inefficient Precatalyst Activation or Presence of Oxidants

  • Why it happens: The active catalyst is Pd(0).[9] If you use a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in-situ. This process can be inefficient and sometimes initiate homocoupling.[1] More critically, any dissolved oxygen in your solvents will oxidize your active Pd(0) to Pd(II), a key species in the homocoupling pathway.[11]

  • What to do:

    • Rigorous Degassing: Ensure all solvents (including water, if used) and the reaction headspace are rigorously deoxygenated.[1] A common and effective method is to bubble argon or nitrogen through the solvent for 20-30 minutes prior to use and maintain an inert atmosphere throughout the reaction.[11]

    • Use Modern Precatalysts: Employ well-defined Pd(0) sources or advanced precatalysts (e.g., Buchwald G3/G4 palladacycles) that are designed for clean and rapid generation of the active Pd(0) species under mild conditions.[8][9] This minimizes the lifetime of species that can promote homocoupling.

Problem 2: My boronic acid is homocoupling, and I'm also seeing protodeboronation (replacement of -B(OH)₂ with -H).

This indicates that your boronic acid is unstable under the reaction conditions. This is a very common issue, especially with electron-deficient boronic acids.[7][12]

Cause & Solution A: Base is Too Harsh or Insoluble

  • Why it happens: The base is necessary to activate the boronic acid for transmetalation.[13][14] However, an overly strong or poorly soluble base can accelerate the decomposition of the boronic acid via protodeboronation or promote its homocoupling.[12]

  • What to do:

    • Screen Milder Bases: Switch to a weaker, yet effective, base. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates.[3] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective alternatives.[12]

    • Ensure Biphasic Mixing: If using an aqueous base with an organic solvent like dioxane or toluene, ensure vigorous stirring.[15] Proper mixing is essential for the base to function effectively at the interface without causing localized high concentrations that degrade the boronic acid.

Cause & Solution B: Inherent Instability of the Boronic Acid

  • Why it happens: Some boronic acids are inherently prone to decomposition, especially under thermal and basic conditions.[8]

  • What to do: Convert the boronic acid to a more stable derivative. Boronic esters, such as pinacol (BPin) esters or MIDA boronates, are significantly more robust and less prone to protodeboronation and homocoupling.[9][12] They release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and favoring the desired cross-coupling pathway.[8]

Visualizing the Reaction: Key Pathways

Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the desired Suzuki-Miyaura pathway versus the competing homocoupling side reaction originating from the aryl halide.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X ArPdX L-Pd(II)(Ar)(X) OA->ArPdX TM Transmetalation (with Ar'-B(OR)2) ArPdX->TM ArPdX_H L-Pd(II)(Ar)(X) ArPdAr L-Pd(II)(Ar)(Ar') TM->ArPdAr RE Reductive Elimination ArPdAr->RE Product Ar-Ar' Desired Product RE->Product Product->Pd0 Catalyst Regeneration Side_TM Transmetalation (with Ar-Pd(II)-X) ArPdX_H->Side_TM ArPdAr_H L-Pd(II)(Ar)(Ar) Side_TM->ArPdAr_H Side_RE Reductive Elimination ArPdAr_H->Side_RE Homocoupling_Product Ar-Ar Homocoupling Product Side_RE->Homocoupling_Product

Caption: The productive Suzuki cycle versus a competing homocoupling pathway.

Troubleshooting Workflow

When faced with significant homocoupling, a structured approach is the most efficient way to solve the problem.

Troubleshooting_Workflow start Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Improve Degassing (e.g., sparging) & Use Fresh Solvents q1->a1_yes No q2 Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? q1->q2 Yes a1_yes->q2 a2_yes Screen Ligands q2->a2_yes No q3 Can the reaction temperature be lowered? q2->q3 Yes a2_yes->q3 a3_yes Run at Lower Temp (e.g., 40°C or RT) q3->a3_yes Yes q4 Is the base appropriate? (e.g., not too strong) q3->q4 No a3_yes->q4 a4_yes Screen Milder Bases (K3PO4, Cs2CO3) q4->a4_yes No end Optimized Reaction q4->end Yes a4_yes->end

Caption: A decision-making workflow for troubleshooting homocoupling.

Experimental Protocol Example

Low-Temperature Suzuki Coupling of an Electron-Deficient Aryl Chloride

This protocol is designed to minimize homocoupling by using a highly active, modern catalyst system under mild conditions.

Reagents & Equipment:

  • Electron-deficient aryl chloride (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and degassed water

  • Schlenk tube or sealed reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube that has been purged with inert gas, add the aryl chloride (e.g., 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), potassium phosphate (2.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent ratio can be optimized, but a 4:1 or 5:1 organic/aqueous mixture is a good starting point.[16]

  • Reaction Execution: Vigorously stir the reaction mixture at a controlled temperature, starting at 40 °C. If the reaction is slow, the temperature can be incrementally increased, but avoid exceeding 80 °C initially.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours).[3]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[3]

By employing a combination of a stable boronic acid surrogate, a highly active precatalyst, a suitable ligand, a mild base, and controlled conditions, this protocol provides a robust starting point for minimizing homocoupling in your challenging Suzuki-Miyaura reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. [Link]

  • DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

  • BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

Sources

Optimization

challenges in the scale-up of Methyl 2-chloro-5-methoxynicotinate synthesis

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methoxynicotinate (CAS: 1256791-15-7). This guide is designed for researchers, chemists, and process development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-methoxynicotinate (CAS: 1256791-15-7). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this key chemical intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and address frequently asked questions to ensure the integrity and success of your synthesis.

Introduction

Methyl 2-chloro-5-methoxynicotinate is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted pyridine ring, makes it an essential precursor for a variety of target compounds. The synthesis, while conceptually straightforward, presents several challenges during scale-up, primarily related to the chlorination of the nicotinic acid precursor and subsequent purification. This guide provides field-proven insights to overcome these hurdles.

A common and industrially relevant synthetic approach involves a two-step process: the chlorination of 2-hydroxy-5-methoxynicotinic acid to form the corresponding acid chloride, which is often not isolated, followed by esterification. The primary challenge lies in the handling of aggressive chlorinating agents and controlling the reaction conditions to minimize impurity formation.

General Synthetic Workflow

The diagram below outlines a typical synthetic pathway from 2-hydroxy-5-methoxynicotinic acid.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A 2-Hydroxy-5-methoxynicotinic Acid B 2-Chloro-5-methoxynicotinic Acid A->B Chlorination Toluene or neat, reflux A->B C Methyl 2-chloro-5-methoxynicotinate B->C Fischer Esterification Reflux B->C Reagent1 Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) Reagent1->A Reagent2 Methanol (MeOH) H₂SO₄ (cat.) Reagent2->B

Caption: A common two-step synthesis of Methyl 2-chloro-5-methoxynicotinate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem / Question Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Q1: My chlorination reaction is sluggish, or the yield of 2-chloro-5-methoxynicotinic acid is low. 1. Insufficient Reagent: The stoichiometry of the chlorinating agent (e.g., SOCl₂) is inadequate. 2. Reagent Quality: The chlorinating agent has degraded due to improper storage and exposure to moisture. 3. Low Temperature: The reaction temperature is too low to overcome the activation energy. 4. Poor Solubility: The starting material is not sufficiently soluble in the chosen solvent.1. Optimize Stoichiometry: Increase the equivalents of the chlorinating agent (typically 1.5-3.0 eq.). Excess reagent helps drive the reaction to completion and can often serve as the solvent. 2. Use Fresh Reagent: Always use a fresh, unopened bottle of thionyl chloride or phosphorus oxychloride. These reagents react violently with water, so ensuring anhydrous conditions is critical for their efficacy. 3. Increase Temperature: Gradually increase the reaction temperature to reflux. Monitor the reaction via TLC or HPLC to track the consumption of starting material. 4. Solvent Selection: Consider using a higher-boiling inert solvent like toluene or running the reaction neat (using excess chlorinating agent as the solvent) to improve solubility and reaction rate.
Q2: I'm observing significant formation of dark, tarry byproducts during the chlorination step. 1. Reaction Temperature is Too High: Excessive heat can lead to decomposition of the starting material or product, causing polymerization and charring. 2. Presence of Impurities: Impurities in the starting 2-hydroxy-5-methoxynicotinic acid can act as catalysts for side reactions.1. Control Temperature: While reflux is often necessary, uncontrolled exotherms must be avoided. Use controlled heating (oil bath) and monitor the internal reaction temperature. For scale-up, consider portion-wise addition of the starting material to the hot chlorinating agent to manage the exotherm. 2. Purify Starting Material: Ensure the starting material is of high purity (>98%). Recrystallization of the starting material may be necessary before proceeding.
Q3: The work-up of the chlorination reaction is difficult, and I'm losing product. 1. Hydrolysis of Product: The intermediate 2-chloro-5-methoxynicotinoyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid during aqueous work-up. 2. Difficult Phase Separation: Emulsions can form during the quenching and extraction steps, especially at a larger scale.1. Anhydrous Work-up: After the reaction, remove the excess chlorinating agent under reduced pressure (with appropriate trapping of the volatile, corrosive vapors). The crude acid chloride can often be used directly in the next esterification step without a full aqueous work-up. 2. Optimized Quenching: If quenching is necessary, do so by carefully and slowly adding the reaction mixture to ice. This dissipates heat and minimizes degradation. For extractions, using a brine wash can help break emulsions.
Q4: The final esterification step gives a low yield. 1. Equilibrium Limitation: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials. 2. Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄) may be too low to effectively protonate the carbonyl and facilitate nucleophilic attack by methanol.1. Water Removal: Use a large excess of methanol to drive the equilibrium towards the product. For larger scales, a Dean-Stark trap can be used if an appropriate azeotroping solvent is employed, although excess alcohol is more common for this specific reaction. 2. Catalyst Loading: Ensure a sufficient catalytic amount of a strong acid like concentrated H₂SO₄ is used (typically 5-10 mol%). The catalyst is crucial for activating the carboxylic acid for esterification.
Q5: My final product is difficult to purify and contains persistent impurities. 1. Incomplete Chlorination: Unreacted 2-hydroxy-5-methoxynicotinic acid or its ester may be present. 2. Isomer Formation: Depending on the precursor, chlorination can sometimes occur at other positions on the pyridine ring. 3. Byproducts from Esterification: Side reactions during esterification can lead to impurities with similar polarity to the product.1. Optimize Chlorination: Ensure the initial chlorination step goes to completion by monitoring with TLC/HPLC before proceeding. 2. Purification Strategy: Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is effective for small-scale purification. For larger scales, recrystallization is more practical. Test various solvents like ethanol, methanol, or mixed solvent systems (e.g., dichloromethane/hexane) to find optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for the scale-up of this synthesis?

A: The primary hazard is the use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Corrosivity and Toxicity: These reagents are highly corrosive, toxic if inhaled, and cause severe skin burns. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, chemical-resistant apron, and heavy-duty gloves (e.g., butyl rubber or Viton™).

  • Reaction with Water: They react violently with water, releasing large amounts of toxic and corrosive gases (HCl and SO₂). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The chlorination reaction is exothermic. Maintain strict temperature control and add reagents slowly to prevent a runaway reaction.

  • Waste Disposal: Quench excess chlorinating agent carefully with a suitable protocol (e.g., slow addition to a stirred, cooled

Troubleshooting

minimizing byproduct formation in the synthesis of Methyl 2-chloro-5-methoxynicotinate

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 2-chloro-5-methoxynicotinate. It is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 2-chloro-5-methoxynicotinate. It is designed for researchers, scientists, and drug development professionals to help minimize byproduct formation and optimize reaction outcomes.

I. Overview of the Synthetic Pathway

The synthesis of Methyl 2-chloro-5-methoxynicotinate typically proceeds in two key steps:

  • Chlorination: The conversion of 2-hydroxy-5-methoxynicotinic acid to 2-chloro-5-methoxynicotinic acid.

  • Esterification: The conversion of 2-chloro-5-methoxynicotinic acid to Methyl 2-chloro-5-methoxynicotinate.

This guide will address potential issues and byproduct formation in each of these stages.

Synthetic Pathway A 2-hydroxy-5-methoxynicotinic acid B 2-chloro-5-methoxynicotinic acid A->B Chlorination (e.g., POCl3) C Methyl 2-chloro-5-methoxynicotinate B->C Esterification (e.g., Methanol, Acid Catalyst)

Caption: General synthetic route for Methyl 2-chloro-5-methoxynicotinate.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and commercially available starting material is 2-hydroxy-5-methoxynicotinic acid.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges are ensuring the complete conversion of the hydroxyl group to a chloro group during chlorination and achieving high-purity esterification without significant hydrolysis.[1]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of both the chlorination and esterification steps.[1]

III. Troubleshooting Guide: Chlorination of 2-hydroxy-5-methoxynicotinic acid

The conversion of the hydroxypyridine to a chloropyridine is a critical step. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.[2]

Chlorination Troubleshooting cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution Incomplete Reaction Incomplete Reaction Insufficient Reagent Insufficient Reagent Incomplete Reaction->Insufficient Reagent Low Reaction Temperature Low Reaction Temperature Incomplete Reaction->Low Reaction Temperature Short Reaction Time Short Reaction Time Incomplete Reaction->Short Reaction Time Increase POCl3 Stoichiometry Increase POCl3 Stoichiometry Insufficient Reagent->Increase POCl3 Stoichiometry Optimize Temperature (e.g., 100-110°C) Optimize Temperature (e.g., 100-110°C) Low Reaction Temperature->Optimize Temperature (e.g., 100-110°C) Extend Reaction Time & Monitor by TLC/HPLC Extend Reaction Time & Monitor by TLC/HPLC Short Reaction Time->Extend Reaction Time & Monitor by TLC/HPLC Esterification Troubleshooting cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution Incomplete Esterification Incomplete Esterification Insufficient Catalyst Insufficient Catalyst Incomplete Esterification->Insufficient Catalyst Presence of Water Presence of Water Incomplete Esterification->Presence of Water Equilibrium Limitation Equilibrium Limitation Incomplete Esterification->Equilibrium Limitation Product Hydrolysis Product Hydrolysis Excess Water in Workup Excess Water in Workup Product Hydrolysis->Excess Water in Workup Increase Catalyst Loading Increase Catalyst Loading Insufficient Catalyst->Increase Catalyst Loading Use Anhydrous Methanol Use Anhydrous Methanol Presence of Water->Use Anhydrous Methanol Use Excess Methanol/Remove Water Use Excess Methanol/Remove Water Equilibrium Limitation->Use Excess Methanol/Remove Water Minimize Water During Extraction Minimize Water During Extraction Excess Water in Workup->Minimize Water During Extraction

Caption: Troubleshooting logic for the esterification step.

Issue 1: Incomplete Esterification

  • Symptom: Presence of starting material (2-chloro-5-methoxynicotinic acid) in the crude product.

  • Causality: Esterification is an equilibrium reaction. The presence of water or insufficient catalyst can prevent the reaction from going to completion. [3]* Troubleshooting Steps:

    • Use a Desiccant or Dean-Stark Trap: To shift the equilibrium towards the product, remove water as it is formed.

    • Use Excess Methanol: Using methanol as the solvent will also drive the equilibrium forward.

    • Ensure Anhydrous Conditions: Use dry methanol and glassware.

Issue 2: Hydrolysis of the Ester Product

  • Symptom: Formation of 2-chloro-5-methoxynicotinic acid during workup or storage. [4]* Causality: The ester is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.

  • Troubleshooting Steps:

    • Neutralize Promptly: After the reaction is complete, neutralize the acid catalyst before extraction.

    • Use a Mild Base for Neutralization: A saturated solution of sodium bicarbonate is a suitable choice.

    • Thorough Drying: Ensure the organic phase is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate) before solvent removal.

Parameter Recommendation Impact on Byproduct Formation
Methanol Use as solvent (large excess)Drives the equilibrium towards the ester product.
Catalyst Catalytic amount of strong acid (e.g., H₂SO₄)Insufficient catalyst leads to slow or incomplete reaction.
Temperature Reflux (approx. 65 °C)Increases the reaction rate.
Water Removal Use of a drying agent or Dean-Stark trapPrevents the reverse reaction (hydrolysis).

V. Experimental Protocols

Protocol 1: Chlorination of 2-hydroxy-5-methoxynicotinic acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methoxynicotinic acid.

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (100-110 °C) and stir for 3-5 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous solution to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-methoxynicotinic acid.

Protocol 2: Esterification of 2-chloro-5-methoxynicotinic acid

  • Dissolve the crude 2-chloro-5-methoxynicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Methyl 2-chloro-5-methoxynicotinate. [5]

VI. Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where both the starting materials and products have significant absorbance (e.g., 254 nm).

  • Purpose: To monitor the disappearance of starting materials and the appearance of the product, and to assess the purity of the final product.

VII. References

  • ResearchGate. (n.d.). Optimization of the Chlorination Conditions. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4498-4506. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]

  • Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. [Link]

  • Google Patents. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • Google Patents. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine.

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. [Link]

  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-chloro-5-methoxynicotinate

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with Methyl 2-chloro-5-methoxynicotinate. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with Methyl 2-chloro-5-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve success in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding cross-coupling reactions with this specific substrate.

Q1: What makes Methyl 2-chloro-5-methoxynicotinate a "challenging" substrate for cross-coupling?

A1: Methyl 2-chloro-5-methoxynicotinate presents a classic case of a challenging heteroaryl electrophile for several reasons:

  • Strong Carbon-Chlorine Bond: The C-Cl bond is inherently stronger and less reactive than its C-Br or C-I counterparts. This makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle more difficult to achieve, frequently requiring more reactive catalysts and more forcing conditions.[1][2]

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[3] This is a primary deactivation pathway for many heteroaryl substrates.

  • Electronic Effects: While the overall pyridine ring is electron-deficient, which generally aids oxidative addition, the specific electronic contributions of the substituents must be considered.[4] The interplay between the electron-withdrawing ester and the electron-donating methoxy group can modulate the reactivity at the C2 position.

Q2: I am setting up my first reaction. Which type of cross-coupling should I attempt and what is a good "first-pass" catalyst system?

A2: For a first attempt, the Suzuki-Miyaura coupling is often the most robust and versatile choice for C-C bond formation. It generally has high functional group tolerance.

A reliable starting point would be a modern palladium precatalyst system known for its high activity with aryl chlorides:

  • Palladium Precatalyst: A Buchwald-type precatalyst, such as XPhos Pd G3 or SPhos Pd G3 (1-3 mol%). These are air- and moisture-stable and reliably generate the active Pd(0) species.[5]

  • Ligand: The precatalyst already contains the necessary bulky, electron-rich biarylphosphine ligand (XPhos or SPhos). These ligands are crucial as they accelerate the difficult oxidative addition of the C-Cl bond and promote the final reductive elimination step.[1][5]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄ , 2-3 equivalents) is often effective and well-tolerated.[3][5]

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene , often with a small amount of water, is a standard choice.[1]

This combination is designed to address the primary challenges of C-Cl bond activation and potential catalyst inhibition.

Q3: Palladium catalysts are expensive. Are there viable nickel-based alternatives for this substrate?

A3: Yes, nickel catalysis is an excellent and increasingly popular alternative, especially for challenging C-Cl cross-couplings.[2] Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity to palladium. For your substrate, a nickel-catalyzed cross-electrophile coupling or a standard cross-coupling could be effective. A common system involves a simple nickel salt and a ligand.[6]

  • Nickel Source: NiBr₂·3H₂O or NiCl₂(DME).

  • Ligand: A bipyridine-based ligand like bathophenanthroline or an N-heterocyclic carbene (NHC) ligand can be effective.[6]

  • Reductant: A stoichiometric reductant like manganese (Mn) or zinc (Zn) powder is often required to generate the active Ni(0) species.[6]

While promising, nickel systems can be more sensitive to air and moisture, requiring stringent inert atmosphere techniques.

Troubleshooting Guide: Low or No Product Yield

Encountering low or no yield is the most common issue. This guide provides a systematic approach to diagnosing and solving the problem.

Q4: My reaction failed completely. What is the first thing I should check?

A4: Before assuming a complex chemical issue, always verify the fundamentals of your reaction setup. Low or no conversion is frequently traced back to procedural issues rather than an inherently flawed catalytic system.[7]

  • Integrity of Reagents: Ensure all reagents are pure and dry. For Suzuki couplings, boronic acids can degrade upon storage; check their quality. Solvents must be anhydrous and bases should be finely powdered to ensure good mixing.[7][8]

  • Inert Atmosphere: Oxygen is detrimental. It can oxidize and deactivate the active Pd(0) catalyst, leading to the formation of palladium black.[3] Ensure your solvents were rigorously degassed and that your reaction vessel was properly purged and maintained under a positive pressure of argon or nitrogen.

  • Catalyst Activity: Use a fresh, high-quality palladium source. Precatalysts are generally more reliable than generating the active catalyst from Pd(II) salts like Pd(OAc)₂ in situ.[3][7]

If these factors are all confirmed to be correct, you can then proceed to chemical troubleshooting.

Troubleshooting Workflow for Low/No Yield

The following diagram outlines a logical workflow for troubleshooting a failed reaction.

TroubleshootingWorkflow Start Low or No Yield Observed Check_Fundamentals Verify Reagents, Inertness & Temperature Control Start->Check_Fundamentals Problem_Identified Problem Solved Check_Fundamentals->Problem_Identified Issue Found Chemical_Issue Chemical Issue Suspected Check_Fundamentals->Chemical_Issue No Obvious Issue Cause1 Cause: Inefficient Oxidative Addition Chemical_Issue->Cause1 Cause2 Cause: Catalyst Poisoning by Pyridine Nitrogen Chemical_Issue->Cause2 Cause3 Cause: Poor Transmetalation (Suzuki Coupling) Chemical_Issue->Cause3 Solution1 Solution: 1. Switch to a more electron-rich, bulky   ligand (e.g., SPhos, XPhos, RuPhos). 2. Increase reaction temperature. 3. Consider a Nickel catalyst system. Cause1->Solution1 Solution2 Solution: 1. Increase ligand-to-palladium ratio (e.g., 2:1). 2. Use ligands designed to resist displacement   (e.g., bulky biarylphosphines). 3. Use a different metal (e.g., Ni). Cause2->Solution2 Solution3 Solution: 1. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). 2. Ensure boronic acid/ester quality. 3. Add water as a co-solvent if using   an anhydrous system. Cause3->Solution3

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Q5: I see some product, but the reaction is sluggish and incomplete. How can I drive it to completion?

A5: A sluggish reaction indicates that your chosen catalyst system is active but not optimal. Here are steps to improve conversion:

  • Increase Temperature: The C-Cl oxidative addition has a high activation energy. Increasing the temperature (e.g., from 80 °C to 100-110 °C) can significantly increase the reaction rate.[1]

  • Screen Ligands: Your initial ligand may not be electron-rich or bulky enough. A screening of different ligands is a powerful optimization tool. While XPhos is a good start, sometimes RuPhos or other specialized Buchwald ligands can provide superior results for a specific substrate.[1]

  • Screen Bases and Solvents: The base and solvent are not just passive components; they critically influence the reaction.[3] For a Suzuki coupling, switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.[1] For a Buchwald-Hartwig amination, changing from a carbonate base to a stronger, non-nucleophilic base like NaOtBu or LiHMDS is often necessary.[9]

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is the most critical parameter for success. This section provides a comparative overview.

Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table provides a starting point for catalyst selection for the Suzuki-Miyaura coupling of Methyl 2-chloro-5-methoxynicotinate with a generic arylboronic acid. Yields are representative based on literature for similar challenging 2-chloropyridine substrates.

Catalyst PrecursorLigandBaseSolventTemp (°C)Expected Outcome & Comments
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100Low to No Yield. PPh₃ is generally not effective for activating C-Cl bonds.[10]
Pd(OAc)₂SPhos K₃PO₄1,4-Dioxane100Good to Excellent. A robust system. Requires in-situ reduction of Pd(II) to Pd(0).[1]
XPhos Pd G3 XPhosK₃PO₄1,4-Dioxane100Excellent. Highly active and reliable precatalyst. Often the best starting point.[5]
Pd₂(dba)₃RuPhos Cs₂CO₃Toluene110Excellent. RuPhos is another highly effective ligand, and Cs₂CO₃ is a strong activating base.[1][5]
NiCl₂(dppp)dpppK₃PO₄DMF120Moderate to Good. A potential nickel-based alternative, though may require higher temperatures.
Catalyst Selection Logic

The choice of cross-coupling reaction dictates the initial catalyst selection strategy. This diagram provides a high-level decision-making framework.

CatalystSelection Start Select Desired Bond Formation CC_Bond C-C Bond Start->CC_Bond CN_Bond C-N Bond Start->CN_Bond Coupling_Partner Select C-C Coupling Partner CC_Bond->Coupling_Partner Amine Primary/Secondary Amine (Buchwald-Hartwig) CN_Bond->Amine Boronic_Acid Boronic Acid/Ester (Suzuki-Miyaura) Coupling_Partner->Boronic_Acid Alkyne Terminal Alkyne (Sonogashira) Coupling_Partner->Alkyne Alkene Alkene (Heck) Coupling_Partner->Alkene Recommendation1 Recommendation: - Catalyst: XPhos/SPhos Pd G3 - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Dioxane or Toluene Boronic_Acid->Recommendation1 Recommendation2 Recommendation: - Catalyst: XPhos/RuPhos Pd G3 - Base: NaOtBu or LHMDS - Solvent: Toluene or THF Amine->Recommendation2 Recommendation3 Recommendation: - Catalyst: Pd(PPh₃)₂Cl₂ / CuI - Base: Et₃N or DIPA - Solvent: THF or DMF Alkyne->Recommendation3 Recommendation4 Recommendation: - Catalyst: Pd(OAc)₂ / PPh₃ - Base: Et₃N or K₂CO₃ - Solvent: DMF or Acetonitrile Alkene->Recommendation4

Caption: A decision tree for initial catalyst system selection based on the desired transformation.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening (Suzuki-Miyaura)

This protocol is designed for the parallel screening of multiple conditions in small vials.

  • Vessel Preparation: To an array of oven-dried 2 mL reaction vials, add a magnetic stir bar to each.

  • Reagent Addition (Solid): In a glovebox or under a positive flow of argon, add Methyl 2-chloro-5-methoxynicotinate (e.g., 0.1 mmol, 1.0 equiv), the desired arylboronic acid (0.12 mmol, 1.2 equiv), and the finely powdered base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv) to each vial.

  • Catalyst Addition: In separate stock solutions, prepare the palladium precursor and ligand in the reaction solvent if not using a pre-formed catalyst. Add the catalyst system (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%) to each designated vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL to achieve 0.1 M concentration) to each vial via syringe.

  • Reaction: Seal the vials tightly with screw caps and place the array in a preheated aluminum heating block (e.g., at 100 °C). Stir vigorously for the designated time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and identify the most promising conditions.

Protocol 2: Optimized Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for C-N coupling.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G4, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition (Liquid/Solution): Add Methyl 2-chloro-5-methoxynicotinate (1.0 mmol, 1.0 equiv) as a solution in anhydrous toluene (3 mL). Then, add the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe. Add additional toluene to reach a final concentration of ~0.2 M.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH. (2015-01-01).
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (2025).
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid - Benchchem. (2025).
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (2025).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchG
  • Buchwald–Hartwig amin
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (2025).

Sources

Troubleshooting

effect of base and solvent on Buchwald-Hartwig amination of 2-halopyridines

Welcome to the Technical Support Center for Palladium-Catalyzed Amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Buchwald-Hartwig amination of 2-halopyridines, with a specific focus on the critical role of base and solvent selection.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] However, its application to heteroaryl halides, particularly electron-deficient 2-halopyridines, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, while the electronic nature of the ring influences reactivity and side reactions.[3] This guide provides field-proven insights and systematic troubleshooting strategies to navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has stalled or resulted in a very low yield. What are the primary causes?

Low yields in the amination of 2-halopyridines are a frequent challenge, often stemming from a few key areas.[3][4] A systematic evaluation is the best approach.

  • Cause 1: Catalyst Inhibition/Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species that halt the catalytic cycle.[3] This is one of the most common reasons for failure with this substrate class.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos, RuPhos, or BrettPhos).[5][6] These ligands are designed to be sterically demanding, which favors the formation of the active monoligated palladium species and discourages pyridine coordination, thereby increasing the rate of the desired reaction steps.[1][5]

  • Cause 2: Suboptimal Base Selection. The choice of base is critical. An inappropriate base can be too weak to deprotonate the amine efficiently or too strong, leading to degradation of sensitive functional groups.[7]

    • Solution: Screen a panel of bases. Sodium tert-butoxide (NaOt-Bu) is a common starting point due to its high basicity, which often leads to high reaction rates.[7] However, for substrates with base-sensitive groups (like esters), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although they may require higher temperatures or longer reaction times.[7]

  • Cause 3: Inappropriate Solvent. The solvent must not only dissolve the reagents but also facilitate the catalytic cycle.

    • Solution: Toluene and 1,4-dioxane are standard solvents for this reaction.[8] If solubility is an issue, especially with inorganic bases like Cs₂CO₃, a more polar solvent like DMF or a solvent mixture may be necessary.[9] However, be aware that solvent choice can influence reaction rates and selectivity.[10]

  • Cause 4: Poor Reagent Quality. Impurities in starting materials, solvents, or the base can act as catalyst poisons.[4]

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous. Using a freshly opened bottle of base or drying it before use can be beneficial, as some bases like NaOt-Bu can contain moisture.[9]

Q2: I'm observing significant hydrodehalogenation of my 2-halopyridine. How can I prevent this?

Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination.[1]

  • Mechanism: This side reaction often occurs via β-hydride elimination from the palladium amido complex, an unproductive pathway that competes with reductive elimination.[1][2]

  • Solutions:

    • Ligand Choice: The use of bidentate ligands (like BINAP or DPPF) or bulky monophosphine ligands can suppress β-hydride elimination by preventing an open coordination site on the palladium center.[1]

    • Base Purity: Ensure the base is anhydrous. Traces of hydroxide or water can facilitate the hydrodehalogenation pathway.[9]

    • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired C-N bond formation over the side reaction.[9]

Q3: I am trying to perform a mono-amination on a dichloropyridine (e.g., 2,4-dichloropyridine) and getting poor regioselectivity. How can I control the reaction site?

Achieving regioselectivity is a common challenge. For 2,4-dichloropyridine, the C2 position is generally more reactive than the C4 position due to electronic effects from the ring nitrogen.[9]

  • Influencing Factors & Solutions:

    • Catalyst Control: The choice of ligand is paramount. Specific catalyst systems have been developed to strongly favor amination at one position over the other. For instance, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with high selectivity.[9][10]

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the more electronically activated C2 position. A highly regioselective amination at C2 can often be achieved first, followed by subsequent functionalization at C4 at a higher temperature if desired.[9][10]

Q4: My starting materials, particularly the inorganic base, are not dissolving. What should I do?

Insolubility is a frequent cause of poor reaction performance, as the reaction can only occur when the reagents are available in solution.[9]

  • Solutions:

    • Solvent Screening: While toluene is common, it is poorly suited for dissolving inorganic bases like Cs₂CO₃ or K₃PO₄.[9] Consider switching to or adding a more polar aprotic solvent such as DMF, or using alcoholic solvents like t-AmOH.[9]

    • Vigorous Agitation: For heterogeneous mixtures, ensure the reaction is being stirred vigorously. The high density of inorganic bases can cause them to settle at the bottom of the vessel, limiting their availability.[9][11]

    • Phase-Transfer Catalysis: In some cases, the addition of a phase-transfer catalyst can help shuttle the base into the organic phase.

    • Homogeneous Bases: Consider using a soluble organic base like DBU or LHMDS, but be mindful that their performance and compatibility can differ significantly from inorganic bases.[9][11][12]

Troubleshooting Workflow

Use the following decision tree to systematically diagnose issues with your reaction.

Buchwald_Hartwig_Troubleshooting start Low or No Yield check_catalyst Is the catalyst/ligand appropriate for 2-halopyridines? start->check_catalyst check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are base/solvent conditions optimized? start->check_conditions solution_catalyst Switch to bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos). check_catalyst->solution_catalyst No solution_reagents Use fresh, anhydrous solvent and base. Purify starting materials. check_reagents->solution_reagents No check_solubility Are all components soluble? check_conditions->check_solubility Yes solution_catalyst->check_reagents solution_reagents->check_conditions solution_solubility Switch to a more polar solvent (e.g., DMF, t-AmOH) or use a soluble base (LHMDS). check_solubility->solution_solubility No screen_params Systematically screen base and solvent combinations. Consider temperature adjustment. check_solubility->screen_params Yes

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)
Q1: Which base should I choose for my 2-halopyridine amination?

The optimal base depends on the functional group tolerance of your substrates and the desired reaction rate. Strong bases generally afford higher rates but are incompatible with sensitive groups like esters or ketones.[7]

BasepKa of Conjugate AcidCommon SolventsProsCons
NaOt-Bu ~19Toluene, Dioxane, THFPermits high reaction rates and low catalyst loadings.[7]Incompatible with many electrophilic functional groups (e.g., esters).[7]
LHMDS ~26THF, TolueneAllows use of substrates with protic groups; useful for low-temperature reactions.[7]Solid is air-sensitive; can be incompatible with some groups at high temps.[7]
Cs₂CO₃ ~10.3 (second pKa)Toluene, Dioxane, DMFExcellent functional group tolerance.[7][13]Expensive; poor solubility in non-polar solvents; can be difficult to stir on a large scale.[7][9]
K₃PO₄ / K₂CO₃ ~12.3 (for HPO₄²⁻)Toluene, Dioxane, DMFExcellent functional group tolerance; economically attractive.[7][10]Often requires higher catalyst loadings and longer reaction times.[7]
Q2: Why are 2-halopyridines considered "challenging substrates"?

2-Halopyridines are challenging for two primary reasons:

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium(0) or palladium(II) center. This coordination can form catalytically inactive or less active species, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[3]

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[5] This makes the C-X bond harder to break compared to more electron-rich aryl halides.

Modern catalyst systems with bulky, electron-donating ligands have been specifically designed to overcome these challenges by accelerating the rate of oxidative addition and reductive elimination while discouraging catalyst inhibition.[1][5]

Q3: What is the best solvent for this reaction?

There is no single "best" solvent, as the optimal choice depends on the specific substrates and base used.

  • Aprotic, Non-polar/Weakly Polar Solvents: Toluene , xylene , and 1,4-dioxane are the most commonly used solvents.[8] They are generally effective and have a good temperature range. However, 1,4-dioxane is considered a solvent of concern and should be avoided if possible.[8][14]

  • Polar Aprotic Solvents: DMF can be useful when reagent solubility is a problem, particularly for inorganic bases.[9]

  • Ether Solvents: THF is another common choice, though its lower boiling point limits the reaction temperature.

  • Greener Alternatives: There is a growing interest in replacing solvents like toluene and dioxane.[14] 2,2,5,5-Tetramethyloxolane (TMO) has been shown to be an effective substitute for toluene, sometimes outperforming it when using Cs₂CO₃ as the base.[15] Reactions in water with the aid of surfactants have also been reported.[8]

General Experimental Protocol

This protocol provides a starting point for the amination of a 2-chloropyridine with an aniline. Optimization will be necessary for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst; 2 mol%), the bulky biarylphosphine ligand (e.g., RuPhos; 4 mol%), and the base (e.g., NaOt-Bu; 1.5 equiv).[3]

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the aniline (1.2 equiv) followed by the anhydrous solvent (e.g., toluene, to make a ~0.5 M solution) via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80–110 °C) for the specified time.

Reaction Monitoring & Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.[3]

Catalytic Cycle Overview

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex  Oxidative Addition  + Ar-X amine_complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ oa_complex->amine_complex  Ligand Exchange  + RNH₂ amido_complex L-Pd(II)(Ar)(HNR) amine_complex->amido_complex  Deprotonation  - Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination product Ar-NHR (Product) amido_complex->product center

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.[2][16]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Determination of Methyl 2-chloro-5-methoxynicotinate: HPLC, GC, and qNMR Methodologies

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 2-chloro-5-methoxynicotinate, with the molecular formula C₈H₈ClNO₃, serves as a key building block in the synthesis of various active pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 2-chloro-5-methoxynicotinate, with the molecular formula C₈H₈ClNO₃, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield in subsequent synthetic steps, and the introduction of potentially toxic components into the final API.

Therefore, robust and reliable analytical methods are paramount for the accurate quantification of Methyl 2-chloro-5-methoxynicotinate and the detection of any process-related or degradation impurities.[1][2] The validation of these analytical methods is a mandatory regulatory requirement, providing documented evidence that the procedure is suitable for its intended purpose.[3][4]

This guide provides an in-depth comparison of the three most powerful and commonly employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers and quality control professionals in selecting the most appropriate technique for their needs.

General Analytical Workflow

A systematic approach is essential for the accurate determination of chemical purity. The general workflow, regardless of the specific technique, involves sample preparation, instrumental analysis, data acquisition, and interpretation to identify and quantify the main component and any impurities.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_processing Phase 3: Data Processing & Reporting A Sample Weighing & Standard Preparation B Solubilization in Appropriate Solvent A->B C Method Setup & System Suitability Test B->C D Sample Injection & Data Acquisition C->D E Peak Integration & Identification D->E F Purity Calculation (% Area, External/Internal Standard) E->F G Final Report & Certificate of Analysis F->G

Caption: A generalized workflow for the validation of chemical purity.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a molecule like Methyl 2-chloro-5-methoxynicotinate.[5][6] Its versatility and robustness are ideal for routine quality control in a regulated environment. A reversed-phase (RP-HPLC) method is the logical choice, as the analyte is a moderately polar organic molecule that will partition effectively between a non-polar stationary phase (like C18) and a polar mobile phase.

Causality of Method Choices:

  • Reversed-Phase (C18 Column): The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring and methyl ester group of the analyte, allowing for strong retention and good separation from more polar or non-polar impurities.

  • UV Detection: The substituted pyridine ring of the molecule contains a chromophore that absorbs UV light, making a UV detector a simple, robust, and sensitive choice for quantification. A wavelength around 254 nm is typically a good starting point for aromatic compounds.

  • Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile or methanol) is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak within a reasonable runtime. This is crucial for detecting unknown impurities.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Reagents & Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (FA), analytical grade

  • Methyl 2-chloro-5-methoxynicotinate reference standard and test sample

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the same diluent.

    • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

    • Calculate the percentage purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative Data & Performance

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identification
13.51,5000.05Unknown Impurity
28.22,985,00099.80Methyl 2-chloro-5-methoxynicotinate
310.14,5000.15Unknown Impurity
Total 2,991,000 100.00

This method demonstrates the ability to separate the main analyte from potential impurities, providing a purity value of 99.80%. HPLC is particularly adept at separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds.[5]

Gas Chromatography (GC): A High-Resolution Alternative

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While Methyl 2-chloro-5-methoxynicotinate is a solid, its relatively low molecular weight (201.61 g/mol ) makes it amenable to GC analysis, provided a suitable temperature program is used to ensure volatilization without decomposition.[5] GC can offer higher resolution and faster analysis times than HPLC for certain applications.[8]

Causality of Method Choices:

  • Capillary Column (e.g., DB-5ms): A non-polar or mid-polarity column is suitable for this analyte. The separation is based on boiling points and interactions with the stationary phase. A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of semi-volatile organic compounds.

  • Flame Ionization Detector (FID): An FID is an excellent choice for quantitative analysis of organic compounds. It is robust, has a wide linear range, and responds proportionally to the number of carbon atoms, making it suitable for purity analysis by area percent.

  • Split Injection: Split injection is used to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp, symmetrical peaks, which is critical for accurate quantification.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).

Reagents & Materials:

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade

  • Methyl 2-chloro-5-methoxynicotinate reference standard and test sample

  • Autosampler vials with crimp caps

Procedure:

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temp: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Detector Temperature (FID): 300 °C

  • Data Analysis:

    • Calculate purity using the area percent method as described for HPLC.

GC Workflow Visualization

GC_Workflow A Prepare 1 mg/mL solution in Dichloromethane B Inject 1 µL into GC (Split Ratio 50:1) A->B C Volatilization in 250°C Injector Port B->C D Separation on DB-5ms Column (Temperature Programmed) C->D E Detection by FID at 300°C D->E F Generate Chromatogram E->F G Calculate Purity (Area % Method) F->G

Caption: Experimental workflow for GC-FID purity analysis.

Quantitative NMR (qNMR): An Absolute Purity Method

Unlike chromatographic techniques that provide relative purity (area %), quantitative ¹H NMR (qNMR) can determine the absolute purity (mass fraction) of a substance.[9][10] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[11][12] qNMR is considered a primary ratio method and is orthogonal to chromatography, making it invaluable for qualifying reference standards.[13]

Causality of Method Choices:

  • Internal Standard Selection: An ideal internal standard (e.g., Maleic Acid) must have a known purity, be stable, not react with the analyte, and possess signals in a region of the ¹H NMR spectrum that is clear of any analyte signals.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to dissolve both the analyte and the internal standard without creating large interfering solvent signals.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure all protons fully relax between pulses. This is non-negotiable for accurate integration and, therefore, accurate quantification.

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (0.01 mg accuracy)

  • High-quality 5 mm NMR tubes

Reagents & Materials:

  • DMSO-d₆

  • Methyl 2-chloro-5-methoxynicotinate test sample

  • Certified Internal Standard (IS), e.g., Maleic Acid

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte (m_analyte) into a vial.

    • Accurately weigh ~10 mg of the internal standard (m_IS) into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse Angle: 30-90°

      • Relaxation Delay (D1): > 5 x T₁ (typically 30-60 seconds for quantitative work)

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (Int_analyte) and a signal for the internal standard (Int_IS).

    • Note the number of protons corresponding to each integrated signal (N_analyte and N_IS). For Methyl 2-chloro-5-methoxynicotinate, the methoxy protons (~3.9 ppm) or methyl ester protons (~3.8 ppm) are good candidates (N=3). For Maleic acid, the two vinyl protons (~6.3 ppm) are used (N=2).

    • Calculate the purity (P_analyte) using the following formula:

      P_analyte (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • MW = Molecular Weight

      • P_IS = Purity of the Internal Standard

Illustrative Data & Performance

Table 2: Hypothetical qNMR Purity Calculation

ParameterAnalyteInternal Standard
CompoundMethyl 2-chloro-5-methoxynicotinateMaleic Acid
Mass (m)15.25 mg10.11 mg
Molecular Weight (MW)201.61 g/mol 116.07 g/mol
Purity (P)To be determined 99.9%
¹H Signal-OCH₃ (s)-CH=CH- (s)
Number of Protons (N)32
Integral (Int)5.002.25
  • Calculated Purity (P_analyte): 99.5%

Confirmatory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

While not typically a primary method for purity quantification, LC-MS is an indispensable tool for the identification of impurities.[14] By coupling the separation power of HPLC with the detection specificity of a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the impurities detected in the HPLC-UV analysis.[15] This information is critical for understanding the synthetic process, identifying degradation pathways, and meeting regulatory requirements for impurity characterization.[16]

The LC method is often identical to the one used for HPLC-UV analysis. The mass spectrometer provides mass information for each eluting peak, allowing for the confident identification of known impurities and the proposal of structures for unknown ones based on their molecular weight.

Comparison Summary and Recommendations

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine QC, reference standard certification, or impurity identification.

Table 3: Comparison of Primary Analytical Methods

FeatureHPLC-UVGC-FIDqNMR
Principle Liquid-solid partitioningGas-liquid partitioningNuclear spin resonance
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass Fraction)
Applicability Excellent for non-volatile, thermally labile compounds.[6][7]Good for volatile, thermally stable compounds.[8][17]Excellent for soluble compounds with unique ¹H signals.[9][10]
Pros Robust, versatile, well-established, good for isomer separation.[5]High resolution, fast analysis, low solvent usage.[8]Absolute quantification, no analyte-specific reference needed, orthogonal to chromatography.[10]
Cons Requires analyte-specific reference for quantification by external standard, higher solvent consumption.Requires analyte to be thermally stable and volatile.[6]Requires expensive equipment, lower throughput, needs pure internal standard.
Best For Routine Quality Control, stability testing, impurity profiling.Analysis of residual solvents, volatile starting materials.Reference standard certification, orthogonal purity confirmation.
Final Recommendation

For a comprehensive quality control strategy for Methyl 2-chloro-5-methoxynicotinate, a multi-faceted approach is recommended:

  • Primary Method (Routine QC): Reversed-Phase HPLC with UV detection should be the primary method for routine purity testing, batch release, and stability studies due to its robustness and suitability for the analyte.[5]

  • Orthogonal Method (Standard Qualification): Quantitative ¹H NMR should be used to certify the primary reference standard, providing an absolute and orthogonal measure of purity.[9][10]

  • Complementary Method (Impurity ID): LC-MS is essential for identifying any unknown peaks observed during HPLC analysis, which is a critical part of process development and regulatory submissions.[15]

  • Specialized Method (Volatiles): GC-FID should be employed specifically for the quantification of volatile impurities, such as residual solvents from the manufacturing process.[8]

By combining these techniques, researchers and drug development professionals can build a complete and trustworthy analytical profile of Methyl 2-chloro-5-methoxynicotinate, ensuring its quality and suitability for the synthesis of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved December 31, 2025.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved December 31, 2025, from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved December 31, 2025, from [Link]

  • Brown, S. D., & R. A. L. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557-66. Retrieved December 31, 2025, from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved December 31, 2025.
  • Pharma Pathway. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved December 31, 2025.
  • Kumar, A., et al. (n.d.). Analytical method validation: A brief review. Retrieved December 31, 2025.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved December 31, 2025, from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved December 31, 2025, from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved December 31, 2025.
  • Wonorahardjo, S., et al. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Retrieved December 31, 2025, from [Link]

  • National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved December 31, 2025, from [Link]

  • Pauli, G. F., et al. (2025, August 6). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved December 31, 2025, from [Link]

  • Journal of Food and Drug Analysis. (n.d.). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic d. Retrieved December 31, 2025.
  • ResearchGate. (2025, August 10). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. Retrieved December 31, 2025, from [Link]

  • J. Med. Chem. (2014). Purity by Absolute qNMR Instructions. Retrieved December 31, 2025.
  • National Institutes of Health (NIH). (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved December 31, 2025, from [Link]

  • National Institute of Standards and Technology (NIST). (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved December 31, 2025, from [Link]

  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Retrieved December 31, 2025.
  • Pharma Focus Europe. (n.d.). Emerging role of Mass Spectrometry in Biologics Development. Retrieved December 31, 2025, from [Link]

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis of Impurities in Methyl 2-chloro-5-methoxynicotinate

Introduction: The Analytical Imperative in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Methyl 2-chloro-5-methoxynicotinate stands as a key building block in the synthesis of numerous complex pharmaceutical compounds. Its structural integrity directly influences the quality of the final drug product. Consequently, a rigorous and comprehensive analysis of its impurity profile is of paramount importance.

Impurities can originate from various stages, including starting materials, synthetic by-products, intermediates, or degradation products.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A(R2) for new drug substances, which mandate the reporting, identification, and qualification of impurities above specific thresholds.[2][3] This guide provides a comparative analysis of the essential spectroscopic techniques used to detect, identify, and quantify these impurities, grounded in the practical experience of a seasoned analytical scientist. Our objective is to explain not just the "how," but the critical "why" behind each methodological choice.

The Impurity Landscape: Predicting and Classifying Potential Contaminants

A robust analytical strategy begins with a theoretical understanding of the potential impurities that may arise from the synthetic route. While multiple pathways to Methyl 2-chloro-5-methoxynicotinate exist, a common approach involves the chlorination of a methoxynicotinic acid precursor.[4] Based on this and general chemical principles, we can anticipate several classes of process-related impurities.

Potential Impurities in Methyl 2-chloro-5-methoxynicotinate:

  • Starting Materials & Intermediates: Incomplete reaction can lead to the presence of precursors such as 2-hydroxy-5-methoxynicotinic acid or 2-methoxynicotinic acid.

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can result in isomers like Methyl 6-chloro-5-methoxynicotinate or other positional isomers. These are often the most challenging to separate and identify.

  • By-products of Side Reactions:

    • Hydrolysis: The ester group can hydrolyze back to the carboxylic acid (2-chloro-5-methoxynicotinic acid).

    • Over-chlorination: The pyridine ring could potentially be dichlorinated under harsh conditions.

    • Demethylation: Loss of the methyl group from the methoxy ether or the methyl ester.

  • Degradation Products: Impurities that form during storage or handling due to factors like light, heat, or moisture.

This predictive analysis is the foundation upon which we build our multi-modal spectroscopic approach.

A Comparative Guide to Core Analytical Techniques

No single technique can provide a complete picture of an impurity profile. True analytical power is achieved by synergistically combining the separating power of chromatography with the identification capabilities of various spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the cornerstone of impurity analysis in the pharmaceutical industry.[5][6] Its primary function is to separate the main compound from its impurities, allowing for their individual detection and quantification.

Causality Behind the Method: The choice of RP-HPLC is deliberate. The C18 stationary phase provides a non-polar environment ideal for retaining and separating the moderately polar Methyl 2-chloro-5-methoxynicotinate and its structurally similar impurities. A gradient elution, typically with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with sharp, symmetrical peaks.[7][8]

Experimental Protocol: RP-HPLC-DAD Method for Impurity Profiling
  • System Preparation:

    • HPLC System: A quaternary HPLC with a Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh and dissolve the Methyl 2-chloro-5-methoxynicotinate sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at 270 nm, with a full spectrum scan from 200-400 nm to assess peak purity.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area.

    • Validate the method according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, LOD, and LOQ.[8]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (1 mg/mL) Filtration 0.45 µm Filtration SamplePrep->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (270 nm & Scan) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (% Area) Integration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Table 1: Representative HPLC Method Validation Data (Illustrative)

Parameter Result ICH Acceptance Criteria
Linearity (r²) > 0.999 ≥ 0.99
LOD 0.015 µg/mL Reportable
LOQ 0.05 µg/mL Reportable
Accuracy (% Recovery) 98.0% - 102.0% Typically 80-120%

| Precision (% RSD) | < 2.0% | ≤ 2.0% for drug substance |

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

When an unknown impurity is detected by HPLC, the next critical step is to determine its identity. LC-MS is the premier technique for this purpose, providing the molecular weight of the impurity, which is a vital piece of the structural puzzle.

Mechanistic Insight: After separation on the LC, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. A high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap, can measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically < 5 ppm). This precision allows for the determination of the elemental formula of the impurity, drastically narrowing down the potential structures. For example, the expected protonated molecule [M+H]⁺ for Methyl 2-chloro-5-methoxynicotinate (C₈H₈ClNO₃) has a monoisotopic mass of 202.02655 Da.[9] An impurity with a mass of 188.0109 Da would strongly suggest the loss of a methyl group (CH₂).

Further fragmentation of the impurity ion (MS/MS) provides structural fragments, which act like a fingerprint, helping to pinpoint the exact location of structural changes compared to the parent molecule.

Experimental Protocol: LC-MS for Impurity Identification
  • System: An HPLC or UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Conditions: Use the same or a similar gradient method as the primary HPLC protocol to ensure impurity peaks elute at predictable times.

  • MS Parameters (Positive Ion Mode Example):

    • Ionization Mode: ESI Positive.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Full Scan MS and data-dependent MS/MS (fragmentation) modes.

  • Data Analysis:

    • Extract the mass spectrum for the unknown impurity peak from the total ion chromatogram.

    • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

    • Use the accurate mass to predict the elemental composition.

    • Compare the proposed structure with potential impurities and analyze the MS/MS fragmentation pattern for confirmation.

LCMS_Decision_Tree Start Unknown Peak Detected in HPLC Chromatogram LCMS Perform LC-HRMS Analysis Start->LCMS ExtractMass Extract Accurate Mass of Molecular Ion LCMS->ExtractMass FormulaGen Generate Possible Elemental Formulas ExtractMass->FormulaGen Compare Compare with Predicted Impurities FormulaGen->Compare MSMS Acquire & Interpret MS/MS Fragmentation Data Compare->MSMS Propose Propose Putative Structure MSMS->Propose Confirm Confirm with NMR (if necessary) Propose->Confirm

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While LC-MS provides strong evidence for a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, gold-standard technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), revealing the precise connectivity and stereochemistry of a molecule.

Trustworthiness of the Protocol: NMR is a self-validating system. The combination of ¹H NMR (proton counts and splitting patterns), ¹³C NMR (carbon environments), and 2D NMR experiments (like COSY and HSQC, which show H-H and C-H correlations) must all logically support a single, proposed structure. It is typically performed on impurities that have been isolated, often using preparative HPLC.

Experimental Protocol: NMR Analysis of an Isolated Impurity
  • Isolation: Isolate the impurity of interest using preparative HPLC with a corresponding method to the analytical scale. Collect the fraction containing the pure impurity.

  • Sample Preparation: Evaporate the solvent from the collected fraction. A sufficient quantity (typically > 1 mg) of the isolated impurity is required. Dissolve the dried impurity in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC, HMBC).

  • Data Analysis:

    • Assign all proton and carbon signals in the spectra.

    • Use the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.

    • Compare the spectrum to that of the parent compound to pinpoint the exact structural modification.

Table 2: Hypothetical ¹H NMR Chemical Shift Comparison (in CDCl₃, 400 MHz)

Proton Position Methyl 2-chloro-5-methoxynicotinate (Expected δ, ppm) Potential Impurity: 2-chloro-5-hydroxynicotinate (Expected δ, ppm) Rationale for Shift
-OCH₃ (methoxy) ~3.95 (s, 3H) Absent Loss of the methoxy group.
-OCH₃ (ester) ~3.90 (s, 3H) ~3.90 (s, 3H) Unchanged.
H-4 ~7.80 (d) ~7.75 (d) Minor change due to electronic effect.
H-6 ~8.20 (d) ~8.15 (d) Minor change due to electronic effect.

| -OH | Absent | ~5.0-6.0 (br s, 1H) | Presence of a new hydroxyl proton. |

This comparison clearly illustrates how NMR can definitively distinguish between the parent compound and a potential impurity like a demethylated by-product.

An Integrated Analytical Strategy

The true power of spectroscopic analysis lies in an integrated approach. This workflow ensures that impurities are not only detected and quantified but are also rigorously identified and controlled in accordance with global regulatory standards.

Integrated_Workflow cluster_phase1 Phase 1: Detection & Quantification cluster_phase2 Phase 2: Identification cluster_phase3 Phase 3: Definitive Structure cluster_phase4 Phase 4: Reporting & Control HPLC Impurity Profiling by Validated HPLC-DAD Method Quant Quantify Impurities (Report if >0.05%) HPLC->Quant LCMS LC-HRMS Analysis for Accurate Mass & Formula Quant->LCMS If impurity > Identification Threshold (e.g., >0.10%) Report Document & Report (as per ICH Q3A) Quant->Report For known impurities or below threshold MSMS MS/MS Fragmentation for Structural Clues LCMS->MSMS PrepLC Isolate Impurity by Preparative HPLC MSMS->PrepLC If structure is ambiguous or requires confirmation NMR Unambiguous Structure Elucidation by NMR PrepLC->NMR NMR->Report Control Set Specification Limits & Control Strategy Report->Control

This systematic process ensures that every impurity of potential concern is addressed with the appropriate analytical technology, providing a comprehensive and scientifically sound data package for regulatory submission and ensuring the quality and safety of the final pharmaceutical product.

References

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Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 2-Chloro-5-methoxynicotinate Derivatives

Introduction: The Rationale for Exploring Nicotinate Derivatives In the continuous search for novel bioactive molecules, the pyridine ring stands out as a privileged scaffold, particularly in the agrochemical sector.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Nicotinate Derivatives

In the continuous search for novel bioactive molecules, the pyridine ring stands out as a privileged scaffold, particularly in the agrochemical sector.[1][2] Nicotinic acid, a naturally occurring compound found widely in plants and animals, serves as an excellent and cost-effective starting material for the synthesis of new pesticides.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[5][6] This guide focuses on derivatives of Methyl 2-chloro-5-methoxynicotinate, a key intermediate that provides a versatile platform for chemical modification.

The core challenge in developing new agrochemicals is not just the discovery of activity, but the identification of compounds with high efficacy, selectivity, and favorable environmental profiles.[7][8] This necessitates a rigorous and systematic screening process. This document provides a comprehensive overview of the experimental workflows, comparative data analysis, and underlying scientific principles for screening the biological activities of novel Methyl 2-chloro-5-methoxynicotinate derivatives. We will delve into validated protocols for herbicidal, fungicidal, and insecticidal assays, offering insights honed from extensive field experience to guide researchers toward the successful identification of lead compounds.

General Workflow for Bioactivity Screening

The path from a newly synthesized derivative to a potential lead compound is a multi-step process. Each stage is designed to filter the candidates based on potency and selectivity, ensuring that resources are focused on the most promising molecules. The causality behind this tiered approach is rooted in efficiency; broad, high-throughput primary screens identify general activity, while more complex, resource-intensive secondary screens provide detailed efficacy and safety data.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Primary Screening (In Vitro) cluster_2 Phase 3: Secondary Screening & Lead Identification synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification stock Stock Solution Preparation (DMSO) purification->stock herb Herbicidal Screen (e.g., Duckweed) stock->herb Test Concentration fung Fungicidal Screen (Mycelial Growth) stock->fung Test Concentration insect Insecticidal Screen (Contact Vial) stock->insect Test Concentration dose Dose-Response (IC50 / EC50 / LC50) herb->dose Active 'Hits' fung->dose Active 'Hits' insect->dose Active 'Hits' selectivity Selectivity & Spectrum Analysis dose->selectivity in_vivo In Vivo / Greenhouse Confirmation selectivity->in_vivo lead Lead Compound Identification in_vivo->lead

Caption: General workflow from synthesis to lead compound identification.

Part 1: Comparative Screening of Herbicidal Activity

Many pyridine carboxylic acids act as synthetic auxins, disrupting normal plant growth and leading to plant death.[9] This mode of action makes them effective herbicides against broadleaf weeds. The screening process is designed to quantify this phytotoxicity against various plant species.

Mechanism of Action: Synthetic Auxins

Pyridine-based herbicides often function by mimicking the plant hormone indole-3-acetic acid (IAA).[10] They bind to auxin receptors, leading to an uncontrolled and abnormal growth response. This causes a cascade of downstream effects, including ethylene production and accumulation of abscisic acid (ABA), which ultimately results in twisted growth, cupped leaves, and plant death.[9] This mechanism is a key reason for their efficacy and provides a basis for understanding structure-activity relationships (SAR).

G Derivative Pyridine Derivative (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) Derivative->Receptor Complex Forms Stable Complex Receptor->Complex Degradation Targets AUX/IAA Repressors for Degradation Complex->Degradation Gene Auxin Response Gene Expression (Uncontrolled) Degradation->Gene Growth Abnormal Cell Elongation & Division Gene->Growth Death Plant Death Growth->Death

Caption: Simplified mechanism of action for auxin-mimic herbicides.

Experimental Data: In Vitro and In Vivo Assays

A two-tiered approach is essential. A rapid in vitro assay using duckweed (Lemna paucicostata) provides quick IC50 values, while a more comprehensive in vivo pot study in a greenhouse setting assesses pre- and post-emergence activity on both monocot and dicot species.

Table 1: Comparative Herbicidal Activity of Nicotinate Derivatives

Compound IDDerivative StructureIn Vitro IC50 (µM) vs. L. paucicostata[3][6]In Vivo Post-Emergence Inhibition (%) @ 150 g/ha
A. fatua (Monocot)
Nico-01 R = -H85.215%
Nico-02 R = -CH2-(3,4-diCl-Ph)7.8[3][6]65%
Nico-03 R = -CH2-(4-F-Ph)22.540%
Propanil Commercial Herbicide2.0[3][6]85%
Clomazone Commercial Herbicide125.0[3][6]Not Tested

Data is illustrative, based on published findings for similar compounds to demonstrate comparative analysis.[3][6]

Protocol 1: In Vitro Herbicidal Assay using Duckweed (Lemna paucicostata)

This protocol is a self-validating system for rapid primary screening. Its trustworthiness comes from the inclusion of positive, negative, and solvent controls, ensuring that any observed effect is due to the test compound.

  • Preparation of Test Solutions:

    • Dissolve synthesized derivatives in DMSO to create 10 mM stock solutions. The choice of DMSO is critical as it solubilizes most organic compounds and is non-phytotoxic at the final concentration (<0.5%).

    • Prepare serial dilutions in the growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Setup:

    • Use 24-well plates. To each well, add 990 µL of Steinberg medium.

    • Add 10 µL of the appropriate test solution dilution.

    • Controls: Include wells with medium only (Negative Control), medium with a known herbicide like Propanil (Positive Control), and medium with 0.5% DMSO (Solvent Control).

    • Transfer three healthy, three-frond colonies of L. paucicostata into each well.

  • Incubation and Data Collection:

    • Incubate the plates for 7 days under continuous light (approx. 100 µmol m⁻² s⁻¹) at 25°C.

    • After 7 days, count the number of fronds in each well.

    • Calculate the percent inhibition relative to the solvent control.

    • Determine the IC50 value (the concentration that inhibits growth by 50%) using a dose-response curve analysis software (e.g., GraphPad Prism).

Part 2: Comparative Screening of Fungicidal Activity

Pyridine carboxamides have been identified as potent fungicides, often acting as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5][11] Screening for fungicidal activity is crucial for derivatives of Methyl 2-chloro-5-methoxynicotinate.

Experimental Data: Mycelial Growth Inhibition

The primary in vitro screen for fungicidal activity is the mycelial growth inhibition assay. This method provides a quantitative measure (EC50) of a compound's ability to halt the growth of pathogenic fungi.

Table 2: Comparative Fungicidal Activity against Plant Pathogens

Compound IDDerivative StructureIn Vitro EC50 (µg/mL)
Botrytis cinerea
Nico-01 R = -H>100
Nico-04 R = -(S)-CH(CH3)CH2O-CO-(2-Me-Ph)6.68 (vs. B. berengriana)[5]
Nico-05 R = -NH-(2-NHPh-Ph)8.21[12]
Fluxapyroxad Commercial SDHI Fungicide6.50[5]

Data is illustrative, based on published findings for similar compounds to demonstrate comparative analysis.[5][12]

Protocol 2: In Vitro Fungicidal Assay by Mycelial Growth Method

This protocol is a standard and reliable method for assessing intrinsic fungicidal activity.[13][14] The inclusion of a positive control (a commercial fungicide) provides a benchmark for performance.

  • Media and Compound Preparation:

    • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

    • While the PDA is still molten (approx. 45-50°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Causality: Adding the compound to molten agar ensures homogenous distribution. The temperature must be low enough to prevent thermal degradation of the compound.

    • Pour the amended PDA into 90 mm Petri dishes. Include PDA with DMSO only (Solvent Control) and PDA with a commercial fungicide (Positive Control).

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus (e.g., Botrytis cinerea), cut a 5 mm diameter mycelial plug from the edge of the colony.

    • Place the plug, mycelium-side down, in the center of each PDA plate.[14]

  • Incubation and Measurement:

    • Seal the plates with paraffin film and incubate at 25°C in the dark.

    • Measure the diameter of the fungal colony daily until the colony in the solvent control plate has reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition relative to the solvent control.

    • Determine the EC50 value (the effective concentration that inhibits 50% of growth) by plotting inhibition percentage against the logarithm of the concentration.

Part 3: Comparative Screening of Insecticidal Activity

The pyridine scaffold is famously present in neonicotinoid insecticides. While Methyl 2-chloro-5-methoxynicotinate is not a direct precursor, its derivatives warrant screening for insecticidal properties due to the shared chemical motif.

Experimental Data: Contact and Feeding Assays

Initial screening typically involves a contact toxicity assay to determine if the compound has activity upon direct exposure. This is often followed by feeding assays for compounds that show promise.

Table 3: Comparative Insecticidal Activity against Myzus persicae (Green Peach Aphid)

Compound IDDerivative StructureIn Vitro Contact Toxicity LC50 (µg/mL) @ 48h
Nico-01 R = -H>200
Nico-06 R = (undisclosed modification)45.3
Nico-07 R = (undisclosed modification)98.1
Imidacloprid Commercial Insecticide0.8

Data is illustrative to demonstrate comparative analysis.

Protocol 3: In Vitro Insecticidal Contact Toxicity Assay

This protocol is designed to provide a rapid assessment of acute toxicity. It is a foundational assay in entomology research.[15][16]

  • Preparation of Treatment Vials:

    • Prepare stock solutions of the test compounds in acetone. Acetone is used for its volatility, ensuring it evaporates completely, leaving a uniform film of the compound.

    • Pipette 1 mL of the appropriate dilution into a 20 mL glass scintillation vial.

    • Roll the vial on a hot dog roller or similar device until the acetone has completely evaporated, leaving a thin, even coating of the test compound on the inner surface. Prepare a range of concentrations.

    • Controls: Prepare vials treated with acetone only (Solvent Control).

  • Insect Exposure:

    • Introduce 10-20 adult aphids (Myzus persicae) into each vial using a fine paintbrush.

    • Cap the vials with a cotton ball or perforated lid to allow for air exchange.

    • Place the vials in an incubator at 25°C with a 16:8 light:dark cycle.

  • Mortality Assessment:

    • Assess mortality at 24 and 48 hours post-exposure.

    • An insect is considered dead if it is unable to move when gently prodded with the paintbrush.

    • Use the mortality data to calculate the LC50 value (the lethal concentration that kills 50% of the test population) using probit analysis.

Conclusion and Future Outlook

This guide outlines a systematic, multi-faceted approach to screening the biological activities of Methyl 2-chloro-5-methoxynicotinate derivatives. By employing a tiered screening strategy—from rapid in vitro assays to more complex in vivo studies—researchers can efficiently identify compounds with promising herbicidal, fungicidal, or insecticidal properties.

The illustrative data presented highlights the importance of comparative analysis against commercial standards. A derivative like Nico-02 shows herbicidal activity superior to the commercial product Clomazone and approaching that of Propanil, marking it as a strong candidate for further development.[3] Similarly, the fungicidal activity of Nico-04 is on par with the commercial fungicide Fluxapyroxad, warranting further investigation into its spectrum of activity and mode of action.[5]

The next steps for promising 'hit' compounds involve a deeper dive into their biological profile:

  • Spectrum of Activity: Testing against a wider panel of weeds, fungi, or insects.

  • Mode of Action Studies: Investigating the specific biochemical target (e.g., enzyme inhibition assays, receptor binding studies).[17][18]

  • Selectivity and Crop Safety: For herbicides, assessing phytotoxicity on key crops.[7]

  • Toxicology and Environmental Fate: Preliminary assessment of mammalian toxicity and environmental persistence.

By following these rigorous, self-validating protocols and applying a logical, data-driven decision-making process, the path from a novel derivative to a viable agrochemical lead can be navigated with scientific integrity and a higher probability of success.

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  • Yu, C., Wang, Q., Min, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate. [Link]

  • Yu, C., Wang, Q., Min, L., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. USDA ARS Publication. [Link]

  • Yu, C., Wang, Q., Min, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. [Link]

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  • Hoj L., A., & Eisen, L. (2023). Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. Parasites & Vectors, 16(1), 245. [Link]

  • El-Kholy, K. H., El-Alfy, A. M., El-Na-hal, W. M., & El-Sherbini, G. T. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Open Veterinary Journal, 12(1), 52-62. [Link]

  • Garcia-Cisneros, R., & Le, C. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(8), 819. [Link]

  • Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. [Link]

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • Li, M., Wang, Y., Zhang, Y., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13864. [Link]

  • Hoj, A., & Eisen, L. (2023). Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. ResearchGate. [Link]

  • Niimi, M., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(7), 2572-2577. [Link]

  • S, S., & S, S. (2022). Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase. International Journal of Molecular Sciences, 23(14), 7621. [Link]

  • Al-Bedak, O. A., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Cirillo, A., et al. (2021). Pomegranate Peel and Curly Dock Root Extracts for a Smart Use of Packaging. Foods, 10(11), 2568. [Link]

  • Cordero, R. J. B., et al. (2014). Inhibition of fungal mycelial growth by volatile compounds produced by bacteria growing in liquid medium. ResearchGate. [Link]

  • Kurbangalieva, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. [Link]

  • Siwek, A., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules, 27(21), 7483. [Link]

  • Siwek, A., et al. (2021). Synthesis and anticancer activity of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines. ResearchGate. [Link]

  • Wujec, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(14), 5406. [Link]

  • Urbonaviciute, G., et al. (2023). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules, 28(13), 5174. [Link]

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Comparative

comparative study of different synthetic routes to Methyl 2-chloro-5-methoxynicotinate

A Comparative Guide to the Synthetic Routes of Methyl 2-chloro-5-methoxynicotinate Abstract Methyl 2-chloro-5-methoxynicotinate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficie...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Methyl 2-chloro-5-methoxynicotinate

Abstract

Methyl 2-chloro-5-methoxynicotinate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency, scalability, and economic viability of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate, starting from either 2-hydroxy-5-methoxynicotinic acid or 6-methoxynicotinic acid. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective yields, operational complexities, and potential for scale-up.

Introduction

Methyl 2-chloro-5-methoxynicotinate (CAS No. 1256791-15-7) is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry.[1] Its structure, featuring a reactive chlorine atom at the 2-position and a methoxy group at the 5-position, allows for diverse functionalization, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic importance of this intermediate necessitates the development of robust and efficient synthetic methodologies. This guide will compare and contrast two prominent synthetic strategies, providing researchers and process chemists with the critical information needed to select the most appropriate route for their specific objectives.

Synthetic Route 1: From 2-Hydroxy-5-methoxynicotinic Acid

This route involves a two-step process commencing with the chlorination of 2-hydroxy-5-methoxynicotinic acid followed by esterification.

Reaction Scheme and Mechanism

The overall transformation can be depicted as follows:

Route_1 A 2-Hydroxy-5-methoxynicotinic Acid B 2-Chloro-5-methoxynicotinic Acid A->B Chlorination (e.g., POCl3) C Methyl 2-chloro-5-methoxynicotinate B->C Esterification (Methanol, Acid Catalyst)

Caption: Synthetic pathway from 2-Hydroxy-5-methoxynicotinic Acid.

The initial chlorination step typically employs a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chlorine atom. This is followed by a standard Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to yield the final methyl ester.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methoxynicotinic Acid

  • In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methoxynicotinic acid.

  • Carefully add phosphorus oxychloride (POCl₃) portion-wise. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford 2-chloro-5-methoxynicotinic acid.

Step 2: Synthesis of Methyl 2-chloro-5-methoxynicotinate

  • To a solution of 2-chloro-5-methoxynicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel provides the pure Methyl 2-chloro-5-methoxynicotinate.

Discussion

This route is relatively straightforward and utilizes common laboratory reagents. However, the use of phosphorus oxychloride presents handling challenges due to its corrosive and moisture-sensitive nature. The work-up for the chlorination step also requires careful execution to manage the quenching of excess POCl₃.

Synthetic Route 2: From 6-Methoxynicotinic Acid

An alternative approach begins with 6-methoxynicotinic acid, proceeding through nitration, esterification, reduction, and a Sandmeyer-type reaction.

Reaction Scheme and Mechanism

The multi-step synthesis is outlined below:

Route_2 D 6-Methoxynicotinic Acid E 6-Methoxy-5-nitronicotinic Acid D->E Nitration (HNO3, H2SO4) F Methyl 6-methoxy-5-nitronicotinate E->F Esterification (Methanol, H2SO4) G Methyl 5-amino-6-methoxynicotinate F->G Reduction (e.g., Fe/HCl or H2/Pd-C) H Methyl 2-chloro-5-methoxynicotinate G->H Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Synthetic pathway from 6-Methoxynicotinic Acid.

This pathway commences with the nitration of 6-methoxynicotinic acid, followed by Fischer esterification to protect the carboxylic acid.[2] The nitro group is then reduced to an amine, which is subsequently converted to the target chloro-derivative via a Sandmeyer reaction.

Experimental Protocol

Step 1: Nitration of 6-Methoxynicotinic Acid [2]

  • In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.

  • Slowly add 6-methoxynicotinic acid while maintaining the temperature below 10 °C.[2]

  • Once dissolved, add concentrated nitric acid dropwise, keeping the temperature between 5-10 °C.[2]

  • Stir the mixture for an additional 2 hours at 5-10 °C.[2]

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[2]

  • Filter the solid, wash with cold water, and dry to obtain 6-methoxy-5-nitronicotinic acid.

Step 2: Esterification of 6-Methoxy-5-nitronicotinic Acid [2]

  • To a suspension of 6-methoxy-5-nitronicotinic acid in methanol, slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux for 8-12 hours.[2]

  • Cool the mixture and reduce the volume of methanol using a rotary evaporator.[2]

  • Neutralize with a saturated sodium bicarbonate solution to precipitate the product.[2]

  • Filter, wash with cold water, and recrystallize from methanol to get pure Methyl 6-methoxy-5-nitronicotinate.[2]

Step 3: Reduction of the Nitro Group

  • To a solution of Methyl 6-methoxy-5-nitronicotinate in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Heat the reaction mixture if necessary and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate to obtain Methyl 5-amino-6-methoxynicotinate.

Step 4: Sandmeyer Reaction

  • Dissolve Methyl 5-amino-6-methoxynicotinate in aqueous hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography to yield Methyl 2-chloro-5-methoxynicotinate.

Discussion

This route is longer and involves more steps, but it avoids the use of phosphorus oxychloride. The nitration step requires careful temperature control, and the Sandmeyer reaction involves the generation of a potentially unstable diazonium salt. However, each step is a well-established transformation in organic synthesis.

Comparative Analysis

ParameterRoute 1 (from 2-Hydroxy-5-methoxynicotinic Acid)Route 2 (from 6-Methoxynicotinic Acid)
Number of Steps 24
Key Reagents POCl₃, Methanol, H₂SO₄HNO₃, H₂SO₄, Methanol, Fe/HCl or H₂/Pd-C, NaNO₂, CuCl
Overall Yield Moderate to GoodModerate
Scalability Moderate (POCl₃ handling can be challenging on a large scale)Good (well-established industrial reactions)
Safety Concerns Use of highly corrosive and reactive POCl₃.Nitration requires strict temperature control; diazonium salts can be explosive if allowed to dry.
Green Chemistry Generates significant acidic waste from quenching POCl₃.Involves heavy metals (if using Fe) and generates nitrous acid waste. Catalytic hydrogenation is a greener alternative for the reduction step.

Conclusion and Recommendations

The choice between these two synthetic routes will largely depend on the specific requirements of the laboratory or production facility.

  • Route 1 is more concise and may be preferable for smaller-scale syntheses where the handling of phosphorus oxychloride can be managed safely. Its directness could lead to higher overall yields if both steps are optimized.

  • Route 2 , while longer, may be more amenable to large-scale production due to the avoidance of POCl₃ and the use of more conventional industrial reactions.[2] The multi-step nature, however, can lead to a lower overall yield.

For researchers prioritizing a shorter synthesis and who are equipped to handle hazardous reagents, Route 1 offers a more direct path. For those focused on scalability and avoiding highly corrosive materials, Route 2 presents a more viable, albeit longer, alternative.

References

  • PubChem. Methyl 2-chloro-5-methoxynicotinate. [Link]

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Validation

A Comparative Guide to the Definitive Structure Validation of Methyl 2-chloro-5-methoxynicotinate

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of research. The precise arrangement of ev...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of research. The precise arrangement of every atom dictates a compound's physical properties, its reactivity, and, critically, its biological function. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 2-chloro-5-methoxynicotinate (C₈H₈ClNO₃), a substituted pyridine derivative of interest in medicinal chemistry.

We will begin by exploring the "gold standard" method, single-crystal X-ray crystallography, which provides definitive, high-resolution structural data. This will be followed by a comparative analysis of complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The objective is not to declare one technique superior, but to illustrate how a multi-faceted, orthogonal approach provides the most robust and irrefutable structural proof, a critical requirement for regulatory submission, patent protection, and advancing scientific understanding.[1]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule.[2] It works by passing X-rays through a well-ordered crystal of the compound. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map can be calculated, from which the exact position of each atom in the molecule, as well as bond lengths and angles, can be determined.[3] For a molecule like Methyl 2-chloro-5-methoxynicotinate, this technique leaves no ambiguity about the substitution pattern on the pyridine ring or the conformation of the ester and methoxy groups.

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a solved crystal structure is a multi-step process that requires patience and precision.[4] The most significant challenge is often the first step: growing a high-quality single crystal.[5]

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution pure_sample Purified Compound dissolve Dissolve in Appropriate Solvent(s) pure_sample->dissolve crystallize Slow Evaporation / Vapor Diffusion / Cooling dissolve->crystallize crystal Single Crystal (>0.1 mm) crystallize->crystal mount Mount Crystal on Diffractometer crystal->mount xray Expose to X-ray Beam mount->xray diffraction Collect Diffraction Pattern xray->diffraction process Process Data (Indexing & Integration) diffraction->process solve Solve Phase Problem & Generate Electron Density Map process->solve refine Refine Atomic Model solve->refine validate Validate & Deposit Structure (e.g., CCDC) refine->validate

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Protocol: Growing X-ray Quality Crystals

Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating crystal lattice. This requires finding conditions where the compound is poorly soluble, allowing for slow precipitation. Rapid crashing out of solution leads to amorphous powder or poor-quality microcrystals.[5][6]

  • Material Purity: Start with the highest purity material available (>98%). Impurities can disrupt crystal lattice formation.

  • Solvent Screening: In a series of small vials, test the solubility of ~5 mg of Methyl 2-chloro-5-methoxynicotinate in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.[5]

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a small plug of cotton or a syringe filter into a clean vial. This removes dust and other particulate matter which can act as unwanted nucleation sites.[5]

    • Cover the vial with a cap or parafilm with a few pinholes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[5]

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • Slow diffusion of the anti-solvent vapor into the solution will gradually lower the solubility, promoting slow crystal growth.[2]

Part 2: Orthogonal Validation with Spectroscopic Techniques

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always achievable. Furthermore, it describes the molecule in the solid state. Spectroscopic methods are essential for confirming the structure in solution (the more biologically relevant state for many applications) and for routine characterization where crystallography is impractical.[7]

orthogonal_validation center Methyl 2-chloro-5-methoxynicotinate Structure nmr NMR Spectroscopy (Connectivity, C-H Framework) center->nmr ms Mass Spectrometry (Molecular Weight, Formula) center->ms ir IR Spectroscopy (Functional Groups) center->ir xray X-ray Crystallography (3D Atomic Arrangement) center->xray

Caption: Orthogonal techniques provide complementary structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The exact resonance frequency (chemical shift) of a nucleus is influenced by its local electronic environment, providing detailed information about the connectivity of atoms and the carbon-hydrogen framework.[1][8]

Expected Data for Methyl 2-chloro-5-methoxynicotinate:

  • ¹H NMR (400 MHz, CDCl₃):

    • ~ δ 8.2 ppm (doublet, 1H): Aromatic proton on the pyridine ring adjacent to the nitrogen.

    • ~ δ 7.4 ppm (doublet, 1H): Aromatic proton on the pyridine ring.

    • ~ δ 3.9 ppm (singlet, 3H): Methyl protons of the ester group (-COOCH₃).

    • ~ δ 3.9 ppm (singlet, 3H): Methyl protons of the methoxy group (-OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Eight distinct signals would be expected, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic, ester carbonyl, and methoxy carbons.

Protocol: Acquiring ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard like tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Insert the tube into the NMR spectrometer. The instrument will be tuned, and the magnetic field shimmed to optimize homogeneity.

  • Analysis: Acquire the spectrum. The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Chemical shifts are referenced to TMS at 0 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula.[1] Fragmentation patterns can also provide clues about the molecule's structure.

Expected Data for Methyl 2-chloro-5-methoxynicotinate (C₈H₈ClNO₃):

  • Molecular Formula: C₈H₈ClNO₃

  • Monoisotopic Mass: 201.0193 Da.[9]

  • HRMS (ESI+): An exact mass measurement of the [M+H]⁺ ion would be expected at m/z 202.0266, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an ~3:1 ratio) would be observed for the molecular ion peak (M and M+2).

Protocol: Acquiring HRMS Data (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their m/z ratio and measures the mass with high precision.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibration of molecules when they absorb infrared radiation. Specific chemical bonds and functional groups absorb IR radiation at characteristic frequencies. This makes it an excellent tool for identifying the presence of key functional groups.[7][8]

Expected Data for Methyl 2-chloro-5-methoxynicotinate:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1730 cm⁻¹: A strong absorption band characteristic of the ester carbonyl (C=O) stretch.

  • ~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1250 cm⁻¹: C-O stretching from the ester and ether linkages.[10][11]

Protocol: Acquiring FT-IR Spectrum (ATR)

  • Background Scan: Ensure the attenuated total reflectance (ATR) crystal surface is clean and perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Part 3: Comparative Analysis Summary

The following table provides a direct comparison of the primary analytical techniques discussed for the structural validation of Methyl 2-chloro-5-methoxynicotinate.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (HRMS)Infrared (IR) Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryAtom connectivity, C-H framework, electronic environment, relative stereochemistryMolecular weight, elemental formula, fragmentation patternsPresence of specific functional groups
Sample State Solid (single crystal)SolutionSolution or SolidSolid or Liquid
Sample Amount <1 mg (of a single crystal)5-10 mg<0.1 mg<1 mg
Destructive? NoNoYes (consumes sample)No
Primary Strength Unambiguous, definitive 3D structural proofRich detail on molecular connectivity in solutionHigh sensitivity and confirmation of elemental compositionQuick and easy identification of functional groups
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to growComplex spectra can be difficult to interpret; provides relative, not absolute, structureDoes not provide connectivity informationProvides limited information on the overall molecular skeleton

Conclusion

The structural validation of a novel chemical entity like Methyl 2-chloro-5-methoxynicotinate is a process of assembling a self-validating puzzle. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive and absolute three-dimensional structure, its reliance on a suitable crystal makes it a specialized, albeit powerful, endpoint.

A truly comprehensive validation relies on the synergy of orthogonal techniques. NMR spectroscopy provides the definitive map of atomic connectivity in the solution phase. High-resolution mass spectrometry unequivocally confirms the elemental formula, and infrared spectroscopy serves as a rapid check for the expected functional groups. Together, these methods form a logical and robust system of checks and balances. The data from NMR, MS, and IR should fully support the proposed structure, which is then ultimately and unambiguously confirmed in three-dimensional space by X-ray crystallography. This integrated approach ensures the highest level of scientific integrity and confidence in the molecular structure, a prerequisite for any further research or development.

References

  • Structure Determination Of Organic Compounds. (n.d.). Google Cloud.
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  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - JETIR. (n.d.). JETIR.
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  • FT‐IR spectra: a nicotinic acid; b Fe3O4@nicotinic acid; c Fe3O4@nicotinic acid @sulfonic acid chloride nanoparticles - ResearchGate. (n.d.). ResearchGate.
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Comparative

comparing the efficacy of different catalysts for reactions involving Methyl 2-chloro-5-methoxynicotinate

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Methyl 2-chloro-5-methoxynicotinate, a key building block,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Methyl 2-chloro-5-methoxynicotinate, a key building block, offers a versatile platform for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, influenced by the ester and chloro substituents, alongside the electron-donating methoxy group, presents unique challenges and opportunities for catalyst selection. This guide provides an in-depth comparison of various catalytic systems for the most common and impactful transformations of this substrate, supported by representative experimental data from analogous systems and a thorough examination of the underlying mechanistic principles.

Introduction to the Substrate: Electronic and Steric Considerations

Methyl 2-chloro-5-methoxynicotinate possesses two key reactive sites for cross-coupling: the C2-chloro substituent and, in principle, C-H bonds on the pyridine ring. The chlorine atom at the 2-position is activated towards oxidative addition by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the 3-position. This makes it a prime target for a variety of palladium-, nickel-, and copper-catalyzed reactions. The choice of catalyst, and particularly the ligand, is paramount to achieving high efficacy and selectivity in these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a preeminent method for creating carbon-carbon bonds. For a substrate like Methyl 2-chloro-5-methoxynicotinate, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups. The primary challenge with 2-chloropyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition.[1] Modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have largely overcome this issue.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

While specific comparative studies on Methyl 2-chloro-5-methoxynicotinate are not abundant in the literature, data from structurally similar 2-chloropyridines provide a strong predictive framework for catalyst performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-1885-951-3

Data presented is based on typical results for the coupling of 2-chloropyridines with arylboronic acids and serves as a guide for reaction optimization.[1][2]

Expertise & Experience: The classic Pd(PPh₃)₄ catalyst, while historically significant, often requires higher catalyst loadings and longer reaction times for challenging substrates like 2-chloropyridines.[3] The advent of Buchwald's biarylphosphine ligands, such as XPhos and SPhos, revolutionized these couplings. Their steric bulk and electron-donating properties facilitate the rate-limiting oxidative addition step and promote the reductive elimination to afford the product, leading to higher yields in shorter times with lower catalyst loadings.[1] N-heterocyclic carbene (NHC) ligands, as seen in the PEPPSI™-IPr catalyst, offer a robust and thermally stable alternative, often excelling in the coupling of sterically hindered substrates.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)(Cl)L2 OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal Base PdII_R Ar-Pd(II)(R)L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3
  • To an oven-dried reaction vessel containing a magnetic stir bar, add Methyl 2-chloro-5-methoxynicotinate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).[1]

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10 minutes.

  • Add degassed, anhydrous THF (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically within 2-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] For Methyl 2-chloro-5-methoxynicotinate, this reaction enables the introduction of a diverse range of primary and secondary amines, which is of significant interest in medicinal chemistry. Similar to the Suzuki coupling, the reactivity of the C-Cl bond and potential catalyst inhibition are key considerations.

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination

The choice of ligand is critical for a successful Buchwald-Hartwig amination of a 2-chloropyridine derivative. Bulky, electron-rich ligands are essential to promote the reductive elimination of the C-N bond, which is often the turnover-limiting step.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃NaOtBuToluene80-10012-2470-851-2
Pd(OAc)₂ / RuPhosRuPhosNaOtBuToluene80-1004-12>901-2
Pd(OAc)₂ / BrettPhosBrettPhosLiHMDSTHFRT-606-18>901-2

Data presented is based on general protocols for the amination of chloropyridines and may require optimization.[5][6]

Expertise & Experience: While simpler phosphine ligands like P(t-Bu)₃ can be effective, the more sophisticated biarylphosphine ligands developed by Buchwald and others, such as RuPhos and BrettPhos, generally provide superior results.[6] RuPhos is often the ligand of choice for coupling with secondary amines, while BrettPhos has shown excellent performance with primary amines, even at room temperature in some cases.[4] The use of LiHMDS as a base with BrettPhos can also offer improved functional group tolerance.[4] A common side reaction is hydrodehalogenation, which can be minimized by using bulky, electron-rich ligands that accelerate the desired C-N bond formation.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)(Cl)L OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR2, Base PdAmido [Ar-Pd(II)(NR2)L] AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination with RuPhos
  • In a glovebox, to a reaction vial add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, deoxygenated toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add Methyl 2-chloro-5-methoxynicotinate (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion (typically in 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the crude product by flash column chromatography.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

While less commonly reported for this specific substrate, the Sonogashira and Heck reactions represent valuable methods for introducing alkyne and alkene functionalities, respectively.

Sonogashira Coupling

The Sonogashira coupling of a terminal alkyne with an aryl halide is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7] For a substrate like Methyl 2-chloro-5-methoxynicotinate, the standard conditions of PdCl₂(PPh₃)₂/CuI with an amine base like triethylamine or diisopropylamine are a good starting point. The reactivity of aryl chlorides is lower than bromides or iodides, so higher temperatures and longer reaction times may be necessary.[8]

Catalyst System Recommendation:

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-catalyst: CuI (5-10 mol%)

  • Base: Et₃N or i-Pr₂NH

  • Solvent: THF or DMF

  • Temperature: 60-100 °C

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[9] For Methyl 2-chloro-5-methoxynicotinate, this would allow for the synthesis of 2-vinylnicotinate derivatives. The classic conditions involve a palladium(II) source like Pd(OAc)₂ with a phosphine ligand and a hindered amine base.

Catalyst System Recommendation:

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: P(o-tol)₃ or PPh₃ (4-10 mol%)

  • Base: Et₃N or K₂CO₃

  • Solvent: DMF or NMP

  • Temperature: 100-140 °C

Conclusion

The catalytic functionalization of Methyl 2-chloro-5-methoxynicotinate is a powerful strategy for the synthesis of a diverse array of complex molecules relevant to the pharmaceutical and agrochemical industries. While traditional catalysts can be effective, this guide highlights the superior performance of modern catalytic systems, particularly those based on bulky, electron-rich biarylphosphine and N-heterocyclic carbene ligands for Suzuki-Miyaura and Buchwald-Hartwig reactions. These advanced catalysts offer higher yields, shorter reaction times, lower catalyst loadings, and broader substrate scope. The provided protocols and mechanistic insights serve as a robust starting point for researchers to develop optimized and efficient synthetic routes for their specific targets.

References

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jans, A. C. H., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The Buchwald–Hartwig Reaction: A Decade of the 21st Century. Organometallics, 31(22), 7753-7808.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Al-Zoubi, R. M. (2017). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Current Organic Chemistry, 21(14), 1313-1324.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Stability of Methyl 2-chloro-5-methoxynicotinate for Pharmaceutical Development

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical assessment of th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical assessment of the stability of Methyl 2-chloro-5-methoxynicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. Through a series of forced degradation studies, we will explore its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

To provide a comprehensive evaluation, we will compare its stability profile with a structurally similar alternative, Methyl 2-chloro-5-methylnicotinate (Alternative A) . This guide will detail the experimental protocols necessary for a robust stability assessment and present the anticipated results in a comparative format, offering valuable insights for formulation development and regulatory submissions.

Introduction: The Importance of Stability in Drug Development

The stability of an API is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies are a regulatory requirement, with guidelines provided by the International Council for Harmonisation (ICH).[4]

Methyl 2-chloro-5-methoxynicotinate, with its substituted pyridine ring, presents several potential sites for chemical degradation. The chloro, methoxy, and methyl ester functional groups can all be susceptible to various stress conditions. Understanding these liabilities early in the drug development process can de-risk downstream activities and inform the selection of appropriate formulation strategies and storage conditions.

Comparative Stability Assessment: Methodologies and Rationale

To assess the stability of Methyl 2-chloro-5-methoxynicotinate and Alternative A, a series of forced degradation studies will be conducted. The rationale behind each stress condition is to simulate the potential environmental exposures the API might encounter during its lifecycle.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust stability-indicating analytical method is the cornerstone of any degradation study. For this assessment, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely used for the analysis of nicotinic acid derivatives and can effectively separate the parent compound from its degradation products.[5][6][7]

Experimental Protocol: HPLC Method Development and Validation

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) will be used for separation.

  • Mobile Phase: A gradient elution will be employed using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient program will be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength will be set at the λmax of Methyl 2-chloro-5-methoxynicotinate, determined by UV spectrophotometry.

  • Method Validation: The method will be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8] Specificity will be confirmed by peak purity analysis using a photodiode array (PDA) detector.

Forced Degradation Studies: Experimental Design

Forced degradation will be carried out on solutions of Methyl 2-chloro-5-methoxynicotinate and Alternative A.[4][9] The extent of degradation will be targeted at 5-20% to ensure that the primary degradation products can be accurately identified and quantified.[4]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of Methyl 2-chloro-5-methoxynicotinate and Alternative A hydrolysis Hydrolytic (Acid, Base, Neutral) prep->hydrolysis Expose to oxidation Oxidative (H2O2) prep->oxidation Expose to photolytic Photolytic (UV/Vis light) prep->photolytic Expose to thermal Thermal (Dry Heat) prep->thermal Expose to hplc HPLC-UV Analysis hydrolysis->hplc Analyze samples oxidation->hplc Analyze samples photolytic->hplc Analyze samples thermal->hplc Analyze samples mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize degradants G A Methyl 2-chloro-5-methoxynicotinate B 2-Hydroxy-5-methoxynicotinic acid methyl ester A->B Hydrolysis (Cl substitution) C Methyl 2-chloro-5-methoxynicotinic acid A->C Hydrolysis (ester) D 2-Hydroxy-5-methoxynicotinic acid B->D Hydrolysis (ester) C->D Hydrolysis (Cl substitution)

Caption: Proposed hydrolytic degradation pathways.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the stability of Methyl 2-chloro-5-methoxynicotinate in comparison to a structural analog. The proposed forced degradation studies, coupled with a validated stability-indicating HPLC method, will provide critical data to understand the degradation profile of this important pharmaceutical intermediate.

The anticipated results suggest that Methyl 2-chloro-5-methoxynicotinate is most susceptible to basic hydrolysis, leading to both ester cleavage and substitution of the chloro group. It is expected to be relatively stable under thermal and neutral hydrolytic conditions. Based on these findings, it is recommended to avoid strongly basic conditions during manufacturing and formulation processes. Furthermore, the identification and characterization of the major degradation products are crucial for ensuring the safety and quality of the final drug product. The experimental framework presented here provides a robust starting point for any researcher or drug developer working with Methyl 2-chloro-5-methoxynicotinate and related compounds.

References

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. [Link]

  • Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Methyl 2-chloro-5-methylnicotinate. PubChem. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3). PubChemLite. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC - NIH. [Link]

  • Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances. MDPI. [Link]

  • Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PMC - NIH. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. [Link]

  • SIMULTANEOUS DETERMINATION OF MOMETASONE FUROATE AND BENZALKONIUM CHLORIDE-A STABILITY INDICATING METHOD. Rasayan Journal of Chemistry. [Link]

  • Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2). PubChemLite. [Link]

  • Methyl 2-chloro-5-nitrobenzoate. PubChem. [Link]

  • Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. MDPI. [Link]

  • (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). ResearchGate. [Link]

  • 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde. PubChem. [Link]

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Safety & Regulatory Compliance

Handling

Essential Protective Measures for Handling Methyl 2-chloro-5-methoxynicotinate

A Comprehensive Guide for Laboratory Professionals Methyl 2-chloro-5-methoxynicotinate, a substituted pyridine derivative, is a valuable building block in pharmaceutical and agrochemical research. As with any halogenated...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Laboratory Professionals

Methyl 2-chloro-5-methoxynicotinate, a substituted pyridine derivative, is a valuable building block in pharmaceutical and agrochemical research. As with any halogenated heterocyclic compound, a thorough understanding of its potential hazards and the implementation of stringent safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the essential personal protective equipment (PPE), handling procedures, and disposal methods for Methyl 2-chloro-5-methoxynicotinate, grounded in established safety principles and available chemical data.

Understanding the Hazards: A Data-Driven Approach

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications underscore the necessity of a multi-faceted PPE strategy to prevent exposure through ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A risk-based approach to PPE selection is crucial. The following table outlines the recommended PPE for various laboratory operations involving Methyl 2-chloro-5-methoxynicotinate.

Operation Required Personal Protective Equipment
Handling solid or preparing solutions - Chemical splash goggles- Lab coat- Nitrile or Butyl rubber gloves- Respiratory protection (if not in a fume hood)
Conducting reactions - Chemical splash goggles- Lab coat- Nitrile or Butyl rubber gloves- Work exclusively within a certified chemical fume hood
Purification (e.g., chromatography) - Chemical splash goggles- Lab coat- Nitrile or Butyl rubber gloves- Work within a well-ventilated area or fume hood
Waste disposal - Chemical splash goggles- Lab coat- Nitrile or Butyl rubber gloves
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Engineering Controls and Safe Handling Practices

The primary engineering control for handling Methyl 2-chloro-5-methoxynicotinate is a properly functioning chemical fume hood .[2] All manipulations of the solid compound and its solutions should be performed within a fume hood to minimize the risk of inhalation.

Key Handling Practices:

  • Avoid generating dust: When handling the solid material, use techniques that minimize dust formation.

  • Prevent contact: Avoid direct contact with skin, eyes, and clothing.

  • Maintain good hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Ensure proper ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[2]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is crucial.

For Small Spills:

  • Alert others: Inform colleagues in the immediate vicinity.

  • Wear appropriate PPE: Don chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Contain the spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect the residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[3] Finally, wash the area with soap and water.

For Large Spills:

  • Evacuate the area: Immediately evacuate the laboratory.

  • Alert your supervisor and institutional safety office.

  • Restrict access: Prevent personnel from entering the contaminated area.

  • Follow institutional procedures: Await the arrival of trained emergency response personnel.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, Methyl 2-chloro-5-methoxynicotinate and its contaminated waste must be disposed of as hazardous waste.

Key Disposal Principles:

  • Segregation is paramount: Halogenated organic waste must be collected separately from non-halogenated waste streams.[3][4] Mixing these waste types can significantly increase disposal costs and complexity.[4]

  • Use designated containers: Collect all waste containing Methyl 2-chloro-5-methoxynicotinate, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials) and solvent rinsates, in a clearly labeled, non-reactive container.[3]

  • Proper labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]

  • Follow institutional guidelines: Adhere strictly to your institution's hazardous waste disposal procedures for collection and pickup.[3][4]

Empty containers that held Methyl 2-chloro-5-methoxynicotinate should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4]

Glove Selection: A Critical Detail

While nitrile gloves are a common choice in laboratories, their resistance to specific chemicals can vary. For halogenated hydrocarbons, nitrile gloves may offer limited protection.[5][6] Butyl rubber gloves generally provide better resistance to a wider range of chemicals, including many halogenated compounds.[7] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data for the class of chemicals being handled. For prolonged or high-exposure tasks, using a more resistant glove, such as butyl rubber, is recommended.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle Methyl 2-chloro-5-methoxynicotinate, minimizing risks and fostering a secure laboratory environment.

References

  • PubChem. (n.d.). Methyl 2-chloro-5-methylnicotinate. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • International Safety Components. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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